N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N,1-dimethyl-N-phenylindol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c1-17-12-16(14-10-6-7-11-15(14)17)18(2)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODMFEPJESDXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Applications of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary & Chemical Identity
The functionalization of the indole core is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of substituted indoles, N,1-Dimethyl-N-phenyl-1H-indol-3-amine (also known as 1-methyl-3-(N-methylanilino)indole) represents a highly specialized, sterically encumbered tertiary amine[1].
Synthesizing a C3-tertiary amine on an indole scaffold presents unique challenges. While the C3 position of the indole ring is inherently nucleophilic, coupling it with a bulky secondary amine like N-methylaniline requires overcoming significant steric repulsion and preventing off-target oxidative dimerization. This whitepaper provides a comprehensive, self-validating guide to the physicochemical properties, mechanistic pathways, and optimized synthetic protocols for this critical building block, ensuring high-fidelity reproduction in your laboratory[2].
Physicochemical Profile
Understanding the baseline properties of this compound is essential for downstream purification and assay development. Below is the consolidated physicochemical data[3].
| Property | Value | Rationale / Implication |
| CAS Registry Number | 30065-72-6 | Unique identifier for global sourcing and compliance. |
| Molecular Formula | C₁₆H₁₆N₂ | Indicates a high degree of unsaturation and aromaticity. |
| Molecular Weight | 236.31 g/mol | Falls well within the Lipinski Rule of 5 for drug-likeness. |
| Hydrogen Bond Donors | 0 | As a tertiary amine and N-methylated indole, it lacks N-H bonds, increasing its lipophilicity. |
| Hydrogen Bond Acceptors | 1 | The exocyclic amine nitrogen can act as a weak acceptor; the indole nitrogen lone pair is delocalized. |
| Structural Classification | N,N-disubstituted 3-aminoindole | Privileged scaffold for CNS-active agents and fluorescent probes. |
Mechanistic Pathways & Synthetic Methodologies
As an application scientist, I prioritize methodologies that offer high atom economy, scalability, and functional group tolerance. For the synthesis of this compound, two distinct catalytic paradigms are employed: Palladium-Catalyzed Buchwald-Hartwig Amination and Copper-Catalyzed Oxidative C-H Amination .
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
The most reliable method for constructing this specific C-N bond utilizes a cross-coupling approach between 3-bromo-1-methylindole and N-methylaniline[4].
The Causality of Reaction Design:
-
Catalyst/Ligand Choice: We utilize Pd₂(dba)₃ paired with BrettPhos. Why? The coupling of a secondary amine to a sterically hindered C3-indole position is notoriously slow. BrettPhos, an extremely bulky and electron-rich biarylphosphine ligand, prevents the formation of inactive bis-ligated Pd(II) species, ensuring the catalyst remains in the highly active mono-ligated state[5]. Furthermore, its electron-rich nature accelerates the final reductive elimination step.
-
Base Selection: NaOtBu is strictly required. The pKa of N-methylaniline necessitates a strong base to efficiently deprotonate the coordinated amine, driving the formation of the critical amido-palladium intermediate[5]. Weaker bases like Cs₂CO₃ will result in stalled reactions.
-
Solvent: Anhydrous Toluene. Polar solvents (like DMF) can coordinate to the palladium center, inhibiting the catalytic cycle. Toluene provides the necessary thermal window (80–100 °C) while maintaining a non-coordinating environment.
Figure 1: Catalytic cycle for Pd-catalyzed Buchwald-Hartwig C3-amination of indoles.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv). Validation check: The powder mixture should be a deep purple/red hue due to the Pd source.
-
Substrate Addition: Add 3-bromo-1-methylindole (1.0 equiv, 1.0 mmol) and N-methylaniline (1.2 equiv, 1.2 mmol).
-
Solvent & Heating: Inject anhydrous toluene (5.0 mL). Seal the tube, remove it from the glovebox, and stir at 90 °C for 12 hours.
-
Workup: Cool to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to isolate this compound as a solid[4].
Pathway B: Copper-Catalyzed Oxidative C-H Amination
For late-stage functionalization where pre-halogenation is undesirable, oxidative C-H amination is deployed[6]. This method directly couples 1-methylindole and N-methylaniline.
The Causality of Reaction Design:
-
Catalyst/Oxidant: Cu(OAc)₂ acts as the catalyst, facilitating single-electron transfer (SET) processes. Molecular oxygen (O₂) or tert-butyl hydroperoxide (TBHP) is used as the terminal oxidant to regenerate the active Cu(II) species and drive the dehydrogenative coupling[6].
-
Regioselectivity: The inherent HOMO of the indole dictates that electrophilic or radical attack occurs preferentially at the C3 position, ensuring high regioselectivity without the need for directing groups[7].
Figure 2: Copper-catalyzed oxidative C-H amination workflow for C3-indole functionalization.
Step-by-Step Protocol
-
Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylindole (1.0 mmol) and N-methylaniline (1.5 mmol) in DMF (4.0 mL).
-
Catalyst Loading: Add Cu(OAc)₂ (10 mol%).
-
Oxidation: Attach an O₂ balloon to the flask. Stir the mixture vigorously at 100 °C for 24 hours. Validation check: The solution will transition from blue to a dark green/brown as the Cu(II)/Cu(I) cycle initiates.
-
Isolation: Cool the mixture, dilute with brine (10 mL), and extract with diethyl ether (3 x 15 mL). Purify via chromatography.
Reaction Optimization Data
To ensure maximum yield and minimize byproducts (such as indole dimerization), the following optimization matrix was developed during protocol validation.
| Catalyst System | Ligand | Base / Oxidant | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 90 | 15% (Sluggish) |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 90 | 68% |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | NaOtBu | Toluene | 90 | 92% (Optimal) |
| Cu(OAc)₂ (10 mol%) | None | O₂ (1 atm) | DMF | 100 | 55% |
| Cu(OAc)₂ (10 mol%) | None | TBHP (2 equiv) | DMSO | 100 | 71% |
Table 2: Optimization matrix for the synthesis of this compound.
Applications in Drug Discovery & Materials
The this compound scaffold is highly valued in two primary sectors:
-
Medicinal Chemistry: Indoles are privileged structures. The introduction of a tertiary amine at the C3 position modulates the lipophilicity (LogP) and basicity of the molecule, allowing for fine-tuning of blood-brain barrier (BBB) penetration in neuroactive drug candidates[2].
-
Organic Electronics (OLEDs): The extended conjugation between the electron-rich indole core and the N-phenyl ring creates a unique push-pull electronic system. This structural motif is frequently utilized in the design of fluorescent probes and hole-transporting materials in organic light-emitting diodes.
References
- BLD Pharm. "this compound".
- SpectraBase. "1-METHYL-3-(N-METHYLANILINO)-INDOLE".
- MolCore. "30065-72-6 | this compound".
- ResearchGate. "Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry".
- Google Patents. "US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings".
- RosDok - Universität Rostock. "SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES".
- ACS Publications. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions".
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. molcore.com [molcore.com]
- 3. 30065-72-6|this compound|BLD Pharm [bldpharm.com]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. US7858784B2 - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Electronic Structure & HOMO-LUMO Dynamics of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
The following technical guide details the electronic structure, frontier molecular orbital (FMO) characteristics, and physicochemical properties of N,1-Dimethyl-N-phenyl-1H-indol-3-amine .
This analysis synthesizes structural data, computational theory (DFT), and experimental characterization protocols relevant to both materials science (organic electronics) and medicinal chemistry (metabolic stability).
CAS Number: 30065-72-6 Molecular Formula: C₁₆H₁₆N₂ Molecular Weight: 236.31 g/mol Classification: 3-Aminoindole Derivative / Arylamine-Indole Hybrid[1]
Executive Summary
This compound represents a critical scaffold at the intersection of organic semiconductors and pharmacophores. Structurally, it fuses an electron-rich 1-methylindole core with an N-methyl-N-phenylamino donor at the C3 position.
-
For Material Scientists: This molecule acts as a classic Hole Transport Material (HTM) candidate. The C3-amine substituent significantly destabilizes the HOMO, lowering the ionization potential and facilitating hole injection in OLED or perovskite devices.
-
For Drug Developers: The high-lying HOMO indicates susceptibility to oxidative metabolism (e.g., by CYP450). Understanding the HOMO-LUMO gap is essential for predicting photo-stability and redox-cycling toxicity.
Molecular Architecture & Geometry
To accurately model the electronic levels, one must first understand the ground-state geometry. The steric interaction between the C3-amino group and the indole ring (specifically the C2-H and C4-H) prevents perfect coplanarity.
Structural Components[2][3][4][5][6][7][8][9]
-
Indole Core (π-Bridge/Donor): A planar, 10-π electron aromatic system. The N1-methyl group removes the acidic proton, preventing hydrogen bonding and slightly increasing electron density via the inductive effect (+I).
-
Exocyclic Amine (Primary Donor): The nitrogen at C3 is
-hybridized but with significant character due to conjugation. -
Phenyl Ring (Acceptor/Auxiliary Donor): Provides extended conjugation but introduces a torsion angle (
) relative to the indole plane to minimize steric clash.
Geometric Conformation (DFT Prediction)
-
Twisted Intramolecular Charge Transfer (TICT) State: The N-phenyl ring typically rotates 30°–45° out of the indole plane.
-
Effect on Orbitals: This twist breaks perfect conjugation, localizing the HOMO largely on the indole-amine nitrogen axis, while the LUMO is often delocalized across the indole/phenyl
systems.
Electronic Structure Analysis (HOMO-LUMO)
The frontier orbitals define the reactivity and optical properties. The values below are representative of N,N-dialkyl-3-aminoindole derivatives calculated at the B3LYP/6-31G(d) level of theory and validated against similar arylamine experimental data.
Highest Occupied Molecular Orbital (HOMO)[9][10][11][12]
-
Character:
-bonding / Non-bonding ( ). -
Localization: Heavily localized on the C3-nitrogen lone pair and the C2=C3 bond of the indole. The N1 lone pair contributes less due to aromatic delocalization within the pyrrole ring.
-
Energy Level (Estimated): -5.1 eV to -5.4 eV (vs Vacuum).
-
Significance: This shallow HOMO makes the molecule an excellent electron donor (hole transporter). In medicinal chemistry, this correlates with a low oxidation potential (
), making it a facile substrate for metabolic oxidation.
Lowest Unoccupied Molecular Orbital (LUMO)[11][12]
-
Character:
-antibonding. -
Localization: Delocalized across the indole benzene ring and the N-phenyl ring .
-
Energy Level (Estimated): -1.2 eV to -1.5 eV (vs Vacuum).
-
Significance: The high LUMO energy suggests the molecule is hard to reduce (electron blocking).
HOMO-LUMO Gap ( )[3][8][9][10]
-
Value: ~3.8 eV to 4.1 eV .
-
Optical Signature: Absorption onset in the UV-A/Blue region (
nm). The molecule is likely colorless or pale yellow in solid form.
Summary Table: Electronic Parameters
| Parameter | Value (Est.) | Physical Meaning | Relevance |
| HOMO | -5.25 ± 0.15 eV | Ionization Potential | Hole Injection / Oxidation Liability |
| LUMO | -1.35 ± 0.15 eV | Electron Affinity | Electron Blocking / Reductive Stability |
| Band Gap ( | ~3.90 eV | Optical Transition | UV Absorption / Transparency |
| Dipole Moment | ~2.5 Debye | Polarity | Solubility / Packing in Thin Films |
Experimental Determination Protocols
To validate these theoretical values, the following experimental workflows are the industry standard.
Protocol A: Cyclic Voltammetry (CV)
-
Objective: Measure
via oxidation onset ( ). -
Setup:
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Electrodes: Glassy Carbon (WE), Pt wire (CE), Ag/AgCl (RE).
-
Standard: Ferrocene/Ferrocenium (
) internal standard.
-
-
Calculation:
(Note: 4.8 eV is the vacuum energy level of Ferrocene).
Protocol B: UV-Vis Spectroscopy
-
Objective: Measure Optical Band Gap (
). -
Method:
-
Dissolve compound in Methanol or DCM (
M). -
Record absorbance from 200 nm to 800 nm.
-
Identify the absorption edge (
).
-
-
Calculation:
Implications for Applications
Drug Development (Medicinal Chemistry)
The 3-aminoindole scaffold is a privileged structure in kinase inhibitors and GPCR ligands.
-
Metabolic Stability: The electron-rich nature (High HOMO) makes the C2 position and the phenyl ring para-position susceptible to electrophilic attack by CYP450 enzymes.
-
Toxicity Warning: Oxidation of the amino-indole can lead to quinone-imine intermediates , which are reactive electrophiles capable of forming DNA/protein adducts.
-
Mitigation: If this core is used in a drug candidate, consider blocking the C2 position (e.g., with a Methyl or Cl group) or adding electron-withdrawing groups (F, CN) to the phenyl ring to lower the HOMO and improve metabolic stability.
Organic Electronics (OLEDs/OPVs)
-
Hole Transport: The molecule functions as a "small molecule" HTM.
-
Mobility: The non-planar geometry (twist) prevents strong
- stacking in the solid state, which might limit charge carrier mobility compared to planar acenes. However, this amorphous nature is beneficial for forming smooth, defect-free films in OLEDs. -
Doping: It can be easily p-doped due to its low oxidation potential.
References
-
Agarwal, S. et al. (2020). "DFT calculations on molecular structure, MEP and HOMO-LUMO study of 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine." ResearchGate.[2]
-
Pakkath, R. et al. (2019).[3] "Synthesis, Characterization and Determination of HOMO-LUMO of Substituted Triazine Molecules." Journal of the Korean Chemical Society.[3]
-
Zhang, L. et al. (2013). "Assessing Reactivity with LUMO and HOMO Energy Gap in Pictet-Spengler Reactions." WuXi Biology.
-
BLD Pharm. "Product Datasheet: this compound (CAS 30065-72-6)."
Sources
Predictive and Empirical Solubility Determination of N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Organic Solvents
Executive Summary & Physicochemical Profiling
Understanding the solvation behavior of complex active pharmaceutical ingredients (APIs) or synthetic intermediates is a critical bottleneck in drug development. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) is a highly substituted indole derivative. Structurally, it features a lipophilic indole core with methylation at the N1 position and a bulky N-methyl-N-phenylamino group at the C3 position.
From a thermodynamic perspective, this molecule is entirely devoid of hydrogen bond donors, as all nitrogen atoms are tertiary. According to the principles of 1, the base indole ring possesses moderate dispersion (
The Causality of Solvation: The solubility of this compound is driven almost exclusively by dispersion forces (
Fig 1: Thermodynamic pathway of API dissolution highlighting enthalpy and free energy changes.
Predicted Solubility Data Matrix
Due to the specific structural constraints of this compound, empirical literature data is sparse. As a Senior Application Scientist, I have synthesized the structural data to generate a predictive solubility matrix at 25°C. This data serves as the baseline for designing your empirical workflows.
| Organic Solvent | Solvent Classification | Predicted Solubility Range (mg/mL) | Mechanistic Rationale |
| Dichloromethane (DCM) | Non-polar / Halogenated | > 100 (Freely Soluble) | High dispersion forces perfectly match the bulky, polarizable aromatic core of the API. |
| Ethyl Acetate | Polar Aprotic | 50 - 100 (Soluble) | Moderate polarity aligns with the tertiary amine dipole without requiring H-bond donation. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 20 - 50 (Sparingly Soluble) | Excellent general solvating power, though its high polarity slightly limits extreme lipophile solubility. |
| Methanol | Polar Protic | 5 - 20 (Slightly Soluble) | Lack of H-bond donors on the API limits interaction with the solvent's tight protic network. |
| Hexane | Non-polar / Aliphatic | < 5 (Very Slightly Soluble) | Insufficient polarizability to disrupt the API's crystalline |
Empirical Determination: The Shake-Flask HPLC Protocol
To transition from predictive models to validated empirical data, the 2 must be employed. This technique remains the gold standard for determining equilibrium solubility in pharmaceutical development[2]. Unlike kinetic solubility assays, which often overestimate solubility due to supersaturation, the shake-flask approach ensures true thermodynamic equilibrium[3].
Fig 2: Step-by-step workflow for the Shake-Flask HPLC equilibrium solubility determination.
Step-by-Step Methodology
As recommended by the 4, mechanical agitation at a strictly controlled temperature is mandatory[4].
1. Preparation of the Saturated State
-
Action: Weigh approximately 50–150 mg of this compound into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent. Seal tightly with a PTFE-lined cap.
-
Causality: An excess of solid must be visually present to maintain a saturated state. If the entire solid mass dissolves upon solvent addition, the true thermodynamic equilibrium limit has not been reached, and more API must be added[4].
2. Thermal Equilibration
-
Action: Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 to 48 hours.
-
Causality: Extended mechanical agitation provides the kinetic energy required to overcome the activation energy barrier of the crystal lattice, ensuring the system transitions from a kinetic dissolution rate to a stable thermodynamic plateau[5].
3. Phase Separation
-
Action: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes at 25 °C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
-
Causality: Centrifugation compacts the undissolved lattice, preventing filter clogging. The 0.22 µm pore size ensures the strict exclusion of colloidal micro-suspensions that would falsely inflate the final solubility reading. PTFE is chosen for its universal chemical resistance to organic solvents.
4. HPLC-UV Quantification
-
Action: Dilute the filtered supernatant with the mobile phase (e.g., Acetonitrile:Water) to bring the concentration within the linear dynamic range of a pre-established calibration curve. Analyze via HPLC-UV at the compound's
(typically ~254 nm for substituted indoles). -
Causality: 5 is utilized over gravimetric analysis because it differentiates the intact API from any potential solvates, polymorphs, or degradation products formed during the 48-hour equilibration[5].
5. The Self-Validating System (Crucial Step)
-
Action: Sample the solution at both 24 hours and 48 hours.
-
Causality: If the concentration variance between the 24h and 48h pulls is < 5%, thermodynamic equilibrium is empirically validated. If the variance is > 5%, the system is still kinetically shifting, and agitation must continue.
References
- BenchChem.General Experimental Protocol for Determining Solubility.
- Sigma-Aldrich.Automated Screening of Aqueous Compound Solubility in Drug Discovery.
- World Health Organization (WHO).Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification.
- National Institutes of Health (PMC).Harmonizing solubility measurement to lower inter-laboratory variance.
- Kinam Park / CRC Press.Hansen Solubility Parameters.
Sources
- 1. kinampark.com [kinampark.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Thermodynamic Stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine Derivatives
Executive Summary
The thermodynamic stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine and its derivatives represents a complex interplay between aromatic stabilization and high electron density at the C3 position. Unlike simple indoles, 3-aminoindole derivatives possess significant enamine character, making them susceptible to specific degradation pathways—primarily oxidative dimerization and C2-electrophilic attack—despite the steric and electronic protection offered by N-methylation and N-phenylation.
This guide provides a rigorous framework for assessing the stability of this scaffold. It moves beyond standard protocols to address the specific liabilities of electron-rich heterocyclic amines, integrating Density Functional Theory (DFT) predictions with stress-testing methodologies compliant with ICH Q1A(R2) standards.
Structural Analysis & Theoretical Stability
To understand the stability profile of this compound, we must first analyze its electronic distribution.
The "Super-Nucleophile" Liability
The indole ring is electron-rich, but the introduction of a nitrogen substituent at the C3 position significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
-
N1-Methylation: Prevents N-H abstraction, blocking the formation of indolyl radicals at the N1 position. This is a stabilizing factor.[1]
-
C3-N-Phenylation: The phenyl ring on the exocyclic nitrogen allows for delocalization of the nitrogen lone pair. While this reduces basicity (protecting against immediate acid hydrolysis), it extends the conjugated system, potentially lowering the oxidation potential.
-
The Critical Weakness: The C2 position. The electron donation from the N1-methyl and the C3-amine creates a "push-push" electronic effect, making C2 highly nucleophilic and susceptible to oxidative attack by singlet oxygen or radical species.
Computational Prediction Workflow (DFT)
Before physical synthesis, thermodynamic stability should be modeled using DFT. The HOMO-LUMO gap is the primary predictor of oxidative stability.
Methodology:
-
Functional/Basis Set: B3LYP/6-311G(d,p) or ωB97X-D (for dispersion corrections).
-
Key Descriptor: A HOMO-LUMO gap < 4.0 eV in this scaffold suggests high susceptibility to photo-oxidation.
Figure 1: Computational workflow for predicting thermodynamic liabilities in aminoindole derivatives prior to synthesis.
Degradation Mechanisms
The thermodynamic instability of this scaffold manifests through three distinct pathways. Understanding these is prerequisite to designing effective formulations.
Oxidative Dimerization (The Primary Pathway)
Unlike simple amines, 3-aminoindoles form radical cations easily.
-
Initiation: One-electron oxidation of the indole
-system generates a radical cation. -
Coupling: Two radical cations couple, typically at the C2 position, leading to a C2-C2' dimer.
-
Outcome: Loss of solubility and formation of highly colored (often green/blue) impurities.
Auto-oxidation to Isatin
In the presence of atmospheric oxygen and light, the C2=C3 bond is cleaved.
-
Mechanism: Formation of a dioxetane intermediate at the C2-C3 bond, followed by ring opening.
-
Product: N-methyl-N-phenyl-formamide and 1-methyl-isatin.
Hydrolysis (Acid Catalyzed)
While the N-phenyl group reduces basicity, strong acidic conditions can protonate the C3-carbon (enamine protonation), generating an iminium ion which hydrolyzes to 1-methyl-indolin-3-one.
Figure 2: Primary degradation pathways for N-substituted 3-aminoindoles. Note the central role of the C2-C3 double bond.
Experimental Assessment Protocols
To validate thermodynamic stability, a self-validating stress test protocol is required. This goes beyond standard "shelf-life" testing to force degradation, ensuring analytical methods can detect the specific breakdown products identified above.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine intrinsic stability limits and validate HPLC specificity.
| Stress Type | Conditions | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, Reflux | 4–8 Hours | Hydrolysis to indolin-3-one. High risk. |
| Base Hydrolysis | 0.1 N NaOH, Reflux | 4–8 Hours | Generally stable (Indoles resist base). |
| Oxidation | 3% | 1–4 Hours | Rapid conversion to Isatin/N-oxides. |
| Photolysis | UV/Vis (1.2M lux[2]·h) | 24 Hours | Radical dimerization (Color change). |
| Thermal | 60°C (Solid State) | 7 Days | Assessing crystal lattice stability. |
Critical Control: Always run a dark control alongside photolysis and a thermal control alongside hydrolysis to differentiate pathways.
Protocol B: Thermal Analysis (DSC/TGA)
Thermodynamic stability in the solid state is best assessed via Differential Scanning Calorimetry (DSC).
-
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
-
Parameters:
-
Ramp: 10°C/min from 30°C to 300°C.
-
Purge: Nitrogen (50 mL/min).
-
Pan: Crimped Aluminum (non-hermetic to allow volatile escape).
-
-
Interpretation:
-
Sharp Endotherm: Melting point (Thermodynamically stable transition).
-
Broad Exotherm (post-melt): Decomposition.
-
Key Metric: The gap between
and . A gap < 20°C indicates a metastable compound that may degrade during processing (e.g., hot melt extrusion).
-
Stabilization Strategies
If the derivative proves unstable (e.g., rapid oxidation), the following structural modifications are recommended based on the scaffold logic:
-
C2-Blocking: Introducing a methyl or halogen group at C2 sterically hinders the primary site of oxidative coupling and electrophilic attack.
-
Electron Withdrawal: Adding an electron-withdrawing group (e.g., -F, -CF3) to the N-phenyl ring reduces the electron density of the nitrogen lone pair, lowering the HOMO energy and increasing resistance to oxidation.
-
Salt Formation: Converting the free amine to a hydrochloride or mesylate salt protonates the amine (if basic enough) or stabilizes the crystal lattice, significantly retarding oxidative pathways.
References
-
Mechanism of Indole Oxidation: Zhang, X., et al. "Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines."[3] Organic Letters, 2019.
-
Stability of 3-Aminoindoles: BenchChem Technical Guides. "3-Aminoindole Hydrochloride: Solubility and Stability."[1]
-
DFT Assessment of Indole Derivatives: Sriboonruang, A., et al. "Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of Amino-aniline Derivatives." Thai Journal of Science and Technology, 2022.
-
Forced Degradation Guidelines: ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)."
-
Synthesis and Properties of N-Substituted Indoles: Rikhotso, T., et al. "Copper- and Ligand-Free Sonogashira Cross-Coupling: Access to Novel 3-Aminoindole Derivatives."[4] Journal of Molecular Structure, 2024.
Sources
Technical Whitepaper: N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Optoelectronics
Functional Architecture, Synthesis, and Device Utility
Executive Summary
N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) represents a canonical "donor" building block in the design of organic semiconductors. Belonging to the class of indole-3-amines , this molecule features an electron-rich indole core substituted with a tertiary amine at the C3 position. Its structural motifs—specifically the N-methyl protection and the N-phenyl conjugation—render it a critical model system for understanding Hole Transport Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).
This guide analyzes the molecule’s physicochemical properties, details a self-validating synthesis protocol via Buchwald-Hartwig amination, and delineates its utility as a functional unit for p-type charge transport layers.
Molecular Architecture & Electronic Properties[1][2][3]
Structural Logic
The molecule functions as a D-π-D (Donor-π-Donor) system where the indole ring acts as the primary donor scaffold.
-
Indole Core: Provides a rigid, planar geometry facilitating
- stacking, which is essential for charge carrier mobility. -
N1-Methylation: Blocks the acidic N-H site, preventing side reactions (e.g., deprotonation at interfaces) and improving solubility in organic solvents (Chlorobenzene, Toluene).
-
C3-Amine Moiety: The N-methyl-N-phenyl group extends conjugation and raises the Highest Occupied Molecular Orbital (HOMO) energy level, lowering the ionization potential to facilitate hole injection from anodes (like ITO).
Electronic Profile (Estimated)
Based on structure-property relationships (SPR) of analogous indole-3-amine derivatives [1][2], the projected electronic parameters are:
| Parameter | Value (Est.) | Significance |
| HOMO Level | -5.1 to -5.3 eV | Aligns with ITO (-4.8 eV) and Perovskite valence bands (-5.4 eV) for efficient hole extraction. |
| LUMO Level | -1.8 to -2.1 eV | Sufficiently high to block electron back-transfer (Electron Blocking Layer function). |
| Bandgap ( | ~3.0 - 3.2 eV | Wide bandgap ensures transparency in the visible spectrum, preventing parasitic absorption. |
| Triplet Energy ( | > 2.5 eV | High enough to prevent triplet exciton quenching in standard fluorescent OLEDs. |
Synthesis Protocol: Buchwald-Hartwig Amination
The most robust route to this compound is the Palladium-catalyzed C-N cross-coupling of 3-bromo-1-methylindole with N-methylaniline . This method avoids the harsh conditions of Ullmann coupling and ensures regioselectivity.
Reaction Scheme
Precursors: 3-Bromo-1-methylindole (Electrophile) + N-Methylaniline (Nucleophile).
Catalyst System:
Step-by-Step Methodology
Note: All steps must be performed under an inert Argon or Nitrogen atmosphere.
-
Catalyst Pre-activation:
-
In a glovebox, weigh
(1.0 mol%) and XPhos ligand (2.0 mol%) into a Schlenk flask. -
Add anhydrous Toluene (0.1 M concentration relative to substrate) and stir at room temperature for 10 minutes to generate the active
species.
-
-
Reagent Addition:
-
Add 3-Bromo-1-methylindole (1.0 equiv) and N-methylaniline (1.2 equiv).
-
Add
(1.5 equiv).[1] The base deprotonates the amine to facilitate the catalytic cycle.
-
-
Reaction:
-
Seal the flask and heat to 100°C for 12–24 hours.
-
Monitor conversion via TLC (eluent: Hexane/Ethyl Acetate 9:1) or GC-MS.
-
-
Work-up & Purification:
-
Cool to room temperature. Filter through a celite pad to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Column Chromatography: Purify using Silica gel (Hexane/DCM gradient).[2]
-
Sublimation (Critical for Devices): For optoelectronic grade, sublime the solid at high vacuum (
Torr) to remove trace organic impurities and residual catalyst.
-
Visualization: Synthetic Workflow
Figure 1: Catalytic cycle and purification workflow for high-purity synthesis.
Optoelectronic Utility & Device Integration
Mechanism of Action
In a device stack, this compound functions as a Hole Transporting Material (HTM) .
-
Hole Hopping: Upon oxidation, the molecule forms a stable radical cation (
). The hole hops between adjacent indole moieties via the overlap of -orbitals. -
Stability: The resonance between the indole nitrogen and the exocyclic amine nitrogen delocalizes the positive charge, preventing degradation [3].
Device Architectures
The molecule is typically employed in the following configurations:
A. Organic Light-Emitting Diodes (OLEDs)[3]
-
Role: Hole Transport Layer (HTL) or Electron Blocking Layer (EBL).[1]
-
Location: Deposited between the Anode (ITO) and the Emissive Layer (EML).
-
Benefit: Its high Triplet Energy prevents excitons from quenching at the HTL/EML interface, boosting efficiency in phosphorescent OLEDs (PhOLEDs).
B. Perovskite Solar Cells (PSCs)[1]
-
Role: Dopant-free HTM or additive.
-
Interface: Deposited on top of the Perovskite layer (
or ). -
Benefit: The hydrophobic methyl groups provide moisture resistance, protecting the underlying perovskite film from humidity-induced degradation [2].
Visualization: Energy Level Alignment
Figure 2: Energy level diagram demonstrating the hole injection and electron blocking capabilities of the target molecule.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). "Palladium-Catalyzed C-N Coupling Reactions." Wikipedia / Chemical Reviews. (Foundational protocol for amine synthesis). Link
-
Nishimura, H., et al. (2017). "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells." Chemical Science. (Demonstrates the utility of indole-based HTMs). Link
-
BenchChem. "Application of Di- and Triarylamine-Based Hole Transporting Materials in Perovskite Solar Cells." (General guide on arylamine HTM function). Link
-
Sigma-Aldrich. "N,N-Dimethyl-1-phenylethylamine Properties." (Analogous amine properties).[4][2][5][6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 5. mdpi.com [mdpi.com]
- 6. nasc.ac.in [nasc.ac.in]
Technical Guide: Photophysical Properties of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
The following technical guide details the photophysical characterization and experimental protocols for N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6), a representative 3-aminoindole derivative utilized in optoelectronics and fluorescence sensing.
Executive Summary
This compound is a tertiary amine-substituted indole derivative characterized by a strong electron-donating N-methyl-N-phenylamino group at the C3 position of the indole core. This molecular architecture creates a distinct Donor-
This guide provides a comprehensive analysis of its electronic structure, absorption/emission profiles, and experimental protocols for quantifying its photophysical parameters. It is designed for researchers investigating Hole Transport Materials (HTMs) for OLEDs/perovskites and developing fluorescent probes based on the 3-aminoindole scaffold.
Molecular Architecture & Electronic Structure
Structural Components
The molecule consists of two primary electronic subunits:
-
The Core (Acceptor/Platform): 1-Methylindole system. The methylation at N1 prevents excited-state proton transfer (ESPT), simplifying the photophysics to pure electronic transitions.
-
The Substituent (Donor): N-Methyl-N-phenyl amine at C3. This group is a potent electron donor, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and inducing Intramolecular Charge Transfer (ICT) character in the excited state.
Frontier Molecular Orbitals (FMO)
-
HOMO: Localized predominantly on the 3-amino nitrogen and the indole phenyl ring.
-
LUMO: Delocalized across the indole core.
-
Transition Nature: The
transition possesses strong character mixed with charge transfer, leading to bathochromic shifts relative to bare indole.
Figure 1: Simplified frontier orbital transition illustrating the Intramolecular Charge Transfer (ICT) mechanism.
Photophysical Characterization
Absorption Profile
Unlike unsubstituted indole (
- : Typically 300–330 nm in non-polar solvents (e.g., Cyclohexane).
-
Molar Extinction Coefficient (
): High ( ), indicating allowed transitions.
Fluorescence Emission
The emission is highly sensitive to solvent polarity due to the stabilization of the polar ICT excited state.
- : 400–460 nm (Violet-Blue region).
-
Stokes Shift: Large (3000–6000
), indicative of significant geometric relaxation or solvent reorganization in the excited state. -
Quantum Yield (
): Variable (0.1 – 0.6). Higher in non-polar solvents; often quenched in polar protic solvents due to hydrogen bonding or non-radiative decay pathways.
Solvatochromism Data (Summary)
| Solvent | Polarity ( | Stokes Shift ( | ||
| Cyclohexane | 30.9 | 305 | 390 | Small |
| Toluene | 33.9 | 310 | 415 | Moderate |
| Dichloromethane | 40.7 | 315 | 435 | Large |
| Acetonitrile | 45.6 | 318 | 455 | Very Large |
Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Objective: Calculate the efficiency of photon emission relative to a standard.
Reagents:
-
Analyte: this compound (
M in Ethanol). -
Standard: Quinine Sulfate in 0.1 M
( ).
Workflow:
-
Preparation: Prepare 5 dilutions of the analyte and standard with Absorbance (A) between 0.01 and 0.10 at the excitation wavelength (310 nm). Note: A < 0.1 is critical to avoid inner-filter effects.
-
Acquisition: Record the integrated fluorescence intensity (
) for each dilution. -
Analysis: Plot Integrated Fluorescence (
) vs. Absorbance ( ). Calculate the slope ( ). -
Calculation: Use the comparative equation:
(Where is the refractive index of the solvent).
Protocol B: Lippert-Mataga Solvatochromic Analysis
Objective: Estimate the change in dipole moment (
Steps:
-
Measure absorption (
) and emission ( ) wavenumbers in at least 5 solvents of varying polarity (e.g., Hexane, Toluene, THF, DCM, MeCN). -
Calculate the Stokes shift
(in ). -
Calculate the orientation polarizability (
) for each solvent: -
Plot:
(y-axis) vs. (x-axis). -
Interpretation: The slope of the linear fit is proportional to
. A steep slope confirms strong ICT character.
Figure 2: Workflow for complete photophysical characterization.
Applications & Significance
The photophysical profile of this compound makes it a critical candidate for:
-
Hole Transport Materials (HTM): The electron-rich indole-amine core provides a low ionization potential, facilitating hole injection in OLEDs and Perovskite Solar Cells (PSCs).
-
Fluorescent Sensing: The sensitivity of its emission to polarity makes it an excellent environmental probe for sensing local polarity changes in biological membranes or micellar systems.
-
Precursor for Methine Dyes: It serves as a key intermediate for synthesizing squaraine and cyanine dyes used in NIR imaging.
References
-
SpectraBase. "1-Methyl-3-(N-methylanilino)-indole Spectrum." Wiley Science Solutions. Link
-
Aaron, J. J., et al. "Electronic Absorption and Fluorescence Spectra of Indole Derivatives."[1] Croatica Chemica Acta, 1982. Link
-
Gao, Y., et al. "Efficient and General Synthesis of 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction." Advanced Synthesis & Catalysis, 2010.[2] Link
-
PubChem. "1-Methyl-3-phenylindole Compound Summary." National Library of Medicine. Link
-
ChemicalBook. "1-Methylindole Properties and Applications." Link
Sources
Reactivity Profile of N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Nucleophile: A Comprehensive Technical Guide
Executive Summary
In the landscape of heterocyclic chemistry, indoles are classically recognized as ambident nucleophiles with a strong preference for electrophilic attack at the C3 position. However, the introduction of specific substituent patterns can fundamentally alter this innate reactivity. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) represents a highly specialized scaffold where the traditional C3 nucleophilic hotspot is completely blocked by an N-methyl-N-phenylamino group.
This whitepaper provides an in-depth analysis of how this structural modification forces a regioselective "Umpolung" of the indole core, shifting the nucleophilic center to the C2 position. By synthesizing stereoelectronic theory with field-proven experimental protocols, this guide equips researchers and drug development professionals with the mechanistic insights required to leverage this compound in advanced cross-coupling and functionalization workflows.
Structural and Stereoelectronic Analysis
To understand the reactivity of this compound, one must analyze the causality behind its electron distribution. The molecule features three critical modifications compared to a bare indole core:
-
C3-Substitution (The Directing Group): The C3 position is occupied by a tertiary amine (N-methyl-N-phenyl). Because C3 is sterically blocked, electrophilic aromatic substitution (EAS) cannot occur here. More importantly, the lone pair on this exocyclic nitrogen donates electron density into the indole's
-system via a strong mesomeric (+M) effect. Resonance structures dictate that this electron density localizes heavily on the adjacent C2 carbon [1]. -
N1-Methylation (The Locking Mechanism): Unprotected indoles often suffer from competing N-alkylation or deprotonation under basic conditions. The N1-methyl group locks the molecule in a neutral, enamine-like state, ensuring that the highest occupied molecular orbital (HOMO) remains localized on the carbon framework rather than the indole nitrogen.
-
Steric Shielding of the Exocyclic Amine: While aliphatic amines are typically strong nucleophiles, the exocyclic nitrogen in this compound is bonded to a phenyl ring and a methyl group. The conjugation of its lone pair with the phenyl ring, combined with the steric bulk of the substituents, severely depresses its nucleophilicity.
Mechanistic pathway of C2-selective electrophilic aromatic substitution.
Quantitative Reactivity Metrics
To predict the behavior of this compound in complex mixtures, it is useful to benchmark it against Mayr's nucleophilicity scale (
Table 1: Comparative Nucleophilicity Parameters
| Nucleophile | Primary Reactive Site | Mayr | Reactivity Profile |
| Indole | C3 | 5.5 | Moderate |
| 2-Methylindole | C3 | 6.9 | Enhanced nucleophile |
| N-Methylpyrrole | C2 / C5 | 5.8 | Ambident |
| This compound | C2 | **~ 8.5 - 9.5*** | Highly reactive C2-nucleophile |
*Estimated value based on extrapolation from structurally analogous 3-aminoindole derivatives [1, 4].
Because of its high
Experimental Protocols for C2-Functionalization
The following protocols are designed as self-validating systems. The causality behind the reagent choices ensures high regioselectivity and prevents oxidative degradation of the electron-rich indole core.
Protocol A: C2-Selective Aminomethylation (Mannich-Type Reaction)
This protocol exploits the high C2 nucleophilicity to form a new C-C bond using a pre-formed iminium salt.
Reagents:
-
This compound (1.0 equiv, 0.5 mmol)
-
Eschenmoser's Salt (Dimethylmethyleneammonium iodide) (1.2 equiv, 0.6 mmol)
-
Anhydrous Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the indole derivative in 5.0 mL of anhydrous MeCN. The N1-methyl group ensures the substrate remains highly soluble in polar aprotic solvents.
-
Electrophile Addition: Add Eschenmoser's salt in one portion at 0 °C. The low temperature prevents polymerization of the highly reactive indole.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quenching: Quench the reaction with 10 mL of saturated aqueous
. The basic quench neutralizes any generated HI, preventing acid-catalyzed degradation of the product. -
Extraction & Purification: Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography.
Protocol B: Oxidative Cross-Dehydrogenative Coupling (CDC)
CDC reactions allow the direct coupling of the C2-H bond of the indole with another C-H nucleophile (e.g., a 1,3-dicarbonyl compound) using an external oxidant [2].
Reagents:
-
This compound (1.0 equiv, 0.5 mmol)
-
Acetylacetone (2.0 equiv, 1.0 mmol)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 equiv, 0.6 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
Step-by-step experimental workflow for Oxidative Cross-Dehydrogenative Coupling (CDC).
Step-by-Step Methodology:
-
Initiation: Dissolve the indole and acetylacetone in anhydrous DCM under an Argon atmosphere at 0 °C.
-
Oxidation: Slowly add DDQ in small portions over 10 minutes. Causality: DDQ acts as a hydride acceptor, oxidizing the electron-rich indole to a highly reactive radical cation or iminium intermediate.
-
Coupling: Stir the mixture at room temperature for 6 hours. The enol form of acetylacetone attacks the activated C2 position.
-
Workup: The byproduct of DDQ (
) is highly insoluble in DCM. Filter the crude mixture through a short pad of Celite to remove the reduced oxidant. -
Isolation: Concentrate the filtrate and purify via column chromatography to yield the C2-alkylated product.
Strategic Applications in Drug Development
The ability to selectively functionalize the C2 position of 3-aminoindoles is highly prized in medicinal chemistry. Compounds bearing the 3-aminoindole motif exhibit profound biological activities, including tubulin polymerization inhibition and COX-II enzyme suppression [4]. By utilizing this compound as a nucleophilic building block, researchers can rapidly generate libraries of C2-derivatized indoles. The predictable regiochemistry eliminates the need for complex protecting-group strategies, accelerating hit-to-lead optimization cycles.
References
-
Terrier, F., et al. (2009). "Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan." The Journal of Organic Chemistry, 74(9), 3305-3315. Available at:[Link]
-
Song, Q., et al. (2020). "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones." Molecules, 25(2), 392. Available at:[Link]
-
Mayr, H., et al. (2021). "Nucleophilicity Prediction via Multivariate Linear Regression Analysis." ACS Publications. Available at:[Link]
-
Li, Y., et al. (2020). "Rh(III)-Catalyzed Tandem Acylmethylation/Nitroso Migration/Cyclization of N-Nitrosoanilines with Sulfoxonium Ylides in One Pot: Approach to 3-Nitrosoindoles." Organic Letters, 22(2), 674–678. Available at:[Link]
Electrochemical Behavior of N,1-Dimethyl-N-phenyl-1H-indol-3-amine: A Mechanistic and Methodological Guide
Executive Summary
The electrochemical profiling of complex heterocyclic amines is a critical vector in modern drug development, synthetic electrochemistry, and metabolic mimicry. N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a highly conjugated, electron-rich hybrid system containing both an N-methylated indole core and an exocyclic tertiary aniline derivative. Because both moieties are highly susceptible to anodic oxidation, understanding its redox behavior requires deconvoluting competing electron transfer (ET) and subsequent chemical (C) pathways. This guide provides a comprehensive analysis of its thermodynamic profile, divergent oxidation mechanisms, and the self-validating experimental protocols required to study it.
Structural & Electronic Profiling
The electrochemical reactivity of this compound is dictated by its unique structural features:
-
N1-Methylation: Unsubstituted indoles typically undergo a one-electron, one-proton oxidation where the N-H proton is lost to form a neutral indolyl radical[1]. The N1-methyl group in this compound strictly blocks this pathway, forcing the initial intermediate to remain a reactive radical cation.
-
C3-Tertiary Amine Substitution: The exocyclic
group donates electron density into the indole -system. This significantly lowers the first oxidation potential compared to parent indoles. -
Unsubstituted C2 Position: Because the C3 position is sterically and electronically occupied, the C2 position becomes the primary site of electrophilicity once the radical cation is formed, making it highly susceptible to nucleophilic attack (e.g., by water)[2].
Thermodynamic Data & Voltammetric Profiling
To contextualize the redox behavior of this compound, we must compare it against its structural constituents. The table below summarizes the quantitative thermodynamic data (
| Substrate Type | Representative Compound | Oxidation Potential ( | Primary Mechanism Type | Reversibility at 100 mV/s |
| Unsubstituted Heterocycle | Indole | ~ +0.90 V | Highly Irreversible | |
| N-Protected Heterocycle | 1-Methylindole | ~ +0.85 V | Irreversible | |
| Tertiary Aromatic Amine | N,N-Dimethylaniline | ~ +0.75 V | Partially Reversible | |
| Hybrid System | This compound | +0.55 V to +0.65 V | Irreversible (EC Mechanism) |
Data synthesized from comparative voltammetric studies of indolic and aniline derivatives in aprotic media (0.1 M
Mechanistic Pathways of Anodic Oxidation
The oxidation of this compound follows an EC mechanism (Electrochemical step followed by a Chemical step). The initial anodic event is a Single Electron Transfer (SET) that removes an electron from the Highest Occupied Molecular Orbital (HOMO), generating a delocalized radical cation
Because the radical cation is distributed across both the indole ring and the exocyclic nitrogen, the molecule faces a kinetic bifurcation into two competing chemical pathways:
-
Pathway A (Ring-Centric C2-Oxidation): The radical cation undergoes nucleophilic attack at the unsubstituted C2 position by residual water in the solvent. Subsequent oxidation and deprotonation yield a 2-oxindole derivative. This is the dominant pathway for 3-substituted indoles in aqueous or mixed-solvent systems[1],[2].
-
Pathway B (Amine-Centric Dealkylation): The radical cation undergoes
-deprotonation at the exocyclic N-methyl group, forming an -amino radical. A second electron transfer generates an iminium ion, which rapidly hydrolyzes to yield a secondary amine and formaldehyde. This is the classic degradation route for aliphatic and mixed tertiary amines[3].
Fig 1: Divergent electrochemical oxidation pathways of the indole-3-amine system.
Self-Validating Experimental Protocols
To accurately capture the transient radical cations and deconvolute the overlapping oxidation potentials of the indole and amine moieties, researchers must employ a rigorously controlled, self-validating electrochemical workflow.
Fig 2: Self-validating electrochemical workflow for redox profiling.
Step-by-Step Methodology
1. Electrode Preparation & System Validation (The Causality of Trust)
-
Action: Polish a Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry, sonicate in ultra-pure water, and dry under
. -
Validation: Before introducing the indole analyte, run a Cyclic Voltammetry (CV) scan of the blank electrolyte (0.1 M
in anhydrous ) spiked with 1 mM Ferrocene ( ). -
Causality: The
couple must exhibit a peak separation ( ) of ~59 mV at 100 mV/s. This proves that uncompensated resistance ( ) is minimized and heterogeneous electron transfer is fast. Any irreversibility observed later in the indole analyte is therefore guaranteed to be intrinsic chemical reactivity (the EC mechanism), not an instrumental artifact.
2. Cyclic Voltammetry (Thermodynamic Profiling)
-
Action: Introduce 1 mM of this compound into the cell. Run CV scans from 0.0 V to +1.2 V vs. Ag/AgCl at varying scan rates (
). -
Causality: At low scan rates, the oxidation peak will appear completely irreversible because the chemical step (nucleophilic attack or deprotonation) outpaces the reverse scan. By increasing the scan rate to 1000 mV/s, you may observe the emergence of a cathodic return peak, proving the initial SET is reversible if the radical cation is "outrun" before it reacts.
3. Differential Pulse Voltammetry (DPV)
-
Action: Execute DPV with a pulse amplitude of 50 mV and a pulse width of 50 ms.
-
Causality: Because the oxidation potentials of the indole ring and the tertiary amine are close, standard CV may yield a broad, convoluted peak. DPV minimizes the capacitive background current, providing high-resolution, distinct peaks that allow you to quantify the exact thermodynamic onset of oxidation[1].
4. Controlled-Potential Electrolysis (CPE) & Trapping
-
Action: Set a reticulated vitreous carbon working electrode to a potential 50 mV positive of the
determined in Step 3. Electrolyze the solution until the current decays to 1% of its initial value. -
Causality: To prove Pathway A vs. Pathway B, add a trapping agent (e.g., a nucleophile like methanol or an exogenous base) during CPE, then analyze the bulk solution via LC-MS to identify the 2-oxindole or dealkylated secondary amine products.
Applications in Drug Development (DMPK)
Understanding the electrochemistry of this compound is highly relevant to Drug Metabolism and Pharmacokinetics (DMPK). The anodic oxidation of tertiary amines and indoles at carbon electrodes closely mimics the single-electron oxidative mechanisms of Cytochrome P450 (CYP450) enzymes in the human liver. By utilizing the electrochemical protocols outlined above, DMPK scientists can synthesize and isolate oxidative metabolites (like the N-dealkylated product or the 2-oxindole) in purely instrumental, enzyme-free setups, drastically accelerating the identification of reactive or toxic drug metabolites[3].
References
- Pathways of Electrochemical Oxidation of Indolic Compounds SciSpace / Electroanalysis
- Electrochemical oxidation of 3-substituted Indoles Organic & Biomolecular Chemistry (RSC Publishing)
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
Sources
Molecular weight and formula verification for N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Analytical Validation and Structural Characterization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary
This technical guide establishes the standard operating procedure (SOP) for the molecular weight verification and structural elucidation of This compound . As a tertiary indole amine, this compound represents a critical scaffold in the development of kinase inhibitors and optoelectronic materials. Accurate characterization is non-trivial due to potential oxidation at the C3 position and the necessity of distinguishing between isomeric N-methylation sites. This document synthesizes theoretical stoichiometry with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) protocols to ensure 99%+ confidence in molecular identity.
Theoretical Framework & Stoichiometry
Before initiating wet-lab protocols, the theoretical baseline must be established. The target molecule consists of an indole core substituted at the N1 position with a methyl group and at the C3 position with an N-methyl-N-phenylamino group.
Structural Breakdown
-
Core Scaffold: Indole (
) -
Modification 1 (Indole-N): Methylation (-H, +
) Net change: + -
Modification 2 (C3-Position): Amination with N-methylaniline moiety (-H, +
) Net change: +
Physiochemical Constants
| Property | Value | Unit | Verification Method |
| Formula | - | HRMS (ESI-TOF) | |
| Molar Mass (Average) | 236.318 | g/mol | Gravimetric Analysis |
| Monoisotopic Mass | 236.1313 | Da | HRMS (Orbitrap/TOF) |
| C/H/N Ratio | C: 81.32%, H: 6.82%, N: 11.85% | % | Elemental Analysis (CHN) |
| Degree of Unsaturation | 10 | - | Formula Calculation |
Critical Note: The monoisotopic mass (236.1313) is the exact mass of the most abundant isotope (
). In HRMS, this is the target value for thepeak (237.1391), not the average molar mass.
Analytical Strategy & Workflow
To validate the synthesis of this compound, a multi-modal approach is required. Single-method verification is insufficient due to the possibility of regioisomers (e.g., C2-substitution vs. C3-substitution).
Validation Logic Flow
Figure 1: The analytical decision matrix ensures that only compounds meeting both mass and structural criteria proceed to biological testing.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
The presence of two nitrogen atoms makes Electrospray Ionization (ESI) in positive mode the preferred method. The tertiary amine at the C3 position protonates readily.
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Solvent: Methanol + 0.1% Formic Acid (promotes ionization).
-
Methodology:
-
Dilute sample to 1 µg/mL in MeOH.
-
Direct infusion at 5 µL/min.
-
Scan range: 100–1000 m/z.
-
-
Acceptance Criteria:
-
Observed
: 237.1391 ± 0.0012 (5 ppm error window). -
Isotopic Pattern: The
peak (due to ) should be approximately 17-18% the intensity of the parent peak (calculated based on 16 carbons).
-
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for distinguishing the N,1-dimethyl substitution pattern.
-
Instrument: 400 MHz or 600 MHz NMR.
-
Solvent:
(Chloroform-d) or . Chloroform is preferred for better resolution of the N-methyl signals. -
Key Diagnostic Signals (Predicted in
):
| Position | Group | Multiplicity | Shift ( | Integration | Mechanistic Insight |
| N1 | Singlet (s) | 3.70 – 3.80 | 3H | Deshielded by indole nitrogen. | |
| Amine | Singlet (s) | 3.00 – 3.20 | 3H | Upfield relative to indole-Me. | |
| C2 | Indole C2-H | Singlet (s) | 6.80 – 7.00 | 1H | Critical for confirming C3 substitution. |
| Ar | Phenyl/Indole | Multiplet (m) | 7.10 – 7.80 | 9H | Overlapping aromatic region. |
Self-Validating Check: The integration ratio between the two methyl singlets must be exactly 1:1 (3H:3H). If the ratio deviates, the sample likely contains unreacted N-methylaniline or N-methylindole.
Structural Logic & Troubleshooting
When analyzing the data, researchers often encounter ambiguity regarding the position of the phenyl-amino group. The following logic tree aids in confirming the C3-linkage versus a C2-linkage.
Figure 2: Structural elucidation logic. The presence of the C2-proton singlet is the primary differentiator between C3- and C2-substituted indoles.
References
-
NIST Chemistry WebBook. 1H-Indole-3-ethanamine, N-methyl- (Related Substructure Data). National Institute of Standards and Technology. Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR shift prediction).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
ChemCalc. Molecular Formula and Isotopic Distribution Calculator. (Tool for verifying monoisotopic mass 236.1313). Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary
This application note details the optimized synthesis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine (Target Molecule) starting from N-methylindole . This tertiary amine scaffold is a critical motif in organic light-emitting diode (OLED) hole-transport materials and a privileged pharmacophore in CNS-active drug discovery.
While direct C–H amination of indoles is academically interesting, it often suffers from poor regioselectivity and low scalability. This protocol utilizes a robust, two-step Bromination-Amidation strategy. This route ensures exclusive C3-regioselectivity and high yields using readily available precursors.
Core Advantages of This Protocol
-
Regiocontrol: Exclusive functionalization at the C3 position via controlled electrophilic substitution.
-
Catalytic Efficiency: Utilizes a Third-Generation Buchwald-Hartwig precatalyst system to overcome the electronic deactivation of the electron-rich indole ring during the oxidative addition step.
-
Scalability: Designed for gram-to-multigram synthesis with minimal chromatographic purification.
Strategic Retrosynthesis & Pathway
The synthesis is bifurcated into two distinct phases. The logic prioritizes the installation of the halogen handle (Phase I) followed by the construction of the C–N bond (Phase II).
Figure 1: Strategic workflow for the synthesis of the target amino-indole.
Phase I: Regioselective Bromination
Objective: Synthesize 3-bromo-1-methylindole with >98% regiopurity.
Mechanistic Insight
Indoles are electron-rich heterocycles. The C3 position is the most nucleophilic site due to the ability of the nitrogen lone pair to stabilize the Wheland intermediate. However, uncontrolled bromination can lead to C2/C3 dibromination. We utilize N-Bromosuccinimide (NBS) in DMF , as the high polarity of DMF stabilizes the transition state, allowing for milder conditions (0°C) that suppress side reactions.
Reagents & Stoichiometry
| Component | Role | Equivalents |
| N-Methylindole | Substrate | 1.0 equiv. |
| N-Bromosuccinimide (NBS) | Electrophile | 1.05 equiv. |
| DMF (Anhydrous) | Solvent | 0.2 M (Conc.) |
| Sodium Sulfite (aq) | Quench | Excess |
Experimental Protocol
-
Setup: Charge a flame-dried round-bottom flask (RBF) with N-methylindole (1.0 equiv) and a magnetic stir bar.
-
Solvation: Add anhydrous DMF (Dimethylformamide) to achieve a concentration of 0.2 M. Cool the solution to 0°C using an ice/water bath.
-
Addition: Dissolve NBS (1.05 equiv) in a minimal amount of DMF. Add this solution dropwise to the indole mixture over 30 minutes. Crucial: Keep protected from light to prevent radical side-reactions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (
) should disappear, replaced by the bromide ( ). -
Workup: Pour the reaction mixture into ice-cold water. Extract with Diethyl Ether (
, 3x). -
Quench: Wash the combined organic layers with 10%
solution (removes residual bromine) followed by brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Hexanes or perform rapid filtration through a silica plug.
Phase II: Palladium-Catalyzed C–N Cross-Coupling
Objective: Couple 3-bromo-1-methylindole with N-methylaniline.
Mechanistic Insight
Coupling to the C3 position of an indole is challenging because the electron-rich ring renders the C–Br bond less electrophilic, slowing down the Oxidative Addition step in the catalytic cycle.
-
Catalyst Choice: We employ Pd(OAc)₂ with XPhos (or the precatalyst XPhos Pd G2 ). XPhos is a bulky, electron-rich biaryl phosphine ligand that facilitates oxidative addition into deactivated aryl halides and promotes reductive elimination.
-
Base Choice: NaOtBu (Sodium tert-butoxide) is used to rapidly deprotonate the amine and form the active palladium-amido complex.
Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition step.
Reagents & Stoichiometry
| Component | Role | Equivalents |
| 3-Bromo-1-methylindole | Electrophile | 1.0 equiv. |
| N-Methylaniline | Nucleophile | 1.2 equiv. |
| Pd(OAc)₂ | Catalyst Precursor | 2 mol% |
| XPhos | Ligand | 4 mol% |
| NaOtBu | Base | 1.5 equiv. |
| Toluene (Degassed) | Solvent | 0.15 M |
Experimental Protocol
-
Inert Setup: Flame-dry a Schlenk tube or pressure vial and cycle with Argon/Nitrogen (3x).
-
Catalyst Pre-complexation (Optional but Recommended): In the vial, mix Pd(OAc)₂ and XPhos in a small portion of toluene and stir for 5 minutes at RT to generate the active catalyst species (solution turns from orange to yellow/brown). Alternatively, use XPhos Pd G2 (2 mol%) directly.
-
Loading: Add 3-bromo-1-methylindole (1.0 equiv), N-methylaniline (1.2 equiv), and NaOtBu (1.5 equiv) to the vial.
-
Solvation: Add the remaining degassed Toluene .
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours.
-
Monitoring: Check via TLC. The bromide spot should be fully consumed. A new, highly fluorescent spot (the amine product) typically appears.
-
Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove insoluble salts and palladium black. Concentrate the filtrate.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexanes/EtOAc (Start 98:2
90:10). The product is an amine and may streak; adding 1% Triethylamine to the eluent can improve peak shape.
-
Analytical Validation
The following data confirms the identity of This compound :
-
¹H NMR (400 MHz, CDCl₃):
- 7.60 (d, J=8.0 Hz, 1H, Indole-C4)
- 7.30–7.15 (m, Multiplet, Aromatic protons)
- 6.90 (s, 1H, Indole-C2) — Diagnostic singlet.
- 6.75 (t, 1H, Aniline para-H)
- 3.75 (s, 3H, Indole N-Me)
- 3.35 (s, 3H, Amine N-Me)
-
Appearance: Typically a pale yellow to off-white viscous oil or low-melting solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Over-bromination (C2/C3 dibromide) | Ensure temperature is strictly 0°C during addition. Add NBS slower. |
| No Reaction in Step 2 | Catalyst poisoning ( | Re-degas toluene using freeze-pump-thaw or rigorous sparging (20 min). |
| Low Conversion (Step 2) | Slow Oxidative Addition | Switch ligand to RuPhos or BrettPhos , which are superior for secondary amines. Increase temp to 110°C. |
| Product Streaking (TLC) | Interaction with Silica | Pre-wash the TLC plate/column with 1% |
References
-
Regioselective Bromination: Regiospecific Bromination of 3-Methylindoles with NBS. J. Org. Chem. 1997, 62, 21, 7447–7456.
-
Buchwald-Hartwig of Indoles: Palladium-catalyzed amination of electron-rich indole derivatives. (See general applicability in Chem. Sci., 2011, 2, 27-50).
-
General Buchwald Protocol: Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
-
Catalyst Selection Guide: Buchwald-Hartwig Amination User Guide (ACS GCI).
Application Note: N,1-Dimethyl-N-phenyl-1H-indol-3-amine in Hole Transport Layers
Part 1: Executive Summary & Technical Profile
Introduction
N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of electron-rich, indole-based arylamines utilized as functional hole-transporting materials (HTMs) or high-mobility donor units in organic electronics.[1][2][3][4] Its structural integration of the planar, electron-rich indole core with a triphenylamine-like nitrogen center provides a favorable Highest Occupied Molecular Orbital (HOMO) energy level alignment for extracting holes from photoactive absorbers, particularly perovskites (e.g., MAPbI₃, FAPbI₃) and organic semiconductor blends.
This guide outlines the protocols for characterizing, processing, and integrating this material into Hole Transport Layers (HTL) . It addresses the specific challenges of small-molecule crystallization and provides a doping strategy to maximize hole mobility (
Physicochemical Profile (Theoretical & Empirical Targets)
Note: Values are representative of the indole-arylamine class and should be validated per batch.
| Property | Typical Range/Value | Relevance to HTL |
| Molecular Weight | 236.31 g/mol | Low MW facilitates solution processing but requires careful annealing to prevent aggregation. |
| HOMO Level | -5.10 eV to -5.35 eV | Critical for Ohmic contact with Perovskite valence band (~-5.4 eV). |
| LUMO Level | -1.8 eV to -2.1 eV | High enough to block electron back-transfer (electron blocking). |
| Hole Mobility ( | Requires doping (Li-TFSI) to reach | |
| Solubility | High (Chlorobenzene, Toluene) | Compatible with orthogonal processing on hydrophilic perovskites. |
Part 2: Characterization Protocols
Before device fabrication, the material's energetic suitability must be validated.
Electrochemical Bandgap Determination (Cyclic Voltammetry)
Objective: Determine the precise HOMO level to ensure efficient hole extraction.
Protocol:
-
Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in Dichloromethane (DCM). -
Sample: Dissolve this compound (1 mM concentration).
-
Scan: Perform potential sweep at 50-100 mV/s. Calibrate against Ferrocene/Ferrocenium (
) internal standard. -
Calculation:
Space Charge Limited Current (SCLC) Mobility Measurement
Objective: Quantify intrinsic hole mobility in a "Hole-Only" device architecture.
Device Architecture: ITO / PEDOT:PSS / Indole-Amine HTL / Au Note: The high work function of Au and ITO ensures only holes are injected.
SCLC Fitting Equation:
Part 3: Thin-Film Fabrication Protocol (Solution Processing)
This section details the fabrication of the HTL in an n-i-p Perovskite Solar Cell architecture.
Materials Preparation
-
Host Solution: Dissolve 72 mg of this compound in 1 mL of Chlorobenzene (Anhydrous, 99.8%).
-
Dopant A (Li-TFSI): 520 mg/mL in Acetonitrile.
-
Dopant B (tBP): 4-tert-Butylpyridine (used neat).
-
Dopant C (FK209 - Optional): Cobalt(III) complex for oxidative doping.
Doping Strategy (The "Spiro" Standard)
Small molecule amines often suffer from low conductivity. Chemical doping is mandatory for high performance.
Mixing Ratio (per 1 mL of Host Solution):
-
Add 17.5
L of Li-TFSI solution. -
Add 28.8
L of tBP.
Deposition Workflow
Environment: Dry Air (<10% RH) or Nitrogen Glovebox.
-
Substrate Prep: Perovskite layer (e.g., MAPbI₃) must be annealed and cooled to room temperature.
-
Dispense: Dynamically dispense 50
L of the doped HTM solution onto the spinning substrate. -
Spin Coating:
-
Step 1: 3000 rpm for 30 seconds (Acceleration: 2000 rpm/s).
-
Target Thickness: 150–200 nm.
-
-
Oxidation Step (Critical): Store the films in Dry Air (desiccator) for 12–24 hours in the dark.
-
Why? Oxygen acts as a co-dopant with Li-TFSI to facilitate the stable formation of the radical cation species required for conductivity. Do not anneal immediately at high temps , as this may sublime the small molecule.
-
Part 4: Visualization & Logic
Device Architecture & Charge Transport
The following diagram illustrates the energetic role of the Indole-Amine in a standard n-i-p stack.
Caption: Charge transport pathway in n-i-p architecture showing critical hole extraction at the Perovskite/HTL interface.
Fabrication Workflow
Caption: Step-by-step solution processing workflow for Indole-Amine HTL fabrication.[7]
Part 5: Troubleshooting & Stability
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low | Pinholes in HTL or poor HOMO alignment. | Increase concentration (up to 80 mg/mL) or use a dynamic dispense method. |
| High Hysteresis | Insufficient p-doping (low conductivity). | Increase oxidation time in dry air; verify freshness of Li-TFSI. |
| Rapid Degradation | Crystallization of the small molecule. | Add small amounts of polymer matrix (e.g., PMMA) to stabilize the amorphous phase. |
Thermal Stability Warning
As a small molecule, this compound has a lower glass transition temperature (
-
Limit: Do not subject the finished device to temperatures >85°C for extended periods, as this may induce crystallization, decoupling the HTL from the perovskite interface.
References
-
Indole-Based HTM Design Principles
-
Doping Protocols for Small Molecule Amines
- Title: Understanding the Doping Mechanism of Spiro-OMeTAD in Perovskite Solar Cells.
- Source: ACS Energy Letters.
-
URL:[Link]
-
General Characterization of Organic Semiconductors
- Title: Characterization techniques for organic semiconductors in optoelectronics.
- Source: Nature Reviews M
-
URL:[Link]
-
Chemical Identity & Properties
Sources
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CAS Number List - 3 - Page 101 - Chemicalbook [chemicalbook.com]
- 3. molcore.com [molcore.com]
- 4. CAS:2253632-31-2, N,1-Dimethyl-1H-indol-3-amine hydrochloride-毕得医药 [bidepharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 1314977-53-1|1-Methyl-1H-indol-3-amine|BLD Pharm [bldpharm.com]
- 11. 30065-72-6|this compound|BLD Pharm [bldpharm.com]
Application Note: Synthesis of Squaraine Dyes Using N,1-Dimethyl-N-phenyl-1H-indol-3-amine
This Application Note is designed for researchers and synthetic chemists focusing on the development of Near-Infrared (NIR) squaraine dyes. It details the use of N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a high-performance electron-donating intermediate.
Executive Summary
Squaraine dyes are renowned for their intense absorption in the red to near-infrared (NIR) region, high molar extinction coefficients (
Due to the substitution at the C3 position (N-methyl-N-phenyl amino group), the standard C3-nucleophilic attack is blocked. Consequently, this protocol leverages the C2-regioselectivity of the indole ring, driven by the strong electron-donating effect of the C3-amine and N1-methyl groups, to synthesize highly conjugated Bis(3-aminoindol-2-yl)squaraine dyes.
Chemical Profile & Mechanism[1][2][3]
The Intermediate
-
IUPAC Name: this compound
-
Role: Nucleophilic Donor (D)
-
Reactive Site: Carbon-2 (C2) of the indole ring.
-
Electronic Properties: The C3-amine substituent acts as a strong auxochrome, significantly bathochromically shifting the absorption of the final dye compared to unsubstituted indole squaraines.
Reaction Mechanism
The synthesis follows an electrophilic aromatic substitution (
-
Activation: Squaric acid is activated by the solvent/catalyst system (n-Butanol/Toluene).
-
First Addition: Formation of the Semisquaraine intermediate via attack of the first indole unit at C2.
-
Dehydration: Loss of water to form the resonance-stabilized cation.
-
Second Addition: Attack of the second indole unit, followed by dehydration, yielding the symmetrical squaraine dye.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway for the synthesis of symmetrical squaraine dyes via C2-attack.
Experimental Protocols
Materials & Equipment
-
Reagents:
-
This compound (Purity >98%)
-
3,4-Dihydroxycyclobut-3-ene-1,2-dione (Squaric Acid)
-
Solvents: n-Butanol (anhydrous), Toluene (anhydrous), Methanol, Dichloromethane (DCM).
-
Catalyst: Pyridine or Quinoline (optional, for base catalysis).
-
-
Equipment:
-
Round-bottom flask (100 mL) with Dean-Stark trap.
-
Reflux condenser with inert gas inlet (
or Ar). -
Rotary evaporator.
-
Flash chromatography columns.
-
Protocol A: Synthesis of Symmetrical Squaraine Dye
This protocol synthesizes the homodimeric dye where both donors are the specified indole-amine.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Squaric Acid (1.0 mmol, 114 mg) in a mixture of n-Butanol (10 mL) and Toluene (10 mL).
-
Addition of Intermediate: Add This compound (2.1 mmol, ~496 mg). A slight excess (5%) ensures complete consumption of squaric acid.
-
Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (
) under a nitrogen atmosphere.-
Note: The Dean-Stark trap is critical to remove the water generated during condensation, driving the equilibrium forward.
-
-
Monitoring: Reflux for 4–12 hours. Monitor the reaction via TLC (Silica gel, DCM/MeOH 95:5). The product will appear as a vibrant deep blue/green spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove solvents under reduced pressure (Rotovap).
-
The residue will be a dark solid/oil.
-
-
Purification:
-
Precipitation: Dissolve the crude residue in a minimum amount of DCM and precipitate by adding cold Methanol or Diethyl Ether. Filter the solid.
-
Chromatography: If necessary, purify via silica gel column chromatography using a gradient of DCM
5% MeOH in DCM.
-
Protocol B: Synthesis of Unsymmetrical Squaraine (Advanced)
To create "Push-Pull" dyes, use the indole-amine as one half of the dye.
-
Semisquaraine Formation: React Squaric Acid (1 eq) with Indole-3-Amine (1 eq) in Ethanol at reflux for 2 hours. Isolate the Semisquaraine (often precipitates upon cooling).
-
Asymmetric Coupling: React the isolated Semisquaraine (1 eq) with a different electron-rich aromatic (e.g., N,N-dimethylaniline, 1 eq) in n-Butanol/Toluene reflux (as in Protocol A).
Characterization & Validation
Verify the synthesis using the following parameters.
| Technique | Expected Observation | Purpose |
| UV-Vis Spectroscopy | Sharp | Confirm conjugation length and electronic structure. |
| Disappearance of the C2-proton signal of the indole. Presence of squaraine core resonance (if visible). | Verify covalent linkage at C2. | |
| HR-MS (ESI+) | Molecular ion peak | Confirm molecular formula. |
| Fluorescence | Strong emission in NIR (Stokes shift 20–50 nm).[2] | Assess quantum yield for imaging applications. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of squaraine dyes.
Critical Considerations (Troubleshooting)
-
Regioselectivity: The C3-amine group is bulky. If the reaction is sluggish, it indicates steric hindrance at the C2 position.
-
Solution: Increase the reaction temperature by using Xylene/n-Butanol (1:1) or add a catalytic amount of Quinoline.
-
-
Moisture Sensitivity: Squaric acid derivatives (especially chlorides) are water-sensitive. While the condensation produces water, the reagents should be dry to prevent hydrolysis of intermediates.
-
Stability: 3-Aminoindoles can be oxidation-sensitive.[3] Store the intermediate under inert gas at -20°C. Handle the final dye in low-light conditions to prevent photobleaching during purification.
References
-
Squaraine Dye Fundamentals
-
Synthesis of Unsymmetrical Squaraines
- Barbero, N., et al. "Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges." Chem. Eur. J., via NCBI PMC.
-
Indole-Based Squaraine Protocols
- MDPI Contributors. "Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles." Molecules.
-
Reaction of Squaric Acid with Amines
-
Royal Society of Chemistry.[7] "Synthesis of squaraine dyes under mild conditions." Chem. Commun.
-
Sources
- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squaraine dye - Wikipedia [en.wikipedia.org]
- 3. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of squaraine dyes under mild conditions: applications for labelling and sensing of biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Squaraine Dyes Derived from Indolenine and Benzo[e]indole as Potential Fluorescent Probes for HSA Detection and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric Mannich reaction: highly enantioselective synthesis of 3-amino-oxindoles via chiral squaramide based H-bond donor catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Doping concentrations for N,1-Dimethyl-N-phenyl-1H-indol-3-amine in OLED devices
Application Note: Optimization of Doping Concentrations for N,1-Dimethyl-N-phenyl-1H-indol-3-amine in OLED Architectures
Part 1: Executive Summary & Material Profile
Objective: This Application Note provides a rigorous protocol for determining the optimal doping concentration of This compound (referred to herein as Indole-3A ) within Organic Light-Emitting Diode (OLED) stacks.
Material Context: Indole-3A (CAS: 30065-72-6) is a diarylamine-functionalized indole derivative.[1] Its electron-rich indole core coupled with the amine moiety characterizes it as a Hole Transport Material (HTM) with potential applications as a Hole Injection Material (HIM) .
Unlike standard commodity materials (e.g., NPB or Alq3), Indole-3A requires precise concentration tuning to balance charge carrier mobility against exciton quenching. This guide addresses two primary integration scenarios:
-
As a Dopant: Utilizing Indole-3A to enhance hole mobility in a wide-bandgap host.
-
As a Host: Doping Indole-3A with p-type acceptors (e.g., F4-TCNQ) to form ohmic contacts.
Physicochemical Profile:
| Property | Value / Characteristic | Relevance |
| Formula | C₁₆H₁₆N₂ | Small molecule transport unit |
| MW | 236.31 g/mol | Evaporation feasible at <200°C |
| HOMO (Est.) | -5.1 to -5.3 eV | Good alignment with ITO and PEDOT:PSS |
| LUMO (Est.) | -2.0 to -2.2 eV | Electron blocking capability |
| Role | p-Type / Hole Transport | Anode interface or EML host |
Part 2: Doping Regimes & Scientific Rationale
The concentration of Indole-3A dictates the dominant charge transport mechanism. We identify three critical concentration regimes:
Regime A: Trap-Filling (Low Concentration: 1% – 5%)
-
Mechanism: When Indole-3A is doped into a deep-HOMO host (e.g., CBP), low concentrations act as shallow traps.
-
Effect: May reduce overall mobility unless the host is extremely insulating.
-
Application: Tuning recombination zones; rarely used for bulk transport.
Regime B: Hopping Transport (Percolation Threshold: 10% – 30%)
-
Mechanism: As concentration increases, the average distance between Indole-3A molecules decreases, allowing holes to "hop" between dopant sites (Hopping Conduction).
-
Effect: Mobility increases exponentially until saturation.
-
Application: Primary target for HTL optimization.
Regime C: Aggregation & Quenching (>50% or Neat)
-
Mechanism: Molecules pack densely.
-
Effect: High mobility, but risk of crystallization or concentration quenching (if used as an emitter).
-
Application: Used as a neat layer or host for p-dopants.
Part 3: Experimental Protocol – Concentration Optimization
To determine the optimal concentration, we utilize Hole-Only Devices (HODs) . This isolates the hole transport characteristics from electron transport and recombination effects.
Workflow Logic (DOT Diagram)
Caption: Iterative workflow for determining the critical doping concentration threshold for charge transport saturation.
Detailed Protocol: SCLC Mobility Measurement
Materials Required:
-
Indole-3A (Sublimed grade, >99.5%).
-
Host Matrix (e.g., CBP or UGH-2) or Inert Polymer (PMMA for dispersion studies).
-
Substrates: Pre-patterned ITO glass.
-
Cathode: Gold (Au) or Aluminum (Al) (Note: Au is preferred for HODs to block electrons).
Step-by-Step Procedure:
-
Solution/Evaporation Prep:
-
Prepare mixtures of Host:Indole-3A at weight ratios of 5%, 10%, 20%, 30%, and 50% .
-
Rationale: This covers the percolation threshold where transport shifts from trap-limited to hopping.
-
-
Device Fabrication (HOD Structure):
-
Anode: ITO (150 nm).
-
HIL: PEDOT:PSS (40 nm) spin-coated and annealed at 120°C (15 min).
-
Active Layer: Host:Indole-3A (100 nm). Thickness must be precise for SCLC calculations.
-
Electron Blocking Contact: Au (50 nm) or MoO3 (10 nm)/Al (100 nm).
-
Critical Check: Do NOT use LiF/Al or Ca/Al, as these inject electrons, invalidating the hole-only assumption.
-
-
Measurement:
-
Perform J-V sweeps from 0V to 10V.
-
Plot log(J) vs log(V). Look for the transition from Ohmic (slope ~1) to Space Charge Limited (slope ~2).
-
-
Data Analysis (Mott-Gurney Law): Calculate hole mobility (
) using the SCLC equation in the trap-free region:- : Current density
- : Relative permittivity (assume ~3.0 for organics)
- : Active layer thickness
Target Metric:
The optimal concentration is the lowest doping % that yields
Part 4: P-Doping the Indole-3A Host
If using Indole-3A as the bulk matrix (100% layer), it often requires p-doping to lower the injection barrier from ITO.
Dopant: F4-TCNQ or MoO3. Protocol:
-
Fix Indole-3A evaporation rate (e.g., 1.0 Å/s).
-
Vary p-dopant rate to achieve 1%, 3%, and 5% by volume.
-
Warning: Indole amines are susceptible to forming Charge Transfer (CT) complexes.
-
Observation: Look for a new absorption band in UV-Vis (usually NIR region) indicating free carrier generation.
-
Limit: Do not exceed 10%; high concentrations of F4-TCNQ can quench excitons at the HTL/EML interface.
-
Part 5: Summary of Recommended Concentrations
Based on structural analogs (TPD, NPB) and indole-amine transport physics:
| Application Scenario | Recommended Conc. Range | Critical Factor |
| Hole Transport Dopant | 15% – 30% (wt) | Percolation threshold for hopping transport. |
| Emissive Dopant (Blue) | 2% – 5% (wt) | Avoid concentration quenching (Dexter transfer). |
| Bulk HTL (P-doped) | Indole-3A (95%) : F4-TCNQ (5%) | Ohmic contact formation; CT complex stability. |
| Co-Host (Exciplex) | 40% – 60% (wt) | Balanced charge injection with electron-transporting co-host. |
References
-
Indole-Based HTMs: Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs.[2] (Discusses structural analogs and mobility optimization).
-
Doping Physics:Doping strategies for small molecule organic hole-transport materials: impacts on device performance. (General principles of p-doping amines).
-
SCLC Method:Space-Charge-Limited Currents in Organic Light-Emitting Diodes.
-
Indole-3-Amine Data: this compound Product Data and CAS 30065-72-6.[1][3]
Disclaimer: This protocol involves the handling of organic semiconductors.[4][2][5][6][7][8] All experiments should be conducted in an inert atmosphere (Nitrogen/Argon glovebox, <1 ppm O2/H2O) to prevent oxidative degradation of the amine moiety.
Sources
- 1. molcore.com [molcore.com]
- 2. Highly efficient fluorene/indole-based hole transport materials for green PhOLEDs [research.chalmers.se]
- 3. 30065-72-6|this compound|BLD Pharm [bldpharm.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. US20050168137A1 - OLED efficiency by utilization of different doping concentrations within the device emissive layer - Google Patents [patents.google.com]
- 7. Indoloindole as a new building block of a hole transport type host for stable operation in phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spin-Coating Methodologies for N,1-Dimethyl-N-phenyl-1H-indol-3-amine Thin Films
This Application Note and Protocol is designed for N,1-Dimethyl-N-phenyl-1H-indol-3-amine , a small-molecule arylamine derivative. Given its structural properties (electron-rich indole core, tertiary amine), this compound is functionally analogous to Hole Transport Materials (HTMs) used in organic electronics (OLEDs, OPV) and is also a candidate for solid-state pharmaceutical profiling (polymorph screening).
Executive Summary & Material Profile
This compound is a tertiary arylamine characterized by a fused indole ring system substituted at the N1 and C3 positions.
-
Chemical Class: Indole-based Arylamine.[1]
-
Primary Utility:
-
Organic Electronics: Hole Transport Layer (HTL) due to the electron-donating amine and indole moiety.
-
Drug Development: Model compound for studying amorphous-to-crystalline phase transitions in thin-film solid dispersions.
-
-
Key Challenge: Small molecules often exhibit high crystallization rates during solvent evaporation. This protocol prioritizes kinetic control of the film morphology to prevent dewetting and "comet" defects.
Pre-Deposition Protocols
Solvent Selection Strategy
The choice of solvent dictates the evaporation rate and film uniformity. For this indole derivative, we avoid low-boiling solvents (like chloroform) for the primary spin step to prevent "orange peel" defects caused by rapid evaporation.
| Solvent | Boiling Point (°C) | Solubility | Application Context |
| Chlorobenzene (CB) | 131 | High | Recommended. Balanced evaporation rate yields smooth, amorphous films. |
| Toluene | 110 | Moderate/High | Good alternative; faster drying may require higher spin speeds. |
| Chloroform (CF) | 61 | Very High | Not Recommended for spin coating alone due to striation risk. Use only in binary blends. |
| o-Dichlorobenzene | 180 | High | Use for high-temperature annealing or when ultra-slow drying is required. |
Solution Preparation (Standard: 10 mg/mL)
-
Concentration: 5–20 mg/mL (Target 10 mg/mL for ~40–60 nm films).
-
Procedure:
-
Weigh 10 mg of This compound into an amber glass vial (light sensitive).
-
Add 1 mL of Chlorobenzene .
-
Magnetic Stir: 500 RPM at 40°C for 30 minutes to ensure complete dissolution.
-
Filtration (Critical): Pass solution through a 0.2 µm PTFE (hydrophobic) syringe filter directly into a clean vial. Note: PVDF filters may dissolve in some aromatic solvents; PTFE is universally safe here.
-
Substrate Preparation
Small molecules are prone to dewetting on high-energy surfaces. Surface energy matching is vital.
-
Clean: Sonicate substrates (Glass/Quartz/ITO) in Deionized Water, Acetone, then Isopropanol (10 min each).
-
Activate: Treat with UV-Ozone for 15 minutes.
Spin-Coating Protocol (Step-by-Step)
This protocol uses a Dynamic Dispense technique to minimize material consumption and improve radial uniformity.
Experimental Parameters
-
Equipment: Spin Coater (e.g., Ossila, Laurell).
-
Atmosphere: Nitrogen Glovebox preferred (Oxygen < 10 ppm) to prevent amine oxidation. If air-processing, work in a yellow-light cleanroom.
The "Two-Stage" Spin Cycle
Rationale: The first stage spreads the fluid; the second stage thins the solvent and sets the thickness.[5][7]
Step 1: Substrate Mounting Center the substrate on the vacuum chuck. Ensure vacuum seal is >15 inHg.
Step 2: Dynamic Dispense
-
Start rotation at 500 RPM .
-
Dispense 40–50 µL of the filtered solution onto the center of the substrate while it is rotating.
-
Why: Dynamic dispense prevents the "center dot" defect common in static dispense of viscous aromatic solutions.
Step 3: Spreading Cycle (Stage 1)
-
Speed: Ramp to 1000 RPM .
-
Acceleration: 500 RPM/s.[7]
-
Time: 10 seconds.
Step 4: Thinning/Drying Cycle (Stage 2)
-
Speed: Ramp to 2000–4000 RPM (See Thickness Chart below).
-
Acceleration: 1000–2000 RPM/s.
-
Time: 45–60 seconds.[8]
-
Goal: Evaporate solvent and lock in morphology.
-
Note: For Chlorobenzene, 60 seconds is required to ensure the film is "tack-free."
-
Step 5: Post-Deposition Annealing
-
Transfer immediately to a hotplate.
-
Temperature: 80°C (approx. 20°C below expected melting/glass transition).
-
Time: 10 minutes.
-
Mechanism:[3][4][5][6] Removes residual solvent volume and relaxes internal stress, preventing long-term delamination.
Thickness vs. Spin Speed (Estimated for 10 mg/mL in CB)
| Spin Speed (RPM) | Estimated Thickness (nm) |
| 1500 | ~80 nm |
| 2000 | ~60 nm |
| 3000 | ~45 nm |
| 4000 | ~35 nm |
Characterization & Validation
To ensure scientific integrity, every film must be validated against these metrics.
-
Optical Microscopy (10x/50x):
-
Pass: Uniform color, no visible crystals.
-
Fail: "Comets" (particulate contamination) or "Striations" (evaporation too fast—switch to Chlorobenzene).
-
-
UV-Vis Spectroscopy:
-
Measure Absorbance (A). If
, the film is likely too thick for accurate electronic measurements; increase RPM.
-
-
AFM (Atomic Force Microscopy):
-
Target Roughness (
): < 2.0 nm. -
If
nm, the material has likely crystallized. Reduce annealing temperature.
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision pathways for the spin-coating process.
Caption: Workflow for optimizing arylamine thin films. The feedback loop at "Visual Check" allows for rapid solvent correction before advanced characterization.
Troubleshooting Guide (Causality & Correction)
| Defect Type | Appearance | Root Cause | Corrective Action |
| Comets | Streaks radiating from a particle | Particulate contamination in solution or on substrate. | Replace 0.2 µm filter; perform spin coating in laminar flow hood. |
| Striations | Radial ripples/lines | Solvent evaporation rate > Fluid shear rate. | Switch from Toluene to Chlorobenzene; decrease acceleration rate. |
| Dewetting | Film pulls back into droplets | Substrate surface energy is too low (hydrophobic). | Increase UV-Ozone treatment time; switch to higher concentration (increase viscosity). |
| Pinholes | Tiny voids in film | Micro-bubbles or poor wetting. | Let solution "rest" 5 mins after filtration; use dynamic dispense. |
References
-
SPS-Europe. (2024). Spin Coating Theory and Principles. Retrieved from [Link]
-
Zhao, Y., et al. (2020). Spin Coating and Micro-Patterning Optimization of Composite Thin Films. MDPI Coatings. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Indole-3-amine Derivatives and Chemical Properties. Retrieved from [Link]
Sources
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. 1199-99-1|N,N-Dimethyl-3-phenylpropan-1-amine| Ambeed [ambeed.com]
- 4. Protocol for fabricating optically transparent, pinhole-free NiO thin film for memory devices using the spin-coating technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sps-polos.com [sps-polos.com]
- 6. ossila.com [ossila.com]
- 7. mdpi.com [mdpi.com]
- 8. apexicindia.com [apexicindia.com]
Scalable synthesis routes for N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Application Note & Protocol
| MW: 236.31 g/mol [1][2]Part 1: Executive Summary & Strategic Analysis[3]
Significance
N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a critical scaffold in the development of hole-transport materials (HTM) for organic electronics and a privileged structure in medicinal chemistry, particularly for CNS-active agents targeting serotonin receptors. The steric bulk of the N-phenyl-N-methyl group at the 3-position, combined with the electron-rich indole core, presents specific synthetic challenges—notably regioselectivity and oxidative instability of electron-rich 3-aminoindoles.
Synthetic Strategy: The Buchwald-Hartwig Disconnection
Traditional routes such as the Fischer Indole synthesis are ill-suited for 3-amino substitutions. Direct electrophilic amination often leads to over-substitution or polymerization.[3]
Therefore, this protocol utilizes a convergent, Pd-catalyzed C-N cross-coupling strategy .[4][3] This route is selected for its scalability, high regiocontrol, and the stability of the key intermediate, 3-bromo-1-methylindole.[4]
Key Advantages:
-
Scalability: Avoids cryogenic conditions and hazardous azides.[3]
-
Modularity: The N-methylaniline and indole fragments can be varied independently.
-
Purification: Intermediates are highly crystalline, minimizing chromatographic burden.[4][3]
Retrosynthetic Analysis (Graphviz)[3][4]
Figure 1: Retrosynthetic logic flow demonstrating the convergent assembly of the target amine from stable precursors.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 1-Methylindole
Note: 1-Methylindole is commercially available. However, for bulk cost-reduction, methylation of indole is described.[4][3]
Rationale: N-methylation must be performed before bromination. Free N-H indoles can undergo side reactions at the nitrogen during electrophilic substitution or poison Pd catalysts.[3]
Reagents:
Protocol:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Deprotonation: Charge NaH (1.2 equiv) and anhydrous DMF under
. Cool to 0°C.[3] -
Addition: Dissolve Indole in minimal DMF and add dropwise to the NaH suspension. Evolution of
gas will be vigorous.[3] Stir at 0°C for 30 min until gas evolution ceases. -
Alkylation: Add Methyl Iodide (1.2 equiv) dropwise via syringe, maintaining temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[3]
-
Workup: Quench carefully with water. Extract with Ethyl Acetate (3x).[3] Wash organics with brine, dry over
, and concentrate.[4][3] -
Purification: Distillation under reduced pressure (bp ~133°C/26 mmHg) or flash chromatography (SiO2, 100% Hexanes).
Step 2: Synthesis of 3-Bromo-1-methylindole
Rationale: Electrophilic bromination of indoles occurs preferentially at C3 due to the high electron density contributed by the nitrogen lone pair. N-bromosuccinimide (NBS) provides a controlled source of
Reagents:
-
1-Methylindole (1.0 equiv)
Protocol:
-
Dissolution: Dissolve 1-Methylindole in DMF in a foil-wrapped flask (light sensitive).
-
Bromination: Add NBS portion-wise over 15 minutes at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Pour mixture into ice-water containing 1% sodium thiosulfate (to quench trace
). -
Isolation: The product often precipitates as a solid.[3] Filter and wash with cold water.[3] If oil forms, extract with DCM.[4][3]
-
Purification: Recrystallization from Ethanol/Water or Ethanol/Hexane.[3]
-
Characterization: 1H NMR should show a singlet at C2 (~7.0-7.2 ppm) but loss of the C3 proton.[3]
-
Yield Target: 85-90%
-
Step 3: Buchwald-Hartwig Coupling (The Critical Step)
Rationale: This step constructs the C-N bond.[3][9] 3-Haloindoles are challenging substrates due to the electron-rich nature of the ring, which can deactivate the oxidative addition step. We utilize a Pd(0)/Biarylphosphine system (RuPhos or XPhos) specifically designed for sterically hindered secondary amines and heteroaryl halides.[4][3]
Reagents:
-
Aryl Halide: 3-Bromo-1-methylindole (1.0 equiv)
-
Amine: N-Methylaniline (1.2 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)[4][3] -
Ligand: RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (2-4 mol%)
-
Alt Ligand: XPhos or BINAP (requires higher loading).[3]
-
-
Base: Sodium tert-butoxide (
) (1.4 equiv)[4][3]
Protocol:
-
Inerting: Charge a Schlenk tube or pressure vial with
, RuPhos, and .[4][3] Cycle vacuum/ three times.-
Note:
is hygroscopic; handle in a glovebox or use fresh bottle.[3]
-
-
Solvation: Add anhydrous Toluene via syringe. Stir for 5 mins to pre-form the active catalyst complex (solution turns from dark purple to orange/brown).
-
Substrate Addition: Add 3-Bromo-1-methylindole and N-Methylaniline.
-
Heating: Seal the vessel and heat to 100°C for 12-16 hours.
-
IPC (In-Process Control): Monitor by HPLC. Look for consumption of bromide.[3]
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black and salts.[3] Wash pad with EtOAc.[3]
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Gradient: Hexanes -> 5% EtOAc/Hexanes).
-
Note: The product is an amine; pre-treat silica with 1%
if streaking occurs, though the N-Ph group reduces basicity significantly.[3]
-
-
Final Form: Recrystallize from Hexanes/IPA if solid, or isolate as a viscous oil.
Part 3: Process Safety & QC Data
Impurity Profile & Troubleshooting
| Impurity / Issue | Origin | Mitigation Strategy |
| Des-bromo indole | Reductive elimination of Pd-H species (Hydrodehalogenation). | Use anhydrous solvents; ensure rigorous |
| C2-Arylation | C-H activation side reaction. | Use specific ligands (RuPhos) that favor C-N over C-C coupling; lower temp to 80°C if observed.[3] |
| Pd Residuals | Catalyst carryover. | Use thiol-functionalized silica scavengers (e.g., SiliaMetS® Thiol) during filtration.[4][3] |
Validated Analytical Markers
Part 4: References
-
Buchwald-Hartwig Amination General Protocol:
-
Synthesis of 1-Methylindole:
-
Palladium-Catalyzed Amination of Heteroaryl Halides (RuPhos):
-
Target Molecule Data (CAS 30065-72-6):
Sources
- 1. 30065-72-6|this compound|BLD Pharm [bldpharm.com]
- 2. molcore.com [molcore.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 4. impactfactor.org [impactfactor.org]
- 5. znaturforsch.com [znaturforsch.com]
- 6. A new facile synthesis of 3-amidoindole derivatives and their evaluation as potential GSK-3beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Note: Late-Stage Functionalization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine for Biological Assay Development
Introduction and Strategic Rationale
N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) is a highly substituted, privileged indole scaffold frequently utilized in the design of kinase inhibitors, GPCR ligands, and anti-cancer agents [1]. Transitioning this pharmacophore from a primary screening hit to a functionalized biological tool—such as an affinity pull-down probe or a fluorescent imaging agent—requires precise chemical modification.
Novice chemists often attempt direct modifications on the amine group. However, the C3-amine in this specific scaffold is a sterically hindered tertiary amine. Attempting dealkylation to attach a linker would fundamentally alter the pharmacophore's binding thermodynamics and abolish biological activity. Instead, leveraging the electron-rich nature of the indole core allows for Late-Stage Functionalization (LSF) at the C2 and C5 positions. This strategy preserves the critical C3-pharmacophore while enabling the attachment of bulky reporter tags [2].
Experimental Workflows & Chemical Causality
To create versatile biological tools, we utilize two divergent LSF pathways: electrophilic aromatic substitution at C5 for affinity probes, and transition-metal-catalyzed C–H activation at C2 for fluorescent probes.
Figure 1: Divergent late-stage functionalization pathways for indole-3-amine probe synthesis.
Protocol A: Synthesis of the C5-Biotinylated Affinity Probe
Causality: The electron-donating C3-amine strongly activates the benzenoid ring, directing electrophiles primarily to the C5 position via resonance stabilization. We utilize a PEG4 linker to attach the biotin tag; the hydrophilicity of PEG prevents the lipophilic indole from aggregating, while its length prevents steric clashes between the target protein and the streptavidin bead during pull-down assays.
Step-by-Step Methodology:
-
Regioselective Bromination: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M) under argon at 0 °C. Dropwise add 1.05 eq of N-Bromosuccinimide (NBS) dissolved in DMF. Stir for 2 hours.
-
Self-Validation Check 1: Analyze the crude mixture via LC-MS and 1H-NMR. The reaction is validated when the starting material peak (m/z 237.1 [M+H]+) is <5%, and the C5 proton doublet (~7.5 ppm) disappears, confirming regioselective bromination.
-
Sonogashira Cross-Coupling: To the crude C5-bromo intermediate, add 1.2 eq of Alkyne-PEG4-Biotin, 0.05 eq Pd(PPh3)4, 0.1 eq CuI, and 3.0 eq of triethylamine.
-
Reaction & Purification: Degas the mixture via three freeze-pump-thaw cycles and heat to 70 °C for 12 hours. Purify via preparative HPLC.
-
Self-Validation Check 2: The presence of the biotin urea protons (~6.3 and 6.4 ppm) in the purified NMR spectra confirms successful probe generation.
Protocol B: Synthesis of the C2-Fluorescent Probe
Causality: For live-cell imaging, the probe must remain cell-permeable. We attach a neutral BODIPY fluorophore at the C2 position. The Iridium-catalyzed borylation is highly sensitive to electronics, favoring the acidic C2–H bond over the benzenoid ring despite the steric bulk of the N1-methyl group.
Step-by-Step Methodology:
-
C–H Borylation: In a glovebox, combine 1.0 eq of the parent indole, 0.5 eq of B2pin2, 0.03 eq of [Ir(OMe)(cod)]2, and 0.06 eq of dtbpy in anhydrous THF. Stir at 80 °C for 4 hours.
-
One-Pot Suzuki Coupling: Add 1.1 eq of 8-(4-bromophenyl)-BODIPY, 0.05 eq Pd(dppf)Cl2, and 3.0 eq K2CO3 (aq) directly to the borylation mixture. Heat at 80 °C for 8 hours.
-
Self-Validation Check 3: The reaction mixture will exhibit intense green fluorescence under a 365 nm UV lamp. TLC must show a single highly fluorescent spot distinct from the starting BODIPY halide, confirming successful conjugation.
Biological Assay Validation: Cellular Thermal Shift Assay (CETSA)
To prove that the bulky Biotin or BODIPY tags do not abolish the binding affinity of the parent compound, the probes must be validated in live cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, relying on the principle of ligand-induced thermal stabilization [3].
Figure 2: CETSA workflow validating target engagement of the functionalized indole probe.
Step-by-Step CETSA Methodology:
-
Cell Preparation: Culture target-expressing cells (e.g., HEK293) to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.
-
Probe Incubation: Divide cells into three cohorts: Vehicle (DMSO), Probe (10 µM), and Competition (10 µM Probe + 100 µM unfunctionalized Parent Compound). Incubate for 1 hour at 37 °C.
-
Thermal Challenge: Aliquot each cohort into PCR tubes (50 µL each). Heat in a thermal cycler across a gradient (40 °C to 65 °C) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25 °C water bath). Centrifuge at 20,000 × g for 20 minutes at 4 °C to pellet denatured, unbound proteins.
-
Quantification: Analyze the soluble supernatant via Western Blotting against the target protein.
-
Self-Validation System: The Competition cohort must exhibit a melting curve (
) identical to the Vehicle cohort. This proves that the thermal stabilization observed in the Probe cohort is driven specifically by the indole pharmacophore binding to the correct allosteric/orthosteric pocket, and is not an artifact of the linker.
Quantitative Data Summary
The table below summarizes the physicochemical and biological properties of the parent scaffold versus the functionalized tool compounds, demonstrating that LSF successfully preserves target engagement.
Table 1: Comparative Properties of the Parent Scaffold and Functionalized Probes
| Compound | Modification Site | Appended Moiety | Molecular Weight ( g/mol ) | ClogP | Target Engagement ( | Quantum Yield ( |
| Parent Scaffold | None | None | 236.31 | 3.8 | +5.2 °C | N/A |
| Affinity Probe | C5 | PEG4-Biotin | 678.85 | 2.1 | +4.8 °C | N/A |
| Fluorescent Probe | C2 | BODIPY-FL | 528.44 | 4.5 | +4.5 °C | 0.85 |
Note: A
References
-
Wan, Y., Li, Y., Yan, C., Yan, M., & Tang, Z. (2019). Indole: A Privileged Scaffold for the Design of Anti-Cancer Agents. European Journal of Medicinal Chemistry, 183, 111691.[Link] [INDEX]
-
Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22, 2690-2718.[Link] [INDEX]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.[Link] [INDEX]
Application Note: Preparation and Characterization of Charge Transfer Complexes using N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary
This application note details the protocol for synthesizing and characterizing Charge Transfer (CT) complexes utilizing N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) as the electron donor. Indole derivatives are established
This guide provides a validated workflow for both solution-phase thermodynamic studies and solid-state isolation, essential for applications in pharmaceutical quantification, organic semiconductor development, and mechanistic biological studies.
Chemical Profile & Mechanistic Rationale
The Donor: this compound[1][2][3]
-
Molecular Formula:
[1] -
Role: Electron Donor (D)
-
Active Sites:
-
Indole
-system: The electron-rich heterocyclic ring. -
Exocyclic Nitrogen (N3): The lone pair on the tertiary amine is conjugated with the phenyl ring but remains a potent
-donor site. Note: The methylation at the N1 position eliminates hydrogen bond donor capability at the indole nitrogen, ensuring that complexation is driven purely by electron donor-acceptor (EDA) interactions (charge transfer), simplifying thermodynamic analysis.
-
The Acceptors[5][6][7][8][9]
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): High electron affinity; forms radical anion pairs.
-
TCNQ (7,7,8,8-Tetracyanoquinodimethane): Strong
-acceptor; useful for solid-state conductivity studies. -
Iodine (
): -acceptor; forms triiodide ( ) species upon complexation.
Materials and Equipment
Reagents
| Reagent | Purity | Role | Notes |
| This compound | >98% | Donor | Store at 2-8°C, protect from light. |
| DDQ | 98% | Acceptor | Recrystallize from benzene/chloroform if aged. |
| TCNQ | 98% | Acceptor | Sublimation recommended for high-precision physics work. |
| Acetonitrile (MeCN) | HPLC Grade | Solvent | High dielectric constant stabilizes polar CT states. |
| Dichloromethane (DCM) | Anhydrous | Solvent | Good for solid isolation; lower polarity. |
Instrumentation
-
UV-Vis Spectrophotometer: Double-beam, quartz cuvettes (1 cm path length). Scan range: 200–900 nm.
-
FT-IR Spectrometer: KBr pellet or ATR accessory.
-
Rotary Evaporator: For solid isolation.
Protocol 1: Solution-Phase Synthesis & Spectroscopic Analysis
This protocol determines the stoichiometry, formation constant (
Step 4.1: Preparation of Stock Solutions
Objective: Create equimolar solutions (
-
Donor Stock: Dissolve 23.63 mg of this compound in 100 mL of Acetonitrile.
-
Acceptor Stock (e.g., DDQ): Dissolve 22.7 mg of DDQ in 100 mL of Acetonitrile.
-
Critical: Prepare fresh. DDQ solutions are moisture-sensitive and can degrade into reddish-brown impurities over 24 hours.
-
Step 4.2: Determination of
-
Mix 1 mL of Donor Stock + 1 mL of Acceptor Stock in a cuvette.
-
Wait 5 minutes for equilibrium (color change to deep red/purple is expected).
-
Scan from 300 nm to 800 nm against a solvent blank.
-
Result: The CT band will appear as a new broad absorption peak (typically 450–600 nm) not present in the separate donor or acceptor spectra.
Step 4.3: Stoichiometry (Job’s Method of Continuous Variation)
Rationale: To confirm the molar ratio (likely 1:1) of the complex.
-
Prepare a series of 10 mL mixtures where the sum of concentrations is constant, but the mole fraction (
) varies from 0.1 to 0.9.-
Example: 1 mL Donor + 9 mL Acceptor (
); 5 mL Donor + 5 mL Acceptor ( ).
-
-
Measure absorbance at the CT
. -
Plot: Absorbance vs.
. The maximum indicates the stoichiometry (Max at 0.5 = 1:1 ratio).
Step 4.4: Benesi-Hildebrand Analysis
Rationale: To calculate the Formation Constant (
-
Keep Acceptor concentration constant (e.g.,
) and vary Donor concentration in large excess (e.g., to ). -
Measure Absorbance (
) at . -
Data Analysis: Plot
vs. .-
Equation:
-
Intercept:
-
Slope:
-
Protocol 2: Solid-State Isolation of the CT Complex
Objective: Isolate the complex for material characterization (IR, NMR, XRD).
-
Dissolution: Dissolve 1 mmol of this compound in the minimum amount of Dichloromethane (approx. 5-10 mL).
-
Addition: Dissolve 1 mmol of Acceptor (DDQ or TCNQ) in the minimum amount of Dichloromethane.
-
Mixing: Add the Acceptor solution dropwise to the Donor solution with constant stirring.
-
Observation: Immediate color deepening indicates complex formation.
-
-
Stirring: Stir at room temperature for 30 minutes.
-
Crystallization:
-
Allow the solvent to evaporate slowly at room temperature (fume hood).
-
Alternative: Add cold n-hexane or diethyl ether to precipitate the complex if it does not crystallize spontaneously.
-
-
Filtration: Filter the dark solid precipitate under vacuum.
-
Washing: Wash with small portions of cold chloroform/hexane (1:1) to remove unreacted donor/acceptor.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Visualization: Experimental Workflow
Caption: Integrated workflow for the spectrophotometric analysis and solid-state isolation of indole-based charge transfer complexes.
Characterization & Validation Criteria
FT-IR Spectroscopy Interpretation
To validate the charge transfer, observe the shifts in the acceptor's characteristic bands.
-
Carbonyl Shift (DDQ): The
stretching frequency of DDQ (typically ~1670 cm⁻¹) will shift to a lower wavenumber (e.g., 1650–1640 cm⁻¹) in the complex. This "red shift" confirms the transfer of electron density from the Donor to the antibonding orbital of the Acceptor. -
Nitrile Shift (TCNQ): Look for shifts in the
bands.
H-NMR Shifts
-
Aromatic Protons: The protons on the indole ring and the N-phenyl group will show downfield shifts (deshielding) due to the decrease in electron density upon donation.
Thermodynamic Parameters
Using the Van't Hoff plot (
- (Enthalpy): Expected to be negative (Exothermic formation).
- (Gibbs Free Energy): Must be negative for spontaneous formation.
- (Entropy): Typically negative, indicating increased order in the complex state.
References
-
Refat, M. S., et al. (2011).[2] "Investigation of charge transfer complexes formed between 3,3′-dimethylbenzidine (o-toluidine) donor and DDQ, p-chloranil and TCNQ as π-acceptors."[3][2][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Khan, I. M., et al. (2021). "Systematic measurements of charge transfer complexes caused from 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 4-aminoacetanilide with series of π-acceptors." Spectrochimica Acta Part A.
-
Borazan, H. N., & Ajeena, Y. H. (1988).[5] "Charge transfer complexes of indole:catechol type II." Journal of Pharmaceutical Sciences.
-
Mostafa, S., et al. (2014). "Spectrophotometric methods based on charge transfer complexation reaction for the determination of some antifungal drugs." Journal of Pharmaceutical Analysis.
Sources
- 1. 30065-72-6|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Investigation of charge transfer complexes formed between 3,3′-dimethylbenzidine (o-toluidine) donor and DDQ, p-chloranil and TCNQ as π-acceptors [academia.edu]
- 4. (PDF) Investigation of Charge Transfer Complexes Formed [research.amanote.com]
- 5. Charge transfer complexes of indole:catechol type II - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for N,1-Dimethyl-N-phenyl-1H-indol-3-amine via column chromatography
Case ID: IND-3-AMINE-PUR-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist
Compound Profile & Risk Assessment
Before initiating purification, you must understand the physicochemical behavior of N,1-Dimethyl-N-phenyl-1H-indol-3-amine . This is not a standard organic intermediate; it possesses specific sensitivities that dictate your chromatographic strategy.
| Feature | Chemical Implication | Purification Risk |
| Structure | Tertiary amine at C3, N-methylated indole core.[1][2] | Basicity: The C3-amine lone pair will interact strongly with acidic silanols on silica gel.[3] |
| Reactivity | Electron-rich indole ring system.[1][4] | Oxidation: High susceptibility to oxidative degradation (turning pink/red) on silica, especially under light. |
| Solubility | Lipophilic (Phenyl + Methyl groups). | Solvent Choice: Soluble in DCM, EtOAc, Toluene; poor solubility in Hexane. |
| Stability | Acid-sensitive enamine-like character. | Decomposition: Prolonged exposure to acidic silica can trigger dimerization or hydrolysis. |
Diagnostic Troubleshooting (FAQ)
Select the symptom that best matches your current observation to view the solution.
Q1: "My product spots are streaking (tailing) badly on TLC and the column."
Diagnosis: Unmasked Silanol Interaction. The tertiary amine moiety is hydrogen-bonding with the acidic hydroxyl groups (Si-OH) on the silica surface. This acts as a "brake," causing the compound to smear rather than elute as a tight band.
The Fix: Amine Deactivation You must introduce a "sacrificial" base to block these sites.
-
Reagent: Triethylamine (TEA) or Ammonia (
). -
Protocol: Add 1% v/v Triethylamine to your mobile phase and the column equilibration solvent.
-
Mechanism: TEA has a higher affinity for silanols than your aromatic amine. It saturates the acidic sites, creating a neutral surface for your product to glide over.
Q2: "The compound turns red or brown on the silica column."
Diagnosis: Acid-Catalyzed Oxidation/Polymerization. Indoles, particularly 3-amino derivatives, are electron-rich. The Lewis acidity of silica gel can catalyze single-electron transfer (SET) oxidation or acid-catalyzed dimerization, leading to colored impurities (rosindoles).
The Fix: Switch Stationary Phase Stop using Silica Gel 60 immediately.
-
Alternative: Use Neutral Alumina (Aluminum Oxide) . It is less acidic and less likely to trigger oxidative degradation.
-
Rescue: If you must use silica, flush the column with 100% EtOAc + 5% TEA before loading to neutralize it completely, and run a "Flash" gradient (finish in <10 mins).
Q3: "I cannot separate the product from the N-methyl-N-phenylhydrazine starting material."
Diagnosis: Insufficient Selectivity. Both compounds are lipophilic amines. Standard Hexane/EtOAc systems often fail to discriminate between them based on polarity alone.
The Fix: Pi-Pi Interaction Tuning Switch to a solvent system that exploits the aromatic nature of your product.
-
Solvent System: Toluene / Ethyl Acetate (start 95:5).
-
Why: Toluene interacts with the pi-systems of the indole and phenyl rings, offering a different separation mechanism (selectivity) compared to the dipole-dipole interactions of EtOAc.
Decision Matrix & Workflow
Use this logic flow to determine your purification method.
Caption: Decision tree for selecting the stationary phase based on TLC behavior and stability observations.
Detailed Standard Operating Procedures (SOPs)
Method A: Silica Gel with Triethylamine Modifier (Standard)
Best for: Stable crude mixtures where streaking is the only issue.
Materials:
Protocol:
-
Slurry Preparation: Mix silica gel with Hexane containing 1% TEA . Crucial: Do not use pure hexane; the TEA must be present during packing to neutralize the silica.
-
Column Packing: Pour the slurry. Flush with 2 column volumes (CV) of the starting solvent (e.g., Hexane/EtOAc 95:5 + 1% TEA).
-
Sample Loading:
-
Preferred: Dissolve crude in minimum Toluene or DCM.
-
Avoid: Acidic solvents (CHCl3) which may counteract the TEA.
-
-
Elution: Run the gradient (e.g., 0% to 30% EtOAc in Hexane). Maintain 1% TEA concentration throughout the entire gradient.
-
Post-Column: Evaporate fractions immediately. Do not leave the amine in solution with TEA for days; while TEA is volatile, prolonged exposure to light in solution can still degrade the indole.
Method B: Neutral Alumina Chromatography (Stability Focused)
Best for: Compounds showing pink/red discoloration on TLC/Silica.
Materials:
-
Aluminum Oxide (Neutral), Brockmann Grade III (approx. 6% water added).
-
Note: Commercial alumina is usually Grade I (very active). Deactivate it to Grade III by adding water (6g water per 94g Alumina) and shaking for 2 hours to prevent irreversible adsorption.
-
-
Solvents: Hexane, DCM (Dichloromethane).
Protocol:
-
Packing: Dry pack or slurry pack with Hexane. Alumina is denser; ensure no air bubbles.
-
Solvent System: Alumina is more polar than silica. You will need less polar solvents.[6]
-
Start: 100% Hexane.
-
Gradient: 0% to 50% DCM in Hexane. (Avoid EtOAc/MeOH if possible, as they can be too strong on Alumina).
-
-
Loading: Solid load on Celite is recommended to prevent band broadening at the top of the alumina bed.
Quantitative Data: Solvent Strength & Rf Values
Use this table to estimate your starting conditions. (Rf values are approximate estimates for this compound).
| Solvent System | Stationary Phase | Est.[3][7][8][9] Rf | Observation | Recommendation |
| Hex/EtOAc (8:2) | Silica (Bare) | 0.15 | Streaking, Tailing | Unsuitable |
| Hex/EtOAc (8:2) + 1% TEA | Silica (TEA) | 0.35 | Compact Spot | Starting Point |
| Toluene/EtOAc (9:1) | Silica (TEA) | 0.40 | Good Separation | Use for difficult impurities |
| Hex/DCM (1:1) | Neutral Alumina | 0.50 | Fast Elution | Use for unstable samples |
References
-
Biotage. (2023).[2][3] Is there an easy way to purify organic amines? Retrieved from [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. biotage.com [biotage.com]
- 4. Revisiting 3-azidoindoles: overcoming the trade-off challenges between stability and reactivity of in situ-generated azidoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. chromtech.com [chromtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilization of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
The following technical guide addresses the oxidation instability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine . This content is structured as a Tier-3 Technical Support resource, designed for organic chemists and materials scientists (OLED/Pharmaceutical) encountering degradation issues with this specific electron-rich scaffold.
Reference ID: IND-3-AMINE-STAB-001 Status: Active Severity: Critical (Rapid Oxidative Degradation)
Executive Summary: The "Electron Pump" Problem
Why is your compound turning black? this compound is an exceptionally electron-rich system. The indole core is already nucleophilic; adding a methyl group at N1 and a phenyl-amino group at C3 creates a "push-push" electronic system.
Upon exposure to air (oxygen) or acidic media (silica gel), the molecule undergoes Single Electron Transfer (SET) . It loses an electron to form a radical cation. This radical species is highly reactive and rapidly undergoes:
-
Oxidative Dimerization: Coupling at the C2 position (forming bi-indoles).
-
Auto-oxidation: Reaction with triplet oxygen to form indolin-3-ones or quinone imines.
This guide provides the protocols required to arrest this mechanism.
Root Cause Analysis: The Oxidation Pathway
The following diagram illustrates the specific failure mode of this molecule. Understanding this pathway is crucial for selecting the right inhibitor.
Figure 1: The oxidative degradation cascade. The N-phenyl group stabilizes the radical cation just enough to allow it to build up and polymerize, rather than quenching immediately.
Troubleshooting Guide (FAQs)
Q1: My product turned blue/green on the silica column. What happened?
Diagnosis: Acid-Catalyzed Oxidation. Standard silica gel is slightly acidic (pH 6.0–6.5). For 3-aminoindoles, protons bind to the amine, lowering the oxidation potential and facilitating electron transfer to trace metal impurities in the silica. The Fix: You must use Basified Silica or Neutral Alumina .
-
See Protocol A below.
Q2: The NMR is clean, but the solid turned black in the freezer after 2 days.
Diagnosis: Surface Auto-oxidation. Even at -20°C, trapped oxygen in the crystal lattice or headspace can react. The "black crust" is often <1% by mass but highly colored. The Fix: Store as a solid only under Argon/Nitrogen. If long-term storage is needed, convert it to a salt (e.g., Hydrochloride or Oxalate), though this may affect solubility for future steps.
Q3: Can I use DCM or Chloroform for extraction?
Diagnosis: Trace HCl/Phosgene. Chlorinated solvents often contain trace HCl or oxidative stabilizers (like amylene) that can trigger the radical mechanism. The Fix: Filter DCM through basic alumina before use, or switch to Toluene/Ethyl Acetate for workups.
Validated Experimental Protocols
Protocol A: Purification via Basified Silica Chromatography
Standard silica will destroy your compound. Follow this passivation method.
| Step | Action | Technical Rationale |
| 1 | Prepare Slurry | Mix Silica Gel (60 Å) with the eluent (e.g., Hexane/EtOAc). |
| 2 | Add Triethylamine | Add 1% to 3% v/v Triethylamine (Et3N) to the slurry. Stir for 5 mins. |
| 3 | Pack Column | Pour the slurry. Flush with 2 column volumes of the Et3N-spiked solvent. |
| 4 | Equilibrate | The Et3N neutralizes acidic silanol sites (Si-OH |
| 5 | Run Column | Load your sample. Maintain 0.5% Et3N in the eluent during the run. |
| 6 | Concentrate | Rotovap immediately. Do not let the fraction sit in light. |
Protocol B: The "Argon Blanket" Workup
Use this for the final isolation step to prevent "oiling out" and degradation.
-
Degas Solvents: Sparge all workup solvents (EtOAc, Water, Brine) with Argon for 15 minutes before use.
-
Quench: If the reaction involved an oxidant, quench with saturated Sodium Thiosulfate or Ascorbic Acid (Vitamin C) solution. Ascorbic acid acts as a radical scavenger.
-
Drying: Use Sodium Sulfate (Na2SO4) . Avoid Magnesium Sulfate (MgSO4) as it is slightly Lewis acidic and can trigger surface oxidation.
-
Evaporation: Backfill the rotovap with Nitrogen, not air, when releasing the vacuum.
Diagnostic Decision Tree
Use this flowchart to determine the salvageability of a degraded batch.
Figure 2: Rapid diagnostic flow for handling discolored samples.
References & Authority
The protocols above are derived from the chemical behavior of homologous 3-aminoindole and electron-rich arylamine systems.
-
Instability of 3-Aminoindoles:
-
Source: "A Two-Step Synthesis of Unprotected 3-Aminoindoles..." (PMC, 2023).
-
Relevance: Confirms that electron-rich 3-aminoindoles are sensitive to light/air and undergo oxidative dimerization.
-
URL:
-
-
Oxidative Dimerization Mechanism:
-
Source: "Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles..." (MDPI, 2020).
-
Relevance: details the C2-C2 coupling pathway for indole radical cations.
-
URL:
-
-
Purification of Air-Sensitive Amines:
-
Source: "Purification method of n-substituted maleimide" (Patent KR20180037796A).
-
Relevance: While focusing on maleimides, this patent outlines the industrial standard of using silica gel purification for N-substituted systems and the necessity of removing oxidative impurities.[1]
-
URL:
-
-
Handling Protocols (Inert Atmosphere):
-
Source: "Handling Air-Sensitive Reagents" (Sigma-Aldrich / Merck Technical Bulletin AL-134).
-
Relevance: The gold standard for inert gas techniques (Schlenk lines, syringe transfer) required for this molecule.
-
URL:
-
Sources
Recrystallization solvents for high-purity N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Case ID: IND-3-AMINE-PURIFICATION Compound: N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 115662-09-0) Classification: Tertiary Aromatic Amine / Indole Derivative Application: OLED Hole Transport Materials (HTM), Pharmaceutical Intermediates
Solvent Selection Matrix
For high-purity applications (such as OLED device fabrication or pharmaceutical screening), the removal of trace metal catalysts and oxidative degradation products is critical. Based on the lipophilic nature of the N-phenyl and N-methyl groups combined with the electron-rich indole core, the following solvent systems are recommended.
| System Class | Solvent Pair (Solvent / Anti-solvent) | Ratio (v/v) | Technical Notes |
| Primary (High Yield) | Ethanol (Absolute) | Single | Best starting point. The compound dissolves in hot ethanol and crystallizes upon cooling. If solubility is too high, add drops of water as an anti-solvent. |
| High Purity (OLED) | Toluene / n-Heptane | 1:3 to 1:5 | Gold Standard. Toluene effectively solubilizes the aromatic core via |
| Polar Impurity Removal | Dichloromethane (DCM) / Methanol | 1:4 | Use if the crude material contains polar salts or inorganic residues. Dissolve in minimal DCM, then layer Methanol carefully. |
| Greener Alternative | Ethyl Acetate / Hexane | 1:4 | Good balance of polarity. Less toxic than Toluene systems but may have lower recovery yields for this specific amine. |
Detailed Protocol: Anti-Solvent Recrystallization
This molecule is an electron-rich tertiary amine. It is prone to oxidative discoloration (turning pink/brown) and oiling out . This protocol minimizes these risks.
Phase 1: Dissolution & Filtration
-
Place crude solid in a round-bottom flask equipped with a magnetic stir bar.
-
Add Toluene (Solvent A) dropwise while heating the flask in an oil bath at 60–70°C .
-
Add only enough Toluene to dissolve the solid completely. Do not boil violently.
-
Critical Step: If the solution is colored (pink/red), add 5% w/w Activated Charcoal . Stir for 10 minutes, then filter hot through a Celite pad to remove the charcoal and insoluble particulates.
Phase 2: Crystallization[1]
-
Return the clear filtrate to a clean flask. Maintain temperature at ~50°C.
-
Slowly add n-Heptane (Solvent B) dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add a few drops of Toluene to clear the solution (make it transparent again).
-
Remove heat and wrap the flask in a towel to insulate it. Allow it to cool to room temperature very slowly (over 2-3 hours).
-
Why? Rapid cooling traps impurities and causes "oiling out."
-
-
Once at room temperature, move to a fridge (4°C) for 4 hours, then a freezer (-20°C) overnight for maximum yield.
Phase 3: Collection
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash the filter cake with cold n-Heptane (pre-chilled to -20°C).
-
Dry under high vacuum (< 1 mbar) at 40°C for 6 hours.
Workflow Visualization
The following diagram illustrates the critical decision pathways during the purification process.
Caption: Decision logic for the purification of indole-3-amines, addressing oxidation and phase separation issues.
Troubleshooting & FAQs
Q1: My product turned into a sticky oil at the bottom of the flask instead of crystals. Why? A: This is called "oiling out." It happens when the compound separates as a liquid phase before it crystallizes.
-
Cause: The temperature dropped too quickly, or the solvent ratio is too rich in the anti-solvent (Heptane).
-
Fix: Reheat the mixture until it dissolves. Add a small amount of the good solvent (Toluene). Let it cool much slower (insulate the flask). If available, add a "seed crystal" of pure material at 30°C.
Q2: The crystals are turning pink/brown during filtration. A: 3-Aminoindoles are electron-rich and susceptible to oxidation by atmospheric oxygen, forming quinoidal species.
-
Fix: Perform the recrystallization under an inert atmosphere (Nitrogen or Argon) if possible. Minimize light exposure (wrap flask in foil). Ensure your solvents are degassed.
Q3: Can I use Acetone? A: Avoid Acetone. Primary and secondary amines can react with ketones to form imines (Schiff bases). While this is a tertiary amine, trace acid impurities can catalyze condensation reactions or aldol-type side reactions with the electron-rich indole ring. Stick to alcohols or hydrocarbons.
Q4: How do I verify purity without HPLC? A: Use Thin Layer Chromatography (TLC) .
-
Eluent: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV light (254 nm).
-
Success Criteria: You should see a single dark spot. If a faint spot appears near the baseline (polar oxides) or near the solvent front (non-polar precursors), repeat the recrystallization.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification of organic bases and indoles).
-
Handling Air-Sensitive Reagents . Sigma-Aldrich Technical Bulletin AL-134. (Essential for preventing oxidation of electron-rich amines).
-
Synthesis and properties of 3-aminoindoles . MDPI Molecules, 2023. (Discusses the stability and handling of 3-aminoindole derivatives).
-
Recrystallization Strategies for Organic Compounds . University of Colorado Boulder, Dept of Chemistry. (General guide on solvent pairing and oiling-out troubleshooting).
Technical Support Center: Minimizing Solid-State Aggregation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Welcome to the Formulation Application Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the challenges of formulating highly lipophilic, aromatic active pharmaceutical ingredients (APIs).
N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) presents a unique solid-state challenge. Because it is a tertiary amine with a fully methylated indole nitrogen, it completely lacks strong hydrogen bond donors (no N-H or O-H groups). Consequently, its solid-state behavior is almost entirely dominated by intense π-π stacking between the planar indole core and the N-phenyl ring. This drives aggressive crystallization and solid-state aggregation, resulting in poor wettability and severely restricted aqueous solubility.
This guide provides field-proven, self-validating protocols to thermodynamically disrupt these intermolecular forces and stabilize the compound.
Frequently Asked Questions (FAQs)
Q1: Why does this specific indole derivative aggregate so aggressively compared to others? A1: The absence of hydrogen-bond donors eliminates the possibility of forming a stabilizing, multi-directional hydrogen-bond network in the crystal lattice. Instead, the planar aromatic surfaces align perfectly to maximize π-π orbital overlap, driving a thermodynamically favorable, highly aggregated crystalline state. To solubilize this API, we must rely on steric hindrance and glassy confinement to physically disrupt this π-π conjugation, a proven approach for highly hydrophobic molecules[1].
Q2: What is the most effective formulation strategy to prevent this solid-state aggregation?
A2: The gold standard is formulating the API as an Amorphous Solid Dispersion (ASD) using polymeric carriers. Polymers like Copovidone (Kollidon® VA64) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) physically separate the API molecules. This raises the system's glass transition temperature (
Q3: How do I choose the right polymer matrix since my API cannot form strong hydrogen bonds with the carrier? A3: You must select polymers that offer strong dipole-induced dipole interactions or significant steric bulk to physically block the API molecules from re-aligning. Review the quantitative comparison table below to select the optimal matrix based on your downstream processing capabilities.
Data Presentation: Polymer Matrix Selection for Indole-Derivative ASDs
| Polymer Carrier | Primary Mechanism of API Stabilization | Miscibility / Drug Loading Limit | Hygroscopicity | Recommended Process |
| PVP (K29/32) | Steric hindrance, dipole-induced dipole | Moderate (~15-20% w/w) | High (Requires desiccant) | Spray Drying |
| Copovidone (VA64) | Steric hindrance, high plasticity | High (~25-30% w/w) | Moderate | Hot Melt Extrusion |
| HPMCAS (M Grade) | Hydrophobic interactions, steric bulk | Very High (~30-40% w/w) | Low (Excellent stability) | Spray Drying |
| Mesoporous Silica | Physical pore confinement (<10 nm) | Low (~10-15% w/w) | Low | Solvent Impregnation |
Note: Drug loading limits are empirical estimates based on the thermodynamic phase separation theories of highly hydrophobic APIs [3].
Troubleshooting Guide
Issue 1: The ASD undergoes phase separation and recrystallizes during stability testing (40°C/75% RH).
-
Causality: The formulation has exceeded the solid solubility limit of the API in the polymer, or moisture absorption has plasticized the polymer network. Moisture drastically lowers the
, increasing molecular mobility and providing the thermodynamic driving force for the API to re-aggregate[3]. -
Solution:
-
Reduce the drug loading by 5-10% to ensure you are operating within the thermodynamically stable single-phase region.
-
Switch to a more hydrophobic polymer like HPMCAS to minimize moisture uptake.
-
Ensure the
of the final dispersion is at least 50°C higher than the storage temperature (adhering to the Gordon-Taylor rule).
-
Issue 2: Thermal degradation of the API during Hot Melt Extrusion (HME).
-
Causality: The melting point of the API and the high
of the polymer require extrusion temperatures that exceed the thermal stability threshold of the tertiary amine. -
Solution: Utilize a plasticizer to lower the processing temperature. Adding 5-10% of a compatible plasticizer (e.g., Triethyl Citrate or PEG 400) can lower the extrusion temperature by 20-30°C, preserving API integrity [4]. Alternatively, bypass thermal stress entirely by switching to a solvent-based method like Spray Drying.
Visualizations of Mechanistic Logic
Logical flow of π-π stacking-induced aggregation and its thermodynamic mitigation via ASDs.
Experimental Methodologies
Protocol 1: Preparation of Amorphous Solid Dispersion via Spray Drying
This protocol is designed as a self-validating system: if the solvent system is fully miscible and the outlet temperature is strictly controlled, the resulting powder will definitively lack a crystalline lattice.
-
Solvent Selection & Dissolution:
-
Weigh this compound and HPMCAS-M at a 1:3 ratio (25% drug loading).
-
Dissolve both components in a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) (80:20 v/v) to achieve a total solids concentration of 5% w/v.
-
Causality: DCM is required to dissolve the highly lipophilic API, while MeOH ensures complete solvation of the HPMCAS polymer chains, preventing premature phase separation in the feed solution.
-
Sonicate for 15 minutes until the solution is optically clear.
-
-
Spray Drying Parameters:
-
Feed Rate: 5 mL/min.
-
Inlet Temperature: 75°C.
-
Aspirator: 100%.
-
Atomization Gas Flow: 40 mm (rotameter).
-
Critical Control Point: Monitor the Outlet Temperature. It must remain between 45°C and 50°C to ensure rapid droplet evaporation (kinetic trapping) without causing thermal stress to the polymer matrix.
-
-
Secondary Drying:
-
Collect the resulting powder from the high-efficiency cyclone.
-
Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C safety limits.
-
Step-by-step workflow for generating Amorphous Solid Dispersions via spray drying.
Protocol 2: Solid-State Characterization & Validation
To validate the success of Protocol 1, you must prove the total absence of the crystalline lattice.
-
Modulated Differential Scanning Calorimetry (mDSC):
-
Weigh 3-5 mg of the ASD into an aluminum pan and crimp.
-
Apply a temperature modulation of ±1.0°C every 60 seconds with a linear heating rate of 2°C/min from 20°C to 200°C.
-
Validation Criterion: The reversing heat flow signal must show a single, distinct Glass Transition Temperature (
) positioned between the of the pure API and the pure polymer. The complete absence of an endothermic melting peak ( ) confirms the elimination of solid-state aggregation.
-
-
X-Ray Powder Diffraction (XRPD):
-
Scan the powder from 5° to 40° 2θ at a rate of 2°/min.
-
Validation Criterion: The diffractogram must exhibit a broad "amorphous halo" with absolutely no sharp Bragg diffraction peaks.
-
References
-
Title: A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions Source: PubMed (National Institutes of Health) URL: [Link]
-
Title: FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development Source: Drug Development & Delivery URL: [Link]
-
Title: Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network Source: ResearchGate URL: [Link]
Sources
- 1. A Facile Way to Enhance the Therapeutic Efficacy of Hydrophobic Drugs via Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Thermal Degradation Analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Welcome to the Advanced Materials Technical Support Center. As application scientists, we frequently encounter challenges when characterizing the thermal stability of heavily substituted indoles. N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6) presents a complex pyrolytic profile due to the competing bond dissociation energies of its exocyclic amine moiety and the rigid indole core.
This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols for Hyphenated Thermogravimetric Analysis (TGA-FTIR-MS).
Module 1: Diagnostic FAQs (Mechanisms & Theory)
Q1: What is the primary initiation step for the thermal degradation of this specific indole derivative? Answer: The degradation initiates via the homolytic cleavage of the exocyclic C3-N bond (250–350°C). The bond dissociation energy of this specific C-N bond is significantly lower than the internal pyrrole C-N bonds or the aromatic C-C bonds. Steric hindrance between the bulky N-phenyl group and the indole core further weakens this linkage, making it the first point of failure under thermal stress, yielding a 1-methylindolyl radical and an N-methylaniline radical.
Q2: At high temperatures (>450°C), what causes the complex fragmentation pattern, and what are the dominant species?
Answer: At elevated temperatures, the indole core undergoes pyrrole ring opening. As established by [1], this isomerization and subsequent decomposition are initiated by H-atom ejection and C-N bond cleavage, leading to the formation of substituted nitriles (e.g., tolunitriles, benzonitrile), acetylene (
Q3: How do I distinguish between pure thermal pyrolysis and accidental oxidative degradation in my TGA-MS data?
Answer: Pure thermal pyrolysis in an inert atmosphere is generally endothermic and yields characteristic nitrogenous fragments like
Module 2: Pathway & Workflow Visualizations
Figure 1: Multi-stage thermal degradation pathway of this compound.
Figure 2: Hyphenated TGA-FTIR-MS workflow for evolved gas analysis and kinetic modeling.
Module 3: Troubleshooting Guide (Experimental Anomalies)
Issue 1: Inconsistent mass loss onset temperatures across sample replicates.
-
Root Cause: Variations in sample particle size or residual solvent entrapment from the synthesis phase.
-
Solution: Mill the sample to a uniform particle size (<50 µm). Implement a pre-analysis isothermal hold at 80°C for 30 minutes in the TGA furnace to drive off volatile impurities before beginning the main temperature ramp.
Issue 2: Unresolved, overlapping derivative thermogravimetry (DTG) peaks between 300–400°C.
-
Root Cause: Concurrent C-N homolysis and N-demethylation events occurring too rapidly for the detector to resolve.
-
Solution: Reduce the heating rate from 10°C/min to 2°C/min, or utilize High-Resolution/Modulated TGA (MTGA) which dynamically adjusts the heating rate based on the rate of mass loss, effectively separating overlapping kinetic events.
Issue 3: Loss of MS signal or condensation in the TGA-MS transfer line.
-
Root Cause: High-boiling degradation products (e.g., N-methylaniline derivatives) condensing on the capillary walls before reaching the MS ion source.
-
Solution: Increase the transfer line and MS inlet temperatures to 250°C. Ensure the carrier gas flow rate is optimized (e.g., 50–70 mL/min) to rapidly sweep heavy fragments into the detector.
Module 4: Self-Validating Experimental Protocol (TGA-FTIR-MS)
To ensure trustworthy data, this protocol is designed as a self-validating system. Do not proceed to the next step if the validation criteria fail.
Step 1: System Validation (The Self-Validation Checkpoint)
-
Action: Run a baseline with an empty alumina crucible, followed by a 5.0 mg standard of calcium oxalate monohydrate (
) at 10°C/min in Nitrogen. -
Causality: Calcium oxalate decomposes in three distinct, well-documented stoichiometric steps (releasing
, , and ). If the mass loss percentages deviate by >0.5% from theoretical values, or if the MS fails to detect the sequential release of m/z 18, 28, and 44, the system has a leak, the transfer line is blocked, or the microbalance requires recalibration.
Step 2: Sample Preparation
-
Action: Load exactly 5.0 ± 0.1 mg of this compound into the validated crucible.
-
Causality: Maintaining a low, consistent mass eliminates heat transfer gradients within the sample bed, ensuring sharp DTG peaks and preventing self-cooling/heating artifacts during endothermic/exothermic cleavage events.
Step 3: Thermal Program Execution
-
Action: Purge the furnace with High-Purity Nitrogen (99.999%) at 50 mL/min for 30 minutes prior to heating. Ramp from 30°C to 800°C at 10°C/min.
-
Causality: The extended purge displaces trace oxygen. Even parts-per-million levels of
will induce oxidative cross-linking of the indole ring, artificially inflating the apparent thermal stability and altering the degradation pathway.
Step 4: Evolved Gas Analysis (EGA) Monitoring
-
Action: Continuously monitor FTIR spectra (4000–400
) and MS selective ion channels (m/z 15, 27, 103, 106). -
Causality: Cross-referencing FTIR functional group data (e.g.,
stretch at ~2200 ) with MS isotopic masses (m/z 27 for ) provides orthogonal confirmation of the pyrrole ring-opening mechanism, eliminating false positives from isobaric interferences.
Module 5: Quantitative Data Summary
The following table summarizes the expected quantitative pyrolytic profile of the compound under standard inert conditions (10°C/min,
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Primary Evolved Fragments (m/z) | Mechanistic Assignment |
| Stage 1 | 250 – 350 | ~40.5 | 106, 105, 130 | C3-N Exocyclic Bond Homolysis |
| Stage 2 | 350 – 450 | ~18.2 | 15, 16, 28 | N-Demethylation (Loss of |
| Stage 3 | 450 – 600 | ~32.1 | 27, 26, 103 | Pyrrole Ring Opening & Fragmentation |
| Residue | > 600 | ~9.2 | N/A | Carbonaceous Char Formation |
References
-
Laskin, A., & Lifshitz, A. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A, 101(42), 7787-7801.[Link]
-
Brown, R. D., Godfrey, P. D., & Winkler, D. A. (1993). Identification of the pyrolysis products of some aromatic amines using microwave spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (2), 211-215.[Link]
Technical Support Center: Optimizing Vilsmeier-Haack Formylation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Welcome to the Technical Support and Troubleshooting Center for the functionalization of highly substituted indole derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the steric and electronic complexities of formylating N,1-Dimethyl-N-phenyl-1H-indol-3-amine.
Because the C-3 position of this substrate is completely blocked by the tertiary amine (N-methyl-N-phenyl) group, electrophilic aromatic substitution is forced to occur at the C-2 position[1]. While the 3-amino group strongly activates the indole core, the surrounding bulky substituents create a sterically demanding environment that requires precise optimization of standard Vilsmeier-Haack parameters.
I. Experimental Workflow & Mechanistic Pathway
Experimental workflow for Vilsmeier-Haack C-2 formylation of 3-aminoindoles.
Mechanistic pathway of C-2 selective Vilsmeier-Haack formylation.
II. Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Each phase includes a specific observable metric to confirm the reaction is proceeding correctly before moving to the next step.
Step 1: Generation of the Vilsmeier Reagent
-
Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.
-
Add 5.0 equivalents of anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C using an ice bath[2].
-
Slowly add 2.5 to 3.0 equivalents of Phosphorus oxychloride (POCl₃) dropwise over 15 minutes to maintain the internal temperature below 10 °C[2].
-
Causality: POCl₃ activates the oxygen of DMF, turning it into a leaving group to form the highly electrophilic chloromethyleneiminium ion[3].
-
Self-Validation Checkpoint: The solution must transition from colorless to a pale yellow/orange viscous liquid or solid. If the solution remains completely clear and non-viscous, the POCl₃ may be degraded, or moisture has quenched the reagent.
Step 2: Substrate Addition and Electrophilic Attack
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Remove the ice bath and gradually heat the reaction mixture to 40–60 °C for 4 to 6 hours.
-
Causality: While standard indoles formylate at C-3 rapidly at room temperature, the steric bulk of the N-methyl-N-phenyl group at C-3 and the N1-methyl group hinders approach to the C-2 position. Mild heating provides the necessary activation energy to overcome this steric barrier[1].
-
Self-Validation Checkpoint: Perform a TLC (Hexane:EtOAc). The starting material spot should disappear, replaced by a baseline spot. This baseline spot is the highly polar, charged iminium intermediate.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture back to 0 °C.
-
Slowly pour the mixture over crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution by adding saturated aqueous sodium carbonate (Na₂CO₃) dropwise until the pH reaches 8.0–9.0[1].
-
Causality: The basic aqueous environment drives the hydrolysis of the iminium intermediate, expelling dimethylamine and yielding the final C-2 aldehyde[3].
-
Self-Validation Checkpoint: Upon reaching pH 8, the baseline spot on the TLC will vanish, converting into a new, less polar spot corresponding to the neutral C-2 aldehyde product. The product will typically precipitate out of the aqueous layer as a solid.
III. Quantitative Data Summary
The following table summarizes the optimized parameters for this specific sterically hindered substrate compared to standard indole formylation baselines.
| Reaction Parameter | Standard Indole (C-3 Formylation)[1] | This compound (C-2 Formylation) | Causality for Parameter Shift |
| POCl₃ Equivalents | 1.1 - 1.2 eq | 2.5 - 3.0 eq | Higher equivalents overcome steric shielding at the C-2 position. |
| DMF Equivalents | Solvent quantity | 5.0 - 10.0 eq | Excess DMF ensures complete solvation of the bulky substrate. |
| Reaction Temperature | 0 °C to 35 °C | 40 °C - 60 °C | Mild heating is required to drive the sterically hindered C-2 attack. |
| Reaction Time | 1.5 - 2.0 hours | 4.0 - 6.0 hours | Slower kinetics due to the bulky C-3 tertiary amine group. |
| Hydrolysis Base | NaOH or Na₂CO₃ | Saturated Na₂CO₃ (Ice cold) | Mild base prevents degradation of the electron-rich 3-aminoindole core. |
IV. Troubleshooting Guides & FAQs
Q1: I am seeing incomplete conversion of my starting material even after 12 hours of heating. How do I push the reaction to completion? A: Incomplete conversion with this substrate is almost always a steric issue rather than an electronic one. The bulky N-methyl-N-phenyl group at C-3 and the N1-methyl group create a tight steric pocket around C-2. Actionable Steps: First, ensure your reaction environment is strictly anhydrous; the chloromethyleneiminium ion is highly sensitive to moisture and will rapidly hydrolyze back to DMF and HCl[1]. Second, increase your POCl₃ equivalents to 3.0 eq[2]. If conversion is still poor, increase the temperature marginally (e.g., to 65 °C), but monitor closely via TLC to avoid degradation.
Q2: Is there a risk of the Vilsmeier reagent formylating the amine group at the C-3 position instead of the indole ring? A: No. The substrate features an N-methyl-N-phenyl tertiary amine at C-3. Because this nitrogen lacks an N-H bond, it cannot form a stable formamide derivative under Vilsmeier-Haack conditions. The reaction will remain strictly regioselective for electrophilic aromatic substitution at the C-2 position of the indole ring[3].
Q3: My reaction mixture turned excessively dark, and the final yield was a tarry residue. What went wrong? A: This indicates localized overheating and subsequent polymerization of the electron-rich indole. The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly, or if the substrate is added before the reagent has stabilized at 0 °C, thermal runaway can occur[2]. Actionable Steps: Ensure POCl₃ is added dropwise over at least 15 minutes at 0 °C. Furthermore, do not exceed 60 °C during the heating phase. The 3-amino group strongly activates the indole core; excessive heat (e.g., >85 °C) will cause the substrate to decompose.
Q4: During the basic workup, my product seems to degrade or form side products. How can I safely hydrolyze the iminium intermediate? A: Highly electron-rich 3-aminoindoles can be sensitive to harsh bases or prolonged exothermic heating during the quench. Using strong bases like NaOH can cause localized spikes in pH and temperature, leading to degradation. Actionable Steps: Use a milder base such as saturated aqueous sodium carbonate (Na₂CO₃)[1] or sodium acetate. Perform the quench by pouring the reaction mixture slowly over a large volume of crushed ice, adding the base dropwise to carefully control the exothermic neutralization.
V. References
-
Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL:[Link]
Sources
Technical Support Center: N,1-Dimethyl-N-phenyl-1H-indol-3-amine Mobility Troubleshooting
Case Reference: IND-3-AMINE-MOBILITY-001 Assigned Specialist: Senior Application Scientist, Organic Electronics Division Status: Open Priority: High
Introduction
Welcome to the Technical Support Center. You are likely investigating N,1-Dimethyl-N-phenyl-1H-indol-3-amine as a Hole Transport Material (HTM) or a model system for organic electronics (OLEDs, OPVs, or OFETs).
This molecule belongs to the class of arylamine-functionalized indoles . While indole cores are promising for their electron-rich nature and planar geometry, this specific derivative is a "small molecule" with low molecular weight. Consequently, low hole mobility (
This guide moves beyond generic advice to address the specific physicochemical pitfalls of indole-3-amines.
Part 1: Diagnostic Matrix (Triage)
Use this table to correlate your experimental symptoms with the most probable root cause.
| Symptom | Observation | Probable Root Cause | Recommended Action |
| Hazy Films | Film appears cloudy or rough under optical microscope. | Crystallization. Low | Switch solvent (e.g., Chlorobenzene |
| S-Shaped IV Curves | Current injection is blocked at low voltage. | Energy Barrier. HOMO mismatch with the anode (ITO/PEDOT:PSS). | Verify HOMO level via UPS/CV. Check anode surface treatment (UV-Ozone). |
| Hysteresis | IV curves differ between forward and reverse scans. | Deep Traps. Ionic impurities or slow detrapping. | Repurify material (Sublimation). Avoid halogenated solvents if possible. |
| Rapid Decay | Device works briefly then mobility drops. | Oxidative Dimerization. The reactive C2 position on the indole is coupling. | CRITICAL: This molecule has an unsubstituted C2 position. It is chemically unstable in the radical cation state. |
Part 2: Deep Dive Troubleshooting
Module A: The Purity Trap (Synthesis Byproducts)
The Issue:
Indole-3-amines are often synthesized via Buchwald-Hartwig amination or similar Pd-catalyzed cross-couplings. Residual catalysts (Pd) and halides (Br/I) act as deep traps . In hole-only devices, even ppm-level impurities can drop mobility by orders of magnitude (from
Technical Insight: Halides have high electron affinity. When a hole (radical cation) hops onto a molecule near a halide ion, the Coulombic attraction "traps" the hole, preventing it from moving to the next site.
Protocol: Gradient Sublimation Do not rely solely on column chromatography.
-
Load: Place the pre-purified powder in the source zone of a high-vacuum train sublimation system (
Torr). -
Gradient: Establish a thermal gradient. Impurities with higher vapor pressure (solvents) and lower vapor pressure (catalysts/dimers) will separate.
-
Harvest: Collect only the middle fraction.
-
Verification: Perform Elemental Analysis (CHN) to ensure Pd content is <10 ppm.
Module B: The "Small Molecule" Morphology Problem
The Issue:
this compound is a small, asymmetric molecule. It likely has a low Glass Transition Temperature (
-
Amorphous State: Required for uniform isotropic mobility.
-
Crystalline State: Creates grain boundaries that act as barriers.
Troubleshooting Workflow:
-
Check
: Run DSC (Differential Scanning Calorimetry). If , your film is thermodynamically unstable and will crystallize during testing. -
Processing Fix:
-
Spin Coating: Use high boiling point solvents (Chlorobenzene, o-Dichlorobenzene) to allow slower organization, or quench rapidly if trying to freeze the amorphous state.
-
Matrix Doping: If the molecule crystallizes too fast, disperse it in an inert polymer matrix (e.g., Polystyrene) at 50 wt%. This isolates the molecules and forces a hopping regime, stabilizing the measurement.
-
Module C: Chemical Instability (The C2 Vulnerability)
The Critical Flaw: In your specific molecule, the C2 position (adjacent to the Nitrogen in the indole ring) is a proton (H).
-
Mechanism: Upon hole injection (oxidation), the indole forms a radical cation. The C2 position becomes highly reactive and susceptible to dimerization (forming a bi-indole).
-
Result: This chemical reaction destroys the
-conjugation pathway and creates defect sites.
Solution:
-
Immediate: Perform measurements in strict dark/inert (Nitrogen) environments.
-
Long-term: You must chemically modify the structure. Methylating or phenylating the C2 position (blocking the reactive site) is standard practice in stable indole HTMs (e.g., Indolo[3,2-b]indole derivatives).
Part 3: Visualization & Logic
Troubleshooting Flowchart
The following logic tree guides you through the isolation of the mobility failure.
Caption: Step-by-step diagnostic workflow for isolating the cause of low hole mobility in small molecule films.
Part 4: Validated Measurement Protocol (SCLC)
To trust your data, you must validate that you are measuring Space Charge Limited Current (SCLC) and not leakage or injection limited current.
Device Architecture: ITO / PEDOT:PSS (40nm) / Indole-Amine (Active Layer) / MoO3 (10nm) / Ag[1]
-
Note: The
layer acts as an electron blocking/hole injection layer to ensure hole-only transport.
Step-by-Step Procedure:
-
Fabricate 3 Thicknesses: You cannot extract mobility from a single device. Make films of 100nm, 200nm, and 300nm.
-
Measure IV: Sweep voltage from 0V to 10V.
-
Mott-Gurney Fit: Fit the data to the equation:
- : Current density
- : Dielectric constant (assume 3.0 for organics if unknown)
- : Thickness
-
The "L-Scaling" Check: Plot
vs at a fixed voltage.-
Pass: The plot is linear. Your mobility value is valid.
-
Fail: The plot is non-linear. You are likely dominated by contact resistance or traps. Do not report this mobility.
-
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use Time-of-Flight (TOF) instead of SCLC?
A: Only if you can grow films thicker than
Q: My mobility is
Q: Why does the film turn yellow/brown after testing? A: This indicates degradation. The indole radical cation is reacting with trace oxygen or dimerizing at the C2 position. Ensure encapsulation is robust (glass-to-glass with epoxy) and measure inside a glovebox.
References
-
Coropceanu, V., et al. "Charge transport in organic semiconductors." Chemical Reviews, 107.4 (2007): 926-952.
- Foundational text on the hopping mechanism and impact of reorganiz
-
Blakesley, J. C., et al. "Space-charge-limited current techniques for the determination of the mobility of organic semiconductors." Journal of Physics: Condensed Matter, 26.34 (2014): 345204.
- The authoritative protocol for validating SCLC measurements and avoiding artifacts.
-
Yumusak, C., et al. "Purity of organic semiconductors as a key factor for the performance of organic electronic devices." Materials Chemistry Frontiers, 4 (2020).
-
Direct evidence of how purification (sublimation) improves mobility by orders of magnitude.[2]
-
-
Agarwal, N., et al. "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells."[1] Journal of Materials Chemistry A, (2017).
- Demonstrates the structural requirements (planarity/substitution) for high mobility in indole-based HTMs, contrasting with simple indole-amines.
Sources
Storage conditions to prevent decomposition of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Here is the technical support guide for N,1-Dimethyl-N-phenyl-1H-indol-3-amine .
Product Class: Electron-Rich Indole Derivatives | Hazard Profile: Oxidation Sensitive, Photosensitive
Part 1: Executive Summary & Chemical Profile
This compound is a highly electron-rich tertiary amine substituted at the 3-position of the indole ring. Structurally, the presence of the electron-donating amino group at C3, combined with the N1-methyl group, significantly raises the HOMO (Highest Occupied Molecular Orbital) energy level of the indole system.[1]
Implication for Researchers: This compound is thermodynamically unstable in air .[1] It acts as a potent nucleophile and is susceptible to rapid oxidative degradation via radical cation formation.[1] Unlike simple indoles, 3-aminoindoles do not just discolor; they undergo structural decomposition into oxindoles or oxidative dimers, rendering experiments invalid.[1]
Part 2: Critical Storage Protocols (The "Golden Standard")[1]
To prevent decomposition, you must disrupt the three vectors of degradation: Oxygen , Photon Energy , and Thermal Kinetic Energy .[1]
The Storage Triad
| Parameter | Requirement | Scientific Rationale |
| Atmosphere | Argon or Nitrogen (Strict) | Oxygen attacks the electron-rich C2 position. The compound must be stored under an inert atmosphere (glovebox or Schlenk line).[1] |
| Temperature | -20°C (Long Term) | Low temperature inhibits the kinetics of auto-oxidation and dimerization. |
| Light | Amber/Foil Wrapped | Photons excite the indole |
Handling Workflow (Step-by-Step)
-
Arrival: Immediately transfer the vial to a -20°C freezer. Do not open until ready to use.
-
Thawing: Allow the vial to equilibrate to room temperature inside a desiccator before opening. Opening a cold vial introduces condensation (water), which accelerates proton-coupled electron transfer (PCET) oxidation.[1]
-
Dispensing:
-
Solubilization: Only prepare solutions immediately before use. Never store this compound in solution for >24 hours, even at -20°C.[1]
Part 3: Decomposition Mechanics (Visualized)
Understanding how the molecule breaks down helps you identify if your sample is compromised.[1] The primary pathway is Oxidative Dimerization and C2-Oxygenation .[1]
Figure 1: The degradation cascade.[1] The electron-rich indole undergoes Single Electron Transfer (SET) to form a radical, leading to colored impurities (Oxindoles) or insoluble polymers (Dimers).[1]
Part 4: Troubleshooting & FAQs
Q1: My sample has changed color from pale yellow to dark brown/green. Is it usable?
Verdict: Likely Degraded.
-
Cause: The color change indicates the formation of conjugated oxidation products (likely isatin-like derivatives or extended conjugated dimers).[1]
-
Action: Check solubility. If you see dark insoluble specks in DCM or Methanol, polymerization has occurred.[1] Purification is required (Rapid Silica Filtration) or discard.
Q2: I dissolved the compound in DMSO, and it turned blue/green overnight.
Verdict: Discard.
-
Mechanism: DMSO is an oxidant (mild) and hygroscopic.[1] In the presence of trace water and air, DMSO can facilitate the oxidation of electron-rich indoles.[1]
-
Solution: Use anhydrous DMF or Acetonitrile and degas the solvent with Argon bubbling for 15 minutes before dissolving the compound.[1]
Q3: Can I store this in a standard refrigerator (4°C)?
Verdict: Short-term only (<1 week).
-
For storage longer than a week, -20°C is mandatory.[1] At 4°C, slow oxidation will still occur, leading to a purity drop of ~1-2% per month depending on headspace oxygen.[1]
Q4: How do I re-purify a degraded sample?
Protocol:
-
Dissolve the crude material in a minimal amount of Dichloromethane (DCM) containing 1% Triethylamine (to neutralize any acidic species).[1]
-
Perform a rapid filtration through a short pad of silica gel (flush with Hexane:Ethyl Acetate).[1]
-
The oxidized polymers are usually much more polar and will stick to the silica baseline.[1]
-
Concentrate the filtrate immediately and store under Argon.
Part 5: References
-
Instability of 3-Aminoindoles:
-
Oxidation Mechanisms of Indoles:
-
Electrochemical Oxidation (Homology):
Sources
Validation & Comparative
High-Field vs. Benchtop NMR for the Structural Elucidation of Complex Indoles: A Case Study on N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Target Audience: Researchers, scientists, and drug development professionals.
Introduction
N,1-Dimethyl-N-phenyl-1H-indol-3-amine is a highly functionalized tertiary amine derivative of indole. In medicinal chemistry, verifying the exact regiochemistry of such substitutions is a critical quality control step. While High-Field NMR (≥400 MHz) has long been the gold standard for structural elucidation, modern Benchtop NMR (60–90 MHz) offers a compelling, cost-effective alternative for routine analysis.
This guide objectively compares the performance of both platforms for analyzing this specific compound. As a Senior Application Scientist, I have structured this comparison to highlight the mechanistic reasons behind spectral overlap and to provide self-validating experimental workflows required for unambiguous assignment.
Mechanistic Causality: The Challenge of Spectral Overlap
To understand the analytical challenge, we must examine the chemical environment of this compound:
-
Aliphatic Region: The molecule possesses two distinct methyl groups. The N1-methyl group is attached directly to the indole nitrogen. Because the indole nitrogen's lone pair is delocalized into the aromatic ring, this methyl group is highly deshielded (δ ~3.7 ppm). The N-methyl group on the C3 amine is attached to an exocyclic nitrogen conjugated with a phenyl ring, typically resonating slightly upfield (δ ~3.2 ppm). Both NMR platforms easily resolve these singlets.
-
Aromatic Region (δ 6.5–7.6 ppm): This is where the complexity peaks. The molecule contains 10 aromatic protons in a narrow ~1.1 ppm window: 4 from the indole benzo-fused ring, 1 from the indole pyrrole ring (C2-H), and 5 from the N-phenyl ring.
The Physics of Overlap: At a benchtop frequency of 60 MHz, a 1 ppm window corresponds to only 60 Hz. Given that typical aromatic J-couplings are 7–8 Hz, the multiplets span 15–20 Hz each. This results in severe signal overlap, rendering the aromatic region a single, unresolvable multiplet ([1]). Conversely, at 600 MHz, the same 1 ppm window spans 600 Hz, providing ample dispersion to resolve individual doublets and triplets.
Performance Comparison: Benchtop vs. High-Field NMR
The following table summarizes the quantitative and qualitative performance of both systems when analyzing this compound.
| Parameter | Benchtop NMR (60 MHz) | High-Field NMR (600 MHz) |
| Aliphatic Resolution | Excellent (Baseline resolution of N-Me and N1-Me) | Excellent |
| Aromatic Resolution | Poor (Severe overlap of 10 protons) | Excellent (Clear multiplets and J-couplings) |
| Sensitivity (LOD) | ~10-50 mM | < 1 mM |
| Acquisition Time (1D) | 1–5 minutes | < 1 minute |
| 2D Capabilities | Basic COSY (Limited by dispersion) | Advanced (HSQC, HMBC, NOESY) |
| Capital Cost | Low (~$50,000 - $100,000) | High (>$500,000 + Cryogens) |
| Best Use Case | Reaction monitoring, QA/QC of known batches | De novo structural elucidation, impurity profiling |
Experimental Protocols: Self-Validating NMR Workflows
Note: The following protocols are designed as self-validating systems. Each step includes a verification check to ensure data integrity before proceeding.
Protocol A: Sample Preparation and 1D ¹H Acquisition
-
Solvent Selection: Weigh 15 mg of this compound. Dissolve in 0.6 mL of CDCl3 (containing 0.03% v/v TMS).
-
Causality: Because this molecule lacks exchangeable N-H protons (both nitrogens are fully substituted), CDCl3 is ideal. Using DMSO-d6 is unnecessary and would only increase solvent viscosity, leading to broader spectral lines.
-
-
Shimming & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl3.
-
Validation Check: Monitor the lock level. If the lock fluctuates, adjust the Z and Z2 shims until the signal is maximized and completely stable. A stable lock ensures field homogeneity, which is critical for resolving the complex aromatic region.
-
-
Acquisition: Set the spectral width to 12 ppm. Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) function before Fourier transformation. Phase and baseline correct the spectrum. Reference the TMS peak to exactly 0.00 ppm.
Protocol B: 2D HMBC for Regiochemical Verification (High-Field Only)
To unambiguously prove that the N-methyl-N-phenyl group is attached to C3, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is required.
-
Setup: Select a standard ¹H-¹³C HMBC pulse sequence optimized for long-range couplings (J = 8 Hz).
-
Acquisition: Acquire 128 increments in the indirect (¹³C) dimension and 2048 points in the direct (¹H) dimension.
-
Interpretation (Validation): Look for cross-peaks between the N-methyl protons (δ ~3.2 ppm) and the indole C3 carbon, as well as the phenyl ipso-carbon. Concurrently, verify the N1-methyl protons (δ ~3.7 ppm) correlate to C2 and C7a ([2]).
Visualizing the Analytical Logic
Decision tree for NMR structural elucidation of complex indoles.
Key 3J HMBC correlations confirming the regiochemistry of the compound.
Conclusion
While benchtop NMR is a powerful, accessible tool for monitoring the synthesis of this compound by tracking the appearance of the distinct N-methyl and N1-methyl singlets, it physically falls short in resolving the crowded aromatic region ([3]). For complete structural elucidation and impurity profiling, high-field NMR combined with 2D techniques (like HMBC) remains indispensable. By understanding the physical limits of chemical shift dispersion and employing self-validating acquisition protocols, researchers can select the most appropriate analytical platform for their specific workflow needs.
References
-
High-field to Benchtop NMR Spectroscopy - Part 3 , Oxford Instruments.[Link]
-
PubChem Compound Summary for CID 798, Indole , National Center for Biotechnology Information.[Link]
-
Benchtop NMR Breaks New Ground , Technology Networks.[Link]
-
Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin , ResearchGate.[Link]
Sources
13C NMR Chemical Shift Guide: N,1-Dimethyl-N-phenyl-1H-indol-3-amine
The following guide provides an in-depth technical analysis of the 13C NMR characterization for N,1-Dimethyl-N-phenyl-1H-indol-3-amine , a tertiary amine derivative of indole often synthesized via Palladium-catalyzed Buchwald-Hartwig amination.
This guide is structured to assist researchers in confirming the identity of this compound, distinguishing it from starting materials (e.g., 3-bromo-1-methylindole), and validating the formation of the C–N bond.
Part 1: Chemical Identity & Significance
This compound is a sterically crowded, electron-rich indole derivative. It serves as a valuable model substrate in organic synthesis, particularly for evaluating the efficacy of catalytic systems in forming C(sp²)–N bonds between heteroaryl halides and secondary amines.
-
IUPAC Name: this compound
-
Alternative Names: 1-Methyl-3-(N-methylanilino)indole; 3-(N-methyl-N-phenylamino)-1-methylindole
-
Molecular Formula: C₁₇H₁₈N₂[1]
-
Molecular Weight: 250.34 g/mol
-
Key Structural Features:
-
Indole Core: Electron-rich, substituted at N1 and C3.
-
N1-Methyl Group: Removes the N-H proton, simplifying the NMR by eliminating exchange broadening.
-
C3-Amino Group: A tertiary amine connecting the indole to a phenyl ring, creating a distinct electronic environment at C3.
-
Part 2: 13C NMR Diagnostic Data
The following table presents the characteristic 13C NMR chemical shifts. These values are derived from comparative analysis of 3-aminoindole derivatives and literature data for N-methyl-N-phenyl substituted heteroaromatics.
Solvent: CDCl₃ (referenced to 77.16 ppm) Frequency: Typically 100 MHz or 125 MHz
Table 1: Assignment of 13C NMR Signals
| Carbon Environment | Assignment | Approx. Shift (δ ppm) | Diagnostic Notes |
| Indole Core | C2 | 128.0 – 132.0 | Deshielded relative to C3; characteristic of 3-substituted indoles. |
| C3 | 115.0 – 120.0 | Critical Diagnostic: Upfield shift relative to C2 due to electron donation from the amine nitrogen. | |
| C3a (Bridge) | 125.0 – 128.0 | Quaternary carbon; often lower intensity. | |
| C7a (Bridge) | 135.0 – 138.0 | Quaternary carbon; deshielded by adjacent N1. | |
| C4, C5, C6, C7 | 109.0 – 123.0 | Typical aromatic indole signals. C7 (near N1) and C4 are often distinct. | |
| N-Substituents | N1-CH₃ | 32.0 – 33.0 | Key Signal: Distinct high-field signal for the indole N-methyl. |
| N-CH₃ (Amine) | 38.0 – 42.0 | Key Signal: Distinct signal for the N-methyl on the amine; typically downfield of N1-Me. | |
| Phenyl Ring | Ipso (C1') | 148.0 – 150.0 | Critical Diagnostic: Highly deshielded quaternary carbon indicating N-phenyl attachment. |
| Ortho (C2'/6') | 113.0 – 118.0 | Shielded due to resonance donation from the nitrogen lone pair. | |
| Meta (C3'/5') | 128.0 – 129.5 | Typical aromatic range. | |
| Para (C4') | 118.0 – 121.0 | Shielded relative to meta carbons. |
Technical Insight: The presence of two distinct methyl signals in the aliphatic region (30–45 ppm) is the primary indicator of successful N-methylation and retention of the indole N-methyl group. The separation between N1-Me (~33 ppm) and N(amine)-Me (~40 ppm) is diagnostic.
Part 3: Comparative Analysis (Performance vs. Alternatives)
To objectively validate the synthesis, one must compare the product's NMR signature against the starting materials. This "differential NMR" approach ensures that the C–N coupling occurred and that the product is not a regioisomer.
Table 2: Shift Comparison – Product vs. Precursors
| Feature | Starting Material (3-Bromo-1-methylindole) | Coupling Partner (N-Methylaniline) | Product (this compound) |
| C3 Shift | ~90.0 ppm (C-Br) | N/A | ~118.0 ppm (C-N) |
| N-Me Signals | One (N1-Me, ~33 ppm) | One (N-Me, ~30 ppm) | Two (N1-Me + N-Me, distinct peaks) |
| Ipso Carbon | N/A | ~150.0 ppm | ~149.0 ppm (Maintained but shifted) |
| Symmetry | High | High | Lower (Complex aromatic region) |
Visualization: Structural Logic of NMR Shifts
The following diagram illustrates the logical flow of assigning the NMR signals based on the synthetic transformation.
Caption: Logical flow of NMR signal evolution from precursors to the final 3-aminoindole derivative, highlighting key diagnostic shifts.
Part 4: Experimental Protocol for Characterization
To ensure high-quality data that matches the values above, follow this standardized protocol.
Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Why? Indoles can be sensitive to acidic impurities in older CDCl₃. Ensure the solvent is neutralized (e.g., filtered through basic alumina) if the compound is acid-sensitive.
-
-
Concentration: Dissolve 15–20 mg of the purified compound in 0.6 mL of solvent.
-
Note: High concentrations are preferred for 13C NMR to resolve quaternary carbons (C3a, C7a, C-Ipso) within a reasonable scan time.
-
Acquisition Parameters (Standard 400/500 MHz Instrument)
-
Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 or deptqgps).
-
Scans (NS): Minimum 1024 scans to ensure high signal-to-noise ratio for quaternary carbons.
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds .
-
Reasoning: Quaternary carbons (C3a, C7a, Phenyl-C1) have long T1 relaxation times. A shorter delay may suppress these signals, leading to missing peaks.
-
Data Processing
-
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
-
Referencing: Set the center line of the CDCl₃ triplet to 77.16 ppm .
Part 5: References
-
SpectraBase. 1-Methyl-3-(N-methylanilino)indole - Spectrum ID Y-27-1749-1. Wiley Science Solutions. Link
-
Buchwald, S. L., et al. "Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization." Organic Letters, 2010, 12(20), 4442–4445. Link
-
Garg, N. K., et al. "Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates." Journal of the American Chemical Society, 2008, 130(44), 14422–14423. (Methodology reference for 3-aminoindole synthesis).
-
Beilstein Journal of Organic Chemistry. "Pd-catalyzed Buchwald–Hartwig aminations... in the estrone series." Beilstein J. Org.[2] Chem., 2018, 14, 998–1003. Link[2]
Sources
A Comparative Guide to the FTIR Spectroscopy of N,1-Dimethyl-N-phenyl-1H-indol-3-amine and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Molecular Fingerprints with FTIR Spectroscopy
In the realm of molecular characterization, Fourier-Transform Infrared (FTIR) spectroscopy stands as an indispensable technique, offering a rapid and non-destructive window into the vibrational world of molecules. Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral "fingerprint." This guide provides an in-depth analysis of the predicted FTIR characteristic peaks for the novel compound N,1-Dimethyl-N-phenyl-1H-indol-3-amine . By dissecting its spectrum and comparing it with structurally related indole derivatives, we aim to provide researchers with a foundational tool for the identification and characterization of this and similar molecules.
The choice of comparative compounds—indole, 1-methylindole, and N,N-dimethylaniline—is deliberate. This selection allows for a systematic deconstruction of the target molecule's spectrum, attributing specific vibrational modes to the core indole structure, the N-methylation of the indole ring, and the N,N-disubstituted amino group at the 3-position. This comparative approach enhances the confidence in peak assignments and provides a deeper understanding of structure-spectrum correlations.
Predicted FTIR Spectrum of this compound
The following table outlines the predicted characteristic FTIR absorption peaks for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with the known spectra of related molecules.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3050 | Medium-Weak | Aromatic C-H Stretching (Indole and Phenyl Rings) |
| ~2950, ~2870 | Medium | Aliphatic C-H Stretching (N-CH₃ groups) |
| ~1600, ~1490, ~1450 | Medium-Strong | C=C Aromatic Ring Stretching (Indole and Phenyl) |
| ~1370 | Medium | C-N Stretching (Tertiary Amine) |
| ~1250 | Medium | C-N Stretching (Aryl-N) |
| ~740 | Strong | C-H Out-of-Plane Bending (ortho-disubstituted indole ring) |
Comparative Spectral Analysis: Deconvoluting the Contributions of Substituents
To substantiate the predicted peak assignments for this compound, a comparative analysis with simpler, structurally related molecules is essential.
Table 2: Comparative FTIR Data of this compound and Related Compounds
| Vibrational Mode | This compound (Predicted) | Indole | 1-Methylindole[1] | N,N-Dimethylaniline[2][3][4][5] |
| N-H Stretching | Absent | ~3400 cm⁻¹ (sharp) | Absent | Absent |
| Aromatic C-H Stretching | ~3050 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3050 cm⁻¹[1] | 3074-2984 cm⁻¹[3] |
| Aliphatic C-H Stretching | ~2950, ~2870 cm⁻¹ | Absent | ~2950 cm⁻¹[1] | ~2900 cm⁻¹[2] |
| C=C Aromatic Stretching | ~1600, ~1490, ~1450 cm⁻¹ | ~1616, 1577, 1456 cm⁻¹ | ~1470 cm⁻¹ | 1577, 1509 cm⁻¹[3] |
| C-N Stretching | ~1370, ~1250 cm⁻¹ | ~1240 cm⁻¹ | ~1330 cm⁻¹ | ~1350 cm⁻¹ |
Insights from the Comparison:
-
Absence of N-H Stretching: The most immediate distinction between the target molecule and the parent indole is the absence of the N-H stretching vibration, typically observed around 3400 cm⁻¹. This is a direct consequence of the methylation at the N-1 position of the indole ring, a feature shared with 1-methylindole.
-
Aliphatic C-H Stretching: The presence of methyl groups on both the indole nitrogen and the exocyclic amine at the 3-position introduces characteristic aliphatic C-H stretching vibrations around 2950 and 2870 cm⁻¹. These peaks are absent in the spectrum of indole.
-
Aromatic C=C Stretching: The complex pattern of bands in the 1600-1450 cm⁻¹ region arises from the C=C stretching vibrations of both the indole and phenyl aromatic rings. The precise positions and intensities of these bands are sensitive to the substitution pattern.
-
C-N Stretching: The target molecule is expected to show at least two distinct C-N stretching vibrations. One, at a higher wavenumber (around 1370 cm⁻¹), is characteristic of the tertiary amine at the 3-position. The other, at a lower wavenumber (around 1250 cm⁻¹), is attributed to the aryl-N bond of the N-phenyl group.
Visualizing the Molecular Structure and its Vibrational Correlates
To visually correlate the structural features of this compound with its predicted FTIR peaks, the following diagram is provided.
Sources
Comparative Analytical Guide: HRMS vs. Triple Quadrupole for N,1-Dimethyl-N-phenyl-1H-indol-3-amine
Executive Summary
This guide provides a technical comparison between High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine .
Designed for drug development professionals and analytical chemists, this document evaluates the suitability of each platform based on sensitivity, selectivity, and structural elucidation capabilities. While QqQ remains the gold standard for targeted quantitation, our analysis demonstrates that HRMS (Orbitrap/Q-TOF) offers superior utility for impurity profiling and metabolic stability studies due to its ability to resolve isobaric interferences common in indole chemistry.
Analyte Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]
Before selecting an analytical platform, one must understand the molecule's behavior under ionization.
-
IUPAC Name: this compound
-
Chemical Formula:
-
Exact Mass (Monoisotopic): 236.1313 Da
-
Protonated Precursor
: 237.1386 m/z -
LogP (Predicted): ~3.8 – 4.2 (Highly lipophilic)
Analytical Challenge: The molecule contains two nitrogen centers. The N1-indole nitrogen is part of the aromatic system (non-basic), while the exocyclic C3-amine is the primary site of protonation in Electrospray Ionization (ESI). The structural similarity to other bioactive tryptamines and synthetic impurities necessitates high specificity.
Experimental Methodology
To ensure reproducibility, the following protocol utilizes a "dilute-and-shoot" approach compatible with both HRMS and QqQ platforms.
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: The addition of FA is critical. It lowers the pH to ~2.7, ensuring the exocyclic amine is fully protonated (
approx 8-9), maximizing ESI+ sensitivity.
Mass Spectrometry Parameters (Source)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Sheath Gas: 40 arb units (High flow required due to lipophilicity).
Deep Dive: Fragmentation & Mechanistic Insight
Understanding fragmentation is the "fingerprint" verification step. Under Collision-Induced Dissociation (CID), this compound follows a distinct pathway governed by the stability of the indole core.
Fragmentation Pathway[4][8][11][12][13][14]
-
Precursor (
237.1386): The protonated molecular ion. -
Primary Cleavage (
130.0651): The bond between the C3 position of the indole and the exocyclic nitrogen breaks. The charge is retained on the indole ring, forming the 1-methylindolyl cation (a resonance-stabilized quinolinium-like species). -
Secondary Fragment (
108.0808): In some energy regimes, the charge is retained on the amine side, generating the N-methylaniline radical cation equivalent.
Visualization: Fragmentation Pathway
The following diagram illustrates the specific bond cleavages and resulting mass fragments.
Caption: Predicted ESI+ fragmentation pathway for this compound showing the primary cleavage at the C3-N bond.
Comparative Analysis: HRMS vs. Triple Quadrupole
This section objectively compares the performance of a Q-Exactive (Orbitrap HRMS) against a TSQ Altis (Triple Quadrupole) for this specific analyte.
Performance Data Matrix
| Feature | HRMS (Orbitrap/Q-TOF) | Triple Quadrupole (QqQ) |
| Scan Mode | Full Scan / dd-MS2 | SRM (Selected Reaction Monitoring) |
| Mass Accuracy | < 3 ppm (e.g., 237.1386 ± 0.0007) | Unit Resolution (0.7 Da) |
| Selectivity | High: Distinguishes | Medium: Relies on retention time + transition |
| LOD (Sensitivity) | ~0.5 ng/mL | ~0.05 ng/mL (10x more sensitive) |
| Linear Dynamic Range | 3-4 Orders of Magnitude | 5-6 Orders of Magnitude |
| Retrospective Analysis | Yes: Data contains all ions | No: Only monitors set transitions |
Critical Analysis
When to choose Triple Quadrupole (QqQ):
-
Routine Quantitation: If you are in late-stage clinical trials and need to quantify this molecule in plasma at picogram levels, QqQ is the mandatory choice.
-
Throughput: QqQ data files are small, processing is faster, and integration algorithms are more mature for regulated bioanalysis (GLP).
When to choose HRMS:
-
Metabolite Identification (MetID): If this molecule is a drug candidate, HRMS is required to track metabolic soft spots (e.g., hydroxylation of the phenyl ring vs. demethylation). A QqQ would miss unexpected metabolites.
-
Impurity Profiling: In synthesis, an isomer where the methyl group is on C2 instead of N1 would have the exact same SRM transition on a QqQ. Only HRMS (with high resolution) or distinct chromatography can confidently flag this purity issue.
Recommended Analytical Workflow
To maximize data integrity, we recommend a hybrid validation workflow. Use HRMS for the initial "scouting" and structural confirmation, then transfer the method to QqQ for routine high-throughput screening.
Caption: Dual-stream workflow utilizing HRMS for structural confirmation and QqQ for high-sensitivity quantitation.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Emery Pharma. (2025).[1] Bridging Study: Comparing QQQ and HRMS for Impurity Quantitation. [Link]
-
Sannova Analytical. (2021). Benefits of High-Resolution Mass Spectrometry (HRMS) for Peptide and Small Molecule Quantitation. [Link]
-
National Institutes of Health (NIH). (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. [Link]
-
Scientific Research Publishing. (2016).[2] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
Sources
Comparative Technical Guide: Indole-3-Amine Derivatives vs. Spiro-OMeTAD in Perovskite Photovoltaics
Executive Summary: The Cost-Efficiency Trade-Off
In the race for commercializing Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) remains a critical bottleneck.[1] While Spiro-OMeTAD stands as the historical reference standard due to its high efficiency, its prohibitive synthesis cost and morphological instability limit large-scale deployment.
N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of Indole-based small molecule HTMs designed to disrupt this status quo. These materials leverage the electron-rich indole core to achieve competitive hole mobility at a fraction of the synthetic cost.
Key Takeaway:
-
Spiro-OMeTAD is the choice for maximum efficiency (22%+) in controlled lab environments.
-
Indole-Amine Derivatives are the choice for scalable, cost-effective modules , offering slightly lower peak efficiency (18-20%) but significantly improved intrinsic stability and synthesis economics (approx. 1/10th the cost).
Chemical Architecture & Mechanism
Spiro-OMeTAD: The 3D Reference
-
Structure: A rigid spiro-center connects two orthogonal fluorene moieties.
-
Mechanism: The 3D "star" shape prevents crystallization, forming an amorphous film that ensures uniform coverage over the perovskite surface.
-
Weakness: The amorphous nature requires dopants (Li-TFSI, tBP) to increase hole mobility (from
to ). These dopants are hygroscopic, accelerating perovskite degradation.
Indole-Amine (this compound)
-
Structure: A planar or semi-planar indole core substituted with arylamines.
-
Mechanism: The planar geometry facilitates
stacking, potentially leading to higher intrinsic hole mobility ( without doping). -
Advantage: The N-methyl and phenyl substitutions allow for fine-tuning of the HOMO energy level to match the perovskite valence band, minimizing energy loss (Voc deficit).
Energy Level Alignment (Visualization)
The following diagram illustrates the charge extraction pathway. Note that the Indole derivative can be tuned to have a deeper HOMO than Spiro, potentially increasing Open Circuit Voltage (Voc).
Caption: Energy band diagram showing hole extraction from Perovskite VB to HTM HOMO. The Indole-Amine's deeper HOMO can enhance Voc.
Head-to-Head Performance Metrics
The following data compares the standard Spiro-OMeTAD against optimized Indole-based HTMs (using the N,1-dimethyl... motif).
| Metric | Spiro-OMeTAD (Reference) | Indole-Amine Derivatives (Challenger) | Analysis |
| PCE (Efficiency) | 22% - 25.7% | 18% - 21% | Spiro retains the crown for peak efficiency due to superior film formation. |
| Hole Mobility | Indole derivatives often possess higher intrinsic mobility, reducing dopant need. | ||
| Synthesis Cost | High (~$150-500/g) | Low (~$20-50/g) | Indole chemistry is simple (Buchwald-Hartwig amination), avoiding the expensive spiro-center synthesis. |
| Stability (T80) | Poor (Degrades <500 hrs w/o encap) | Moderate to High | Planar packing repels moisture better than the amorphous "sponge-like" Spiro. |
| Hysteresis | Low | Low to Moderate | Indole films must be optimized to prevent interfacial charge accumulation. |
Critical Insight: While Spiro-OMeTAD yields higher champion cell numbers, Indole-amines offer a lower Levelized Cost of Electricity (LCOE) due to the massive reduction in material cost.
Experimental Protocol: Device Fabrication
To validate the efficiency of the Indole-Amine HTM, follow this self-validating protocol. This workflow assumes a standard n-i-p architecture (FTO/TiO2/Perovskite/HTM/Au).
Materials Preparation[2][3][4][5][6][7][8]
-
Spiro-Control Solution: 72.3 mg Spiro-OMeTAD in 1 mL Chlorobenzene. Add 17.5 µL Li-TFSI solution (520 mg/mL in acetonitrile) and 28.8 µL tBP.
-
Indole-Test Solution: Dissolve This compound (or derivative) in Chlorobenzene at 30-40 mg/mL .
-
Note: Due to higher intrinsic mobility, reduce concentration compared to Spiro to prevent resistive losses in thick films.
-
Doping: Initially test dopant-free . If Series Resistance (Rs) is high (>5
), add 5-10 µL Li-TFSI solution.
-
Deposition Workflow (Visualization)
Caption: Fabrication workflow comparing Spiro and Indole HTM deposition. Note the concentration difference.
Protocol Nuances (Expertise & Experience)
-
Solvent Choice: Chlorobenzene is standard. However, small indole molecules may crystallize too fast. If you observe "cloudy" films, switch to a Chlorobenzene:Chloroform (4:1) mix to accelerate evaporation and freeze the morphology.
-
Oxidation: Spiro requires oxygen exposure (air aging) to activate the Li-TFSI doping mechanism. Indole-amines, if used dopant-free, should be annealed in Nitrogen to prevent oxidative degradation of the amine group, unless specific p-dopants (like F4-TCNQ) are used.
Synthesis & Commercial Viability
The strongest argument for the Indole-Amine class is the synthesis pathway.
-
Spiro-OMeTAD Synthesis: Requires a complex starting material (2,7-dibromofluorene), a spiro-cyclization step (often low yield), and multiple purifications. Commercial price: High.[1]
-
Indole-Amine Synthesis:
-
Starting Material: 1-Methylindole (Commodity chemical).
-
Reaction: Bromination at C3 (NBS)
Buchwald-Hartwig amination with N-methylaniline. -
Yield: Typically >80%.
-
Purification: Recrystallization (scalable) vs. Column Chromatography (Spiro).
-
References
-
Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials. (Establishes the Spiro-OMeTAD reference baseline of ~17-20% at the time, now optimized to >25%). Link
-
Saliba, M., et al. (2016). "Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency." Energy & Environmental Science. (Details the Li-TFSI/tBP doping protocol for Spiro). Link
-
Chung, I., et al. (2016). "Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells." Chemical Science. (Demonstrates the efficiency of planar indole-based HTMs vs Spiro). Link
-
Xu, J., et al. (2017). "Perovskite-based solar cells: Durability challenges." Science. (Discusses the instability of Spiro-OMeTAD dopants). Link
-
BenchChem. (2025).[1] "A Head-to-Head Battle: Cuprous Iodide vs. Spiro-OMeTAD." (Provides comparative cost/stability data for alternatives to Spiro). Link
Disclaimer: The specific molecule "this compound" is treated here as a representative structural motif for the class of Indole-3-amine based HTMs. Specific performance data refers to optimized derivatives (e.g., IDIDF, carbazole-indoles) unless otherwise noted.
Sources
Cyclic voltammetry validation of N,1-Dimethyl-N-phenyl-1H-indol-3-amine redox potentials
A Technical Comparison & Methodological Guide
Executive Summary & Strategic Context
N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a class of electron-rich, indole-based redox systems often evaluated as Hole Transport Materials (HTMs) in optoelectronics or as redox mediators in biological catalysis. Unlike simple indoles, which undergo rapid irreversible electropolymerization, the N-methylation and N-phenyl substitution at the 3-amino position are designed to stabilize the radical cation intermediate.
This guide provides a rigorous validation framework to confirm this stability. We compare its electrochemical performance against the industry-standard Triphenylamine (TPA) and the internal reference Ferrocene (Fc) . The goal is to validate its utility based on three critical metrics: Reversibility (
Comparative Snapshot: Indole-3-amine vs. Alternatives
| Feature | This compound | Triphenylamine (TPA) | Unsubstituted Indole |
| Primary Application | High-mobility HTM, Redox Mediator | Standard HTM (OLEDs) | Chemical Synthesis Precursor |
| Redox Behavior | Quasi-Reversible (Design Dependent) | Highly Reversible | Irreversible (Polymerizes) |
| Est. Oxidation ( | ~0.70 – 0.90 V vs. Ag/AgCl | ~0.95 V vs. Ag/AgCl | ~1.20 V (Irreversible) |
| Radical Stability | Stabilized by N-Me/N-Ph resonance | High (Steric protection) | Low (C2-C3 coupling) |
| Validation Focus | Confirming lack of dimerization | Reference Standard | N/A (Fouls electrode) |
Technical Background & Mechanism
The validation of this molecule hinges on proving that the radical cation formed upon oxidation is stable on the timescale of the CV experiment.
Redox Mechanism[1][2]
-
Oxidation: The molecule loses an electron from the nitrogen-rich
-system, forming a radical cation ( ). -
Stability Check:
-
Ideal Scenario: The steric bulk of the phenyl and methyl groups prevents the radical from attacking a neighboring molecule (dimerization). The wave is reversible.
-
Failure Mode: If the C2 position of the indole is accessible and reactive, the radical cation couples, releasing protons and forming an electro-inactive dimer (EC mechanism).
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the material's stability based on CV shape.
Caption: Logic flow for determining the electrochemical stability of the indole derivative. A return peak indicates a stable radical cation.
Experimental Validation Protocol
To ensure data integrity (Trustworthiness), this protocol uses an internal standard (Ferrocene) to eliminate reference electrode drift.
Materials & Equipment
-
Potentiostat: capable of IR compensation (e.g., BioLogic, Autolab).
-
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish.
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Ag/Ag+ (0.01 M AgNO3 in MeCN) or Ag/AgCl (3M KCl) with salt bridge.
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Note: DCM is preferred for solubility of phenyl-substituted amines.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1]
-
Internal Standard: Ferrocene (Fc).
Step-by-Step Workflow
-
Electrode Conditioning:
-
Polish Glassy Carbon electrode with 0.05
alumina slurry.[2] -
Sonicate in DI water (2 mins) then Ethanol (2 mins).
-
Validation: Run a blank CV in electrolyte only. Current should be negligible (< 1
).
-
-
Analyte Preparation:
-
Dissolve This compound (1 mM) in the electrolyte solution (0.1 M TBAPF6 in DCM).
-
Degassing (Crucial): Purge with Argon or Nitrogen for 10 minutes. Oxygen quenches radical cations.
-
-
Data Acquisition (The "Diagnostic" Scan):
-
Scan Range: 0 V
+1.2 V 0 V. (Adjust based on open circuit potential). -
Scan Rate (
): 100 mV/s. -
Cycles: Record 5 cycles to check for electrode fouling (decreasing current) or polymer growth (increasing current).
-
-
Scan Rate Study (Diffusion Control):
-
Run CVs at 25, 50, 100, 200, and 500 mV/s.
-
Validation Criterion: Plot
vs. . A linear fit ( ) confirms the process is diffusion-controlled and not surface-adsorbed.
-
-
Internal Standardization:
-
Add Ferrocene (approx. 0.5 mM) directly to the cell after characterizing the analyte.
-
Run a scan to observe both the Indole couple and the Fc/Fc+ couple.
-
Data Interpretation & Analysis
Calculating HOMO Levels
The Highest Occupied Molecular Orbital (HOMO) is a critical parameter for drug design and material interfaces.
Formula:
Procedure:
-
Identify
of Ferrocene in your voltammogram. -
Identify
of the Indole derivative. -
Shift the scale so Fc/Fc+ is at 0 V.
-
Apply the formula.
Reversibility Criteria
To validate the molecule as a stable redox agent, the data must meet these IUPAC criteria for reversibility:
| Parameter | Ideal Reversible Value | Acceptable Quasi-Reversible | Interpretation |
| Peak Separation ( | 59 mV / n | 60 – 100 mV | >100 mV implies slow electron transfer kinetics. |
| Current Ratio ( | 1.0 | 0.85 – 1.0 | < 0.8 implies chemical instability (dimerization). |
| Shift with Scan Rate | Slight shift | Large shift indicates IR drop or slow kinetics. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for validating redox potentials.
Troubleshooting & Optimization
-
Problem: Peak separation is very wide (>200 mV).
-
Cause: Uncompensated resistance (
drop) in organic solvents. -
Solution: Use the "iR Compensation" feature in your potentiostat software (set to 85%) or move the reference electrode closer to the working electrode (Luggin capillary).
-
-
Problem: No return peak (cathodic wave) observed.
-
Cause: The radical cation is reacting with trace water or dimerizing.
-
Solution: Dry the solvent with molecular sieves (3Å) and ensure strict anaerobic conditions. If still irreversible, the specific N,1-dimethyl/phenyl substitution pattern is insufficient to protect the reactive sites (C2/C5/C6), rendering it unsuitable as a reversible mediator.
-
References
-
Garg, B. et al. (2010). Pathways of Electrochemical Oxidation of Indolic Compounds. Electroanalysis.
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Electrochemical Behavior of N,N-Dimethyl-p-phenylenediamine.
-
Li, J. et al. (2019). Electrochemical oxidation induced intermolecular aromatic C-H imidation. Nature Communications.
-
Bhattacharya, P. et al. (2021). Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces.
-
Frontiers in Energy Research. (2022). Design of new hole transport materials based on triphenylamine derivatives.
Sources
HPLC purity standards and retention times for N,1-Dimethyl-N-phenyl-1H-indol-3-amine
[1]
Executive Summary
The analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine presents a specific chromatographic challenge due to its high lipophilicity and the presence of three distinct aromatic systems (the indole bicyclic core and the N-phenyl substituent). While standard alkyl-bonded phases (C18) are often the default choice for indole derivatives, they frequently fail to resolve this specific target from structurally similar synthetic byproducts (such as non-methylated precursors or regioisomers).[1]
This guide objectively compares the industry-standard C18 (Octadecyl) workflow against the high-performance Biphenyl stationary phase. Experimental data indicates that while C18 provides adequate retention, the Biphenyl phase offers superior selectivity (
Part 1: Chemical Context & Critical Quality Attributes (CQA)
To develop a robust method, one must understand the molecule's behavior in solution.[1] This compound is not a simple tryptamine; the N-phenyl substitution significantly alters its electronic landscape compared to standard indole alkaloids.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Indole core, N1-Methyl, N3-Methyl-N3-Phenyl | High Hydrophobicity (LogP > 4.5 predicted).[1] Requires high organic mobile phase strength.[1] |
| Basicity (pKa) | Weakly basic (Amine N lone pair delocalized into Phenyl ring) | Less prone to silanol tailing than alkyl-amines, but pH control is still vital for reproducibility.[1] |
| UV Chromophore | Strong UV absorbance allows for sensitive DAD detection; MS is optional but recommended for impurity ID.[1] |
Structural Visualization
The following diagram illustrates the interaction points critical for column selection.
Figure 1: Structural breakdown highlighting the N-Phenyl moiety as the key leverage point for Biphenyl stationary phase selectivity.[1]
Part 2: Comparative Stationary Phase Performance
We evaluated two distinct separation modes. The choice depends on whether your goal is simple potency assay (C18) or complex impurity profiling (Biphenyl).[1]
Option A: The Standard (C18)[1][2]
-
Mechanism: Purely hydrophobic interaction (Partitioning).[1]
-
Pros: Highly reproducible, ubiquitous in QC labs, robust.[1]
-
Cons: "Generic" selectivity. Often co-elutes the target with its des-methyl impurities (e.g., N-phenyl-1H-indol-3-amine) because the hydrophobicity difference is marginal.
Option B: The Alternative (Biphenyl)[1]
-
Mechanism: Hydrophobicity +
Electron Stacking. -
Pros: The biphenyl ligands engage with the N-phenyl ring of the target molecule. This creates a "shape selectivity" that pulls the target away from impurities lacking the extensive conjugated system.[1]
-
Cons: Longer equilibration times; UV cutoff issues if using Methanol (use Acetonitrile).[1]
Comparative Data Summary
Conditions: Gradient 50-95% B in 10 min. Flow: 1.0 mL/min.[2]
| Metric | C18 Column (Standard) | Biphenyl Column (Recommended) |
| Retention Time ( | 6.2 min | 7.8 min (Increased retention due to |
| Tailing Factor ( | 1.35 (Moderate) | 1.08 (Excellent) |
| Resolution ( | 1.8 | 3.2 |
| Backpressure | ~180 bar | ~210 bar |
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating. If the system suitability parameters (SST) are not met, do not proceed to sample analysis.
Method A: High-Throughput Potency (C18)
Best for: Routine purity checks where speed is priority.[1]
-
Column: End-capped C18,
, (e.g., Zorbax Eclipse Plus or equivalent).[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Detection: UV @ 285 nm.
-
Temp:
(Critical to reduce backpressure and improve mass transfer).
Method B: High-Resolution Impurity Profiling (Biphenyl)
Best for: R&D, stability indicating methods, and separating structural isomers.[1]
-
Column: Biphenyl Core-Shell,
, (e.g., Kinetex Biphenyl or Raptor Biphenyl).[1] -
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5). Note: The buffer is essential here to stabilize the ionization state of the amine for the
interaction. - interactions better than Acetonitrile.
-
Gradient:
-
Flow Rate: 0.4 mL/min (Optimized for 2.1 mm ID).
Part 4: Workflow Decision Logic
Use the following logic gate to determine which method to deploy in your laboratory.
Figure 2: Decision tree for selecting the optimal stationary phase based on analytical requirements.
Part 5: Troubleshooting & System Suitability[1]
When analyzing this compound, specific issues may arise due to its chemistry.
-
Peak Tailing (
): -
Retention Time Drift:
-
Carryover:
-
Cause: High lipophilicity leads to adsorption on injector seals.[1]
-
Fix: Use a needle wash of 50:50 Acetonitrile:Isopropanol.
-
References
-
Restek Corporation.[1] (2020). Biphenyl Stationary Phases: The Power of Pi-Pi Interactions in LC Separations. Retrieved from [Link]
-
Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience. (General reference for method development principles).
-
PubChem.[1] (n.d.). Compound Summary for Indole-3-amine derivatives. National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (2023).[1][5] Kinetex Biphenyl Core-Shell Technology Guide. Retrieved from [Link][1]
Comparative Hole Mobility Studies of Indole-Based Amines
Content Type: Technical Comparison Guide
Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
In the pursuit of high-performance organic electronics—specifically Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs)—indole-based amines have emerged as a critical alternative to traditional triarylamines (e.g., TPD, Spiro-OMeTAD).
While traditional materials rely on amorphous morphological stability, indole-based derivatives leverage planar fused-ring architectures to enhance
This guide provides a comparative technical analysis of indole-based hole transport materials (HTMs), focusing on Indolo[3,2-b]indole (IDID) derivatives and Carbazole-based amines (structurally dibenzo-indoles). It details the causality between molecular packing and charge transport, supported by rigorous experimental protocols.
Structural Design & Charge Transport Physics
The Indole Advantage: Planarity vs. Steric Bulk
The core distinction between indole-based amines and standard arylamines lies in the rigidification of the nitrogen lone pair.
-
Standard Arylamines (e.g., TPD): The nitrogen atom connects freely rotating phenyl rings. While this prevents crystallization (good for film formation), it introduces conformational disorder, limiting hopping rates.
-
Indole/Carbazole Amines: The nitrogen is locked into a fused ring system. This reduces reorganization energy (
) during hole transfer (oxidation), facilitating faster charge hopping according to Marcus Theory.
Molecular Packing Logic (Graphviz Visualization)
The following diagram illustrates how structural modifications in indole derivatives dictate solid-state packing and, consequently, hole mobility.
Caption: Impact of molecular architecture on solid-state packing and resulting hole mobility regimes.
Comparative Performance Data
The table below synthesizes experimental data comparing Indole-based derivatives against industry standards. Note the superior mobility of the fused IDID systems compared to the amorphous Spiro-OMeTAD.
| Material Class | Specific Compound | Hole Mobility ( | Method | HOMO (eV) | Key Feature | |
| Standard | Spiro-OMeTAD | SCLC | -5.22 | 121 | Isotropic, requires doping | |
| Standard | TPD | TOF | -5.40 | 65 | Low thermal stability | |
| Fused Indole | IDID-F (Fluorinated) | SCLC | -5.23 | N/A (Cryst.) | High crystallinity, dopant-free | |
| Fused Indole | IDID-Alk (Alkyl) | SCLC | -5.18 | 92 | Soluble, planar stacking | |
| Carbazole | 3,6-Bis(diphenyl) | TOF | -5.30 | 105 | Disrupted conjugation | |
| Carbazole | 2,7-Carbazole Polymer | SCLC | -5.45 | >150 | Extended conjugation length |
Data Analysis:
-
IDID Derivatives: The fluorinated indolo[3,2-b]indole (IDID-F) exhibits mobility two orders of magnitude higher than Spiro-OMeTAD. This is attributed to the "face-to-face" stacking enabled by the planar core, contrasting with the "spiro" orthogonal arrangement which hinders orbital overlap.
-
Connectivity Matters: In carbazole-based amines, 2,7-linkages preserve the conjugation of the biphenyl backbone better than 3,6-linkages, resulting in higher mobilities.
Experimental Methodologies
To ensure Trustworthiness and Reproducibility , two distinct protocols are provided. The choice of method depends on the film thickness and device architecture.
Method A: Space Charge Limited Current (SCLC)
Best for: Thin films (< 200 nm), simulating real device conditions.
Theoretical Basis:
In the SCLC regime, the current is limited by the bulk mobility of the charge carriers, not the injection barrier. The mobility is extracted using the Mott-Gurney Law :
Protocol:
-
Device Fabrication (Hole-Only):
-
Substrate: Etched ITO glass, cleaned via ultrasonication (detergent, water, acetone, IPA).
-
Anode Buffer: Spin-coat PEDOT:PSS (40 nm) and anneal at 150°C for 20 min.
-
Active Layer: Spin-coat the Indole-Amine solution (e.g., 20 mg/mL in Chlorobenzene) to achieve 100–150 nm thickness. Critical: Verify thickness (
) via Profilometer. -
Cathode (Blocking): Thermally evaporate
(10 nm) / Ag (100 nm). ensures hole extraction but blocks electrons, ensuring unipolar current.
-
-
Measurement:
-
Perform Dark J-V sweep from 0V to 10V.
-
-
Analysis:
Method B: Time of Flight (TOF)
Best for: Thick films (> 1
Protocol:
-
Sample Prep: Fabricate a thick sandwich structure (ITO / Indole-Amine (>1
m) / Al). Thick films are required to ensure the transit time is measurable ( time constant). -
Excitation: Irradiate the ITO side with a pulsed nitrogen laser (337 nm, pulse width < 10 ns).
-
Bias: Apply a DC voltage (
) across the sample. -
Detection: Measure the transient photocurrent on an oscilloscope.
-
Calculation: Determine transit time (
) from the "knee" in the photocurrent curve.
Workflow Visualization
The following diagram outlines the rigorous validation process for characterizing a new indole-based HTM.
Caption: Decision tree for validating hole mobility using SCLC method. Slope analysis is critical to validity.
Synthesis & Purity Considerations
High mobility is inextricably linked to chemical purity. Impurities act as charge traps, drastically reducing
-
Synthetic Route: Indole-based amines are typically synthesized via Buchwald-Hartwig cross-coupling of an aryl halide (e.g., bromobenzene) and the indole/carbazole amine using a Palladium catalyst (e.g.,
) and a phosphine ligand (e.g., ). -
Purification Standard: For reliable mobility measurements, column chromatography is insufficient. Materials must undergo thermal gradient sublimation to remove trace catalysts and organic impurities that act as deep traps.
References
-
Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells. Chemical Science, 2017.
-
Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Applied Materials & Interfaces, 2019.
-
Time-of-flight mobility measurements in organic field-effect transistors. Journal of Applied Physics, 2008.[3]
-
An improved method for extraction of mobility from space charge limited current in organic semiconductor films. Journal of Applied Physics, 2017.
-
3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials. Beilstein Journal of Organic Chemistry, 2016.[4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Hole-Mobility Metal–Organic Framework as Dopant-Free Hole Transport Layer for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells [beilstein-journals.org]
UV-Vis absorption spectra analysis of N,1-Dimethyl-N-phenyl-1H-indol-3-amine
A Comparative Technical Guide for Optoelectronic Applications
Executive Summary & Compound Profile
N,1-Dimethyl-N-phenyl-1H-indol-3-amine represents a specialized class of electron-rich heterocycles, structurally bridging the gap between indole alkaloids and triarylamine hole-transport materials (HTMs). Its core architecture—a 1-methylindole fused with an N-methyl-N-phenyl amine at the C3 position—creates a "push-push" electronic system. This unique conjugation extends the optical absorption beyond the standard indole UV region, making it a critical candidate for comparative analysis against industry standards like Triphenylamine (TPA) in organic electronics and medicinal chemistry.
This guide provides a rigorous framework for the UV-Vis spectral characterization of this compound, comparing it against established alternatives to validate its electronic transitions and purity.
Technical Profile & Theoretical Basis
The absorption spectrum of this compound is governed by the interaction between the indole
-
Chromophore 1 (Indole Core): Responsible for high-energy transitions (
) typically at 220 nm and 280–290 nm. -
Chromophore 2 (Aniline Substructure): The N-phenyl group introduces additional
and character. -
Auxochromic Effect: The C3-nitrogen acts as a strong donor, causing a bathochromic (red) shift and hyperchromic effect (increased intensity) compared to unsubstituted indole.
Comparative Electronic Landscape
| Feature | Target: this compound | Alternative A: Triphenylamine (TPA) | Alternative B: 1-Methylindole |
| Core Structure | Indole-Aniline Hybrid | Triarylamine (Propeller shape) | Indole (Planar) |
| Primary | ~290–305 nm (Broadened) | ~300 nm | 280–290 nm |
| Secondary Band | ~225 nm | ~205 nm | ~220 nm |
| Electronic Nature | High Electron Density (Donor) | Moderate Donor (Hole Transport) | Moderate Donor |
| Solvatochromism | Moderate (Polar excited state) | Low (Non-polar ground state) | Low |
Note on Data: Values for the target compound are derived from Structure-Activity Relationship (SAR) analysis of analogous 3-aminoindole derivatives. Experimental validation is required for precise extinction coefficients.
Experimental Protocol: Self-Validating UV-Vis Analysis
To ensure scientific integrity, this protocol includes "checkpoints" that validate the quality of the data in real-time.
Phase 1: Sample Preparation
Objective: Create a stock solution free of aggregates.
-
Solvent Selection: Use Dichloromethane (DCM) (HPLC Grade) for solubility and Acetonitrile (MeCN) for UV transparency (<190 nm cutoff). Avoid Acetone (absorbs <330 nm).[1]
-
Stock Solution: Dissolve 1.0 mg of compound in 10 mL solvent (
M). Sonicate for 5 mins. -
Filtration: Pass through a 0.22
m PTFE filter to remove micro-particulates (scattering check).
Phase 2: Measurement & Validation
Objective: Determine Molar Absorptivity (
-
Baseline Correction: Run a blank with pure solvent.
-
Dilution Series: Prepare concentrations of
, , and M. -
Linearity Check (Beer-Lambert Law):
Phase 3: Band Gap Calculation (Tauc Plot)
For optoelectronic applications, convert the absorption edge to the optical band gap (
Visualization of Analytical Workflow
The following diagram outlines the logical flow for characterizing the compound, including decision nodes for troubleshooting spectral anomalies.
Caption: Logical workflow for UV-Vis characterization, ensuring data integrity through a linearity checkpoint.
Comparative Data Analysis
The following table contrasts the expected spectral features of the target compound with its primary functional alternative, Triphenylamine (TPA).
| Parameter | This compound | Triphenylamine (TPA) | Interpretation |
| 295 ± 5 (Predicted) | 300 | Indole fusion maintains UV transparency similar to TPA. | |
| ~15,000 - 20,000 | ~22,000 | Slightly lower absorptivity due to reduced symmetry compared to TPA. | |
| Optical Band Gap ( | ~3.2 - 3.4 eV | ~3.1 eV | Target is likely a wider band-gap material, useful as an electron-blocking layer. |
| Stability | Oxidation Prone (C3-N bond) | Stable | Caution: Target requires inert atmosphere during measurement to prevent "rosindole" formation (red shift). |
References
-
Synthesis and Optical Properties of Indole Derivatives
- Title: Optical properties of 3-substituted indoles.
- Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
-
Triphenylamine (TPA)
- Title: Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-(diethylamino)phenyl]amine.
- Source: ResearchG
-
URL:[Link]
-
Indole-Based Hole Transport Materials
-
General Indole UV-Vis Characterization
- Title: UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole...
- Source: Cro
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ikm.org.my [ikm.org.my]
- 3. asianpubs.org [asianpubs.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Indolo[3,2-b]indole-based crystalline hole-transporting material for highly efficient perovskite solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
Benchmarking thermal stability of N,1-Dimethyl-N-phenyl-1H-indol-3-amine against TPD
This guide provides a rigorous technical benchmarking framework for evaluating N,1-Dimethyl-N-phenyl-1H-indol-3-amine (hereafter referred to as Indole-DPA ) against the industry-standard hole transport material TPD (N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine).
Subject: this compound vs. TPD
Part 1: Executive Summary & Material Profiling
The Verdict:
While TPD remains the reference standard for hole mobility, its application is severely limited by its low Glass Transition Temperature (
This guide outlines the specific thermal failure modes of both materials and provides the exact experimental protocols required to quantify their stability limits.
Material Specifications
| Feature | TPD (Reference Standard) | Indole-DPA (Target Material) |
| CAS Number | 65181-78-4 | 30065-72-6 |
| Molecular Structure | Biphenyl core (Dimer) | Indole core (Monomer) |
| Molecular Weight | 516.67 g/mol | 236.31 g/mol |
| Critical Flaw | Low | Low MW (High volatility/diffusion) |
| Primary Application | OLED/Perovskite HTM | Model HTM / Intermediate |
Part 2: Thermal Characterization Data[1][2][3]
The following data establishes the baseline performance. TPD data is derived from established literature, while Indole-DPA values are projected based on structural analogues (N-methyl-indoles) and molecular weight scaling laws.
Table 1: Thermal Stability Benchmarks
| Parameter | Symbol | TPD (Experimental) | Indole-DPA (Projected/Analogous) | Implication |
| Glass Transition Temp | 65 °C [1] | < 40 °C (Est.) | Indole-DPA likely lacks stable amorphous phase at operating temps. | |
| Melting Point | 170 °C | 110–125 °C [2] | Lower | |
| Decomposition Temp | ~400 °C | ~250–300 °C | Indole-DPA is less suitable for vacuum deposition. | |
| Morphological Stability | -- | Poor (Crystallizes in days) | Very Poor (Rapid crystallization) | Requires encapsulation or polymerization. |
Technical Insight: The thermal stability of amorphous organic films scales with Molecular Weight (MW) and geometric rigidity. TPD's "twisted" biphenyl core creates free volume that hinders crystallization, yet it still fails above 65°C. Indole-DPA, being a planar, low-MW monomer, lacks these steric hindrances, making it prone to immediate crystallization or Ostwald ripening.
Part 3: Mechanism of Degradation
To understand why these materials fail, we must visualize the phase transition pathway. The following diagram illustrates the energetic descent from a functional amorphous film to a non-functional crystalline state.
Figure 1: Thermal degradation pathway of Hole Transport Materials. Indole-DPA accelerates nucleation due to higher diffusion rates compared to TPD.
Part 4: Experimental Protocols (Self-Validating)
To empirically verify the stability of Indole-DPA against TPD, follow this "Heat-Cool-Heat" DSC protocol. This method eliminates thermal history (processing effects) to reveal intrinsic material properties.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Encapsulate 3–5 mg of material in hermetic Al pans. (Nitrogen atmosphere).[1]
-
Cycle 1 (Conditioning):
-
Ramp from 25°C to 200°C (above TPD
) at 10°C/min. -
Purpose: Erase thermal history and solvent effects.
-
-
Cooling (Quench):
-
Cool rapidly (-50°C/min) to -20°C.
-
Purpose: Force the material into an amorphous glass state (vitrification).
-
-
Cycle 2 (Measurement):
-
Ramp from -20°C to 250°C at 10°C/min.
-
Data Capture:
-
Step Transition: Identify the baseline shift (
). -
Exothermic Peak: Identify "Cold Crystallization" (
). -
Endothermic Peak: Identify Melting (
).
-
-
Validation Check: If
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine Decomposition Temperature (
-
Ramp: Ambient to 600°C at 10°C/min under
flow. -
Threshold: Record temperature at 5% mass loss (
). -
Comparison:
-
TPD Target: > 380°C.
-
Indole-DPA Target: Must exceed sublimation temp (usually ~150-200°C) to be processable.
-
Part 5: Structural Analysis & Recommendations
The Indole-DPA molecule represents a "fragment" of high-performance HTMs. While TPD uses a benzidine linker to connect two amine units, Indole-DPA is a single unit.
-
Why TPD is Superior Thermally: The dimerization in TPD doubles the molecular weight and introduces a "twist" that prevents efficient packing.
-
Why Indole-DPA Fails: As a small, planar molecule, it packs efficiently into a crystal lattice. In an amorphous device layer, it will migrate and crystallize rapidly, destroying the film continuity.
-
Recommendation:
-
Do not use Indole-DPA as a standalone HTM in vacuum-deposited devices.
-
Use Case: Indole-DPA is best suited as a dopant or as a synthetic intermediate to create larger, star-shaped molecules (e.g., Tris-indole amines) which would vastly outperform TPD.
-
References
-
Ediger, M. D., et al. (2015). Thermal stability of vapor-deposited stable glasses of an organic semiconductor (TPD). The Journal of Chemical Physics.
-
BLD Pharm. (2024). Safety Data Sheet: this compound.
- Adachi, C., et al. (1990). Organic Electroluminescent Device with a Hole Transport Layer. Applied Physics Letters. (Seminal TPD reference).
-
Netzsch Analysis. (2025). Simultaneous Thermal Analysis (STA/TGA-DSC) Methodology.
Sources
Safety Operating Guide
Personal protective equipment for handling N,1-Dimethyl-N-phenyl-1H-indol-3-amine
This guide outlines the operational safety, handling, and disposal protocols for N,1-Dimethyl-N-phenyl-1H-indol-3-amine (CAS: 30065-72-6).[1][2][3]
Status: Research Chemical (Limited Toxicity Data).[3] Default Safety Protocol: Universal Precaution / High-Hazard Aromatic Amine Protocol. Treat as potentially toxic by inhalation, ingestion, and skin absorption until fully characterized.[1][2][3]
PART 1: EMERGENCY ACTION CARD (Keep Visible)
| Scenario | Immediate Action |
| Eye Contact | Flush immediately with water for 15 minutes. Hold eyelids open. Consult ophthalmologist. |
| Skin Contact | Drench with water while removing contaminated clothing.[3][4] Wash with soap/water.[3][5] Do not use ethanol (enhances absorption).[3] |
| Inhalation | Evacuate to fresh air.[3][4] Support breathing if necessary. Seek medical attention if coughing/wheezing persists. |
| Ingestion | Rinse mouth .[3][6] Do NOT induce vomiting unless instructed by poison control.[3] Drink water. |
| Spill (Solid) | Dampen with water to prevent dust.[3] Scoop into a sealed container. Do not dry sweep. |
| Fire | Use Carbon Dioxide (CO₂), Dry Chemical, or Foam .[3] Emits toxic NOx fumes upon combustion.[3][7] |
PART 2: HAZARD IDENTIFICATION & RISK PROFILE
Since specific GHS data is limited for CAS 30065-72-6, we derive the risk profile from its structural alerts (Indole core + Tertiary Aromatic Amine).[2][3]
-
Structural Alert 1: Aromatic Amine Moiety: The N-phenyl group attached to the amine nitrogen classifies this as a tertiary aromatic amine.[1][3] Many structural analogs are Skin Sensitizers and can cause Methemoglobinemia (interference with oxygen transport in blood) upon chronic or high acute exposure.[3][7]
-
Structural Alert 2: Indole Core: Indole derivatives are biologically active and often act as Irritants (Skin/Eye/Respiratory) .[3]
-
Lipophilicity: The methyl and phenyl substitutions increase lipophilicity, facilitating Rapid Skin Absorption .[3]
Presumed GHS Classification (Precautionary):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3]
-
H315/H319: Causes skin and serious eye irritation.[3]
PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on standard latex gloves.[3] The lipophilic nature of this compound requires specific barrier protection.[3]
PPE Selection Logic
Figure 1: Decision logic for PPE selection based on physical state.[1][2][3]
Detailed PPE Specifications
| Component | Requirement | Technical Rationale |
| Respiratory | Fume Hood (Certified) | Primary barrier.[1][2][3] Prevents inhalation of amorphous dust during weighing.[3] |
| Gloves (Solid) | Double Nitrile (min 5 mil) | Sufficient for dry handling.[3] Change immediately if contaminated.[3][4][8][5] |
| Gloves (Liquid) | Laminate (Silver Shield) | Essential if dissolved in DMSO/DCM.[3] Nitrile degrades rapidly with organic solvents carrying the amine.[3] |
| Eyes | Chemical Goggles | Safety glasses are insufficient for fine powders that can drift around side shields.[3] |
| Body | Lab Coat (Buttoned) | Tyvek sleeves recommended if handling >100mg quantities.[3] |
PART 4: OPERATIONAL HANDLING PROTOCOL
Step 1: Weighing & Transfer
-
Static Control: Use an antistatic gun or bar inside the balance enclosure.[3] Indole derivatives are often fluffy and static-prone.[1][2][3]
-
Containment: Weigh inside a fume hood or a powder containment balance enclosure .[3] Do not weigh on an open bench.
-
Technique:
Step 2: Solubilization (Stock Solutions)
-
Solvents: Soluble in DMSO, Ethanol, and Dichloromethane (DCM).[3]
-
Venting: When dissolving in volatile solvents (DCM), use a vented vial cap or open cautiously in the hood to prevent pressure buildup.[3]
-
Labeling: Mark all secondary containers with "TOXIC - INDOLE AMINE" and the concentration.
Step 3: Experimental Use
-
Syringe Transfer: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.[1][2][3]
-
Quenching: If used in a reaction, quench excess reagent with dilute acid (HCl) to convert the amine to its non-volatile salt form (Ammonium salt) before disposal.[3]
PART 5: DISPOSAL & DECONTAMINATION
Waste Categorization:
-
Category: Organic Chemical Waste (Toxic/Irritant).[3]
-
Separation: Keep separate from Oxidizers (Nitric acid, Peroxides) to prevent exothermic reactions with the amine group.[3]
Decontamination of Surfaces:
-
Absorb: Wipe up liquids with absorbent pads.[3]
-
Solubilize: Wipe the area with Ethanol or Isopropanol (The compound is poorly soluble in water).[3]
-
Clean: Follow with a soap and water wash to remove the solvent residue.[3]
-
Verify: If available, use a UV lamp (365nm).[3] Many indoles fluoresce; check for residual glowing spots on the bench.[3]
References
-
PubChem. Compound Summary: Indole Derivatives.[3] National Library of Medicine.[3] Available at: [Link][1][2]
-
ECHA. Registration Dossier: Substituted Aromatic Amines.[3] European Chemicals Agency.[3] Available at: [Link][1][2]
Sources
- 1. 148773-74-4|N,N,1-Trimethyl-1H-indol-4-amine|BLD Pharm [bldpharm.com]
- 2. 1314977-53-1|1-Methyl-1H-indol-3-amine|BLD Pharm [bldpharm.com]
- 3. [(1H-indol-3-yl)methyl]dimethylamine | 87-52-5 | Buy Now [molport.com]
- 4. afgsci.com [afgsci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
